molecular formula C14H16N2O2 B3109817 Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate CAS No. 17607-79-3

Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B3109817
CAS No.: 17607-79-3
M. Wt: 244.29 g/mol
InChI Key: NYIFXZXPWKOCEG-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate (CAS 17607-79-3) is a versatile pyrazole derivative of significant interest in medicinal and agrochemical research. This compound, with a molecular formula of C14H16N2O2 and a molecular weight of 244.29 g/mol, serves as a key synthetic intermediate and building block for the development of more complex molecules . Its structure features a benzyl group at the N1 position, a methyl group at C3, and an ethyl ester moiety at C5, allowing for tailored modifications to optimize physicochemical and biological properties . Pyrazole derivatives like this one are widely studied for their diverse biological activities. Research into similar 1-arylmethyl-3-aryl-1H-pyrazole-5-carboxylate derivatives has explored their potential as apoptosis inducers and agents against lung cancer cells (e.g., A549 cell lines), with structure-activity relationship studies indicating that lipophilicity is a key factor for biological activity . The compound's mechanism of action in various studies is attributed to its interaction with specific molecular targets, such as enzymes or receptors, which can modulate activity and lead to effects like the inhibition of cancer cell proliferation . The synthesis of this compound and its analogs typically involves cyclocondensation reactions, often starting from precursors like ethyl acetoacetate, followed by benzylation steps . This product is intended for research purposes as a biochemical reagent and is not intended for human or veterinary diagnostic or therapeutic use . Please refer to the relevant Safety Data Sheet for safe handling and storage information.

Properties

IUPAC Name

ethyl 2-benzyl-5-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-11(2)15-16(13)10-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIFXZXPWKOCEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design of a vast array of therapeutic agents and agrochemicals.[1][2][3] Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] The versatility of the pyrazole ring allows for substitution at multiple positions, enabling the fine-tuning of steric and electronic properties to achieve desired pharmacological effects. This guide focuses on a specific derivative, Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate, providing a comprehensive overview of its chemical structure, properties, synthesis, and potential applications in drug development.

Molecular Structure and Physicochemical Properties

Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate possesses a central pyrazole ring functionalized with a benzyl group at the N1 position, a methyl group at the C3 position, and an ethyl carboxylate group at the C5 position. The benzyl group is a common substituent in medicinal chemistry, often introduced to enhance binding affinity to biological targets through hydrophobic and aromatic interactions.

While experimental data for the specific physical properties of Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate are not extensively reported in the literature, we can infer its characteristics from closely related isomers and computational predictions.

PropertyValueSource
Molecular Formula C₁₄H₁₆N₂O₂[7]
Molecular Weight 244.29 g/mol [7]
CAS Number 17607-79-3-
Melting Point 37 °C (for isomer: ethyl 1-benzyl-5-methyl-1H-pyrazol-3-carboxylate)[8]
Topological Polar Surface Area (TPSA) 44.12 Ų[7]
Predicted LogP 2.41652[7]
Hydrogen Bond Acceptors 4[7]
Hydrogen Bond Donors 0[7]
Rotatable Bonds 4[7]

Synthesis of Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate: A Step-by-Step Protocol

The synthesis of Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate is typically achieved through a two-step process: the formation of the pyrazole core followed by N-alkylation.

Step 1: Synthesis of the Precursor, Ethyl 3-methyl-1H-pyrazole-5-carboxylate

The pyrazole ring is constructed via the condensation of a 1,3-dicarbonyl compound with hydrazine.

Experimental Protocol:

  • To a solution of ethyl 2,4-dioxovalerate (1 equivalent) in a mixture of ethanol and acetic acid (100:1 v/v), slowly add hydrazine monohydrate (1.5 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 15 hours.

  • Pour the reaction mixture into water and add a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 3-methyl-1H-pyrazole-5-carboxylate.

Step 2: N-Benzylation to Yield Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate

The final product is obtained by the N-alkylation of the pyrazole precursor with benzyl chloride.

Experimental Protocol:

  • In a round-bottom flask, dissolve Ethyl 3-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in acetonitrile.

  • Add potassium carbonate (1 equivalent) and benzyl chloride (1.2 equivalents) to the solution.

  • Heat the mixture to reflux and maintain for 5-10 hours, monitoring the reaction progress by thin-layer chromatography.[1][2]

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate.[1][2]

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: N-Benzylation Ethyl_2,4-dioxovalerate Ethyl 2,4-dioxovalerate Reaction1 Condensation (EtOH/AcOH, 0°C to RT) Ethyl_2,4-dioxovalerate->Reaction1 Hydrazine_monohydrate Hydrazine monohydrate Hydrazine_monohydrate->Reaction1 Precursor Ethyl 3-methyl-1H-pyrazole-5-carboxylate Reaction1->Precursor Reaction2 N-Alkylation (Acetonitrile, Reflux) Precursor->Reaction2 Benzyl_chloride Benzyl chloride Benzyl_chloride->Reaction2 K2CO3 K2CO3 K2CO3->Reaction2 Final_Product Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate Reaction2->Final_Product

Synthesis workflow for Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate.

Spectroscopic Characterization

The structural elucidation of Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate relies on standard spectroscopic techniques. While experimental spectra for this specific compound are not widely available, the expected data can be predicted based on the analysis of its structural motifs and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)
  • Ethyl group: A triplet integrating to 3H around δ 1.2-1.4 ppm (CH₃) and a quartet integrating to 2H around δ 4.2-4.4 ppm (CH₂).

  • Methyl group (on pyrazole): A singlet integrating to 3H around δ 2.2-2.4 ppm.

  • Benzyl group: A singlet integrating to 2H for the benzylic CH₂ around δ 5.3-5.5 ppm, and a multiplet integrating to 5H for the aromatic protons in the range of δ 7.2-7.4 ppm.

  • Pyrazole proton: A singlet integrating to 1H around δ 6.5-6.7 ppm.

¹³C NMR Spectroscopy (Predicted)
  • Ethyl group: Signals around δ 14 ppm (CH₃) and δ 60 ppm (CH₂).

  • Methyl group (on pyrazole): A signal around δ 13 ppm.

  • Benzyl group: A signal for the benzylic CH₂ around δ 53 ppm, and aromatic signals between δ 127-137 ppm.

  • Pyrazole ring: Signals for the C3, C4, and C5 carbons, with the C=O of the ester appearing around δ 162 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • C=O stretch (ester): A strong absorption band in the region of 1715-1735 cm⁻¹.[9]

  • C-O stretch (ester): Absorption bands in the region of 1100-1300 cm⁻¹.[9]

  • Aromatic C=C stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.[9]

  • Aromatic C-H stretch: Absorptions above 3000 cm⁻¹.[9]

  • Aliphatic C-H stretch: Absorptions below 3000 cm⁻¹.[9]

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): Expected at m/z = 244.

  • Major Fragmentation Patterns:

    • Loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z = 199.

    • Loss of the entire ethyl ester group (-COOC₂H₅) to give a fragment at m/z = 171.

    • Formation of the benzyl cation (C₇H₇⁺) at m/z = 91, which is often a prominent peak for benzyl-substituted compounds.

Potential Applications in Drug Discovery

The Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate scaffold holds significant promise for the development of novel therapeutic agents. The broader class of pyrazole-containing molecules has been extensively investigated for various pharmacological activities.

  • Anti-inflammatory Activity: Numerous pyrazole derivatives have demonstrated potent anti-inflammatory effects, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[4][10] The structural features of the title compound make it a candidate for investigation in this area.

  • Anticancer Activity: The pyrazole core is present in several approved and investigational anticancer drugs. These compounds can exert their effects through various mechanisms, including the inhibition of kinases and tubulin polymerization.[6][11]

  • Antimicrobial and Antifungal Activity: The nitrogen-rich pyrazole ring has been shown to be a key pharmacophore in the development of antimicrobial and antifungal agents.[12]

The structure of Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate serves as a versatile template for further chemical modifications. For instance, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides. These modifications can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.

Potential_Applications cluster_applications Potential Therapeutic Areas Scaffold Ethyl 1-benzyl-3-methyl- 1H-pyrazole-5-carboxylate Anti_inflammatory Anti-inflammatory Agents Scaffold->Anti_inflammatory COX Inhibition? Anticancer Anticancer Therapeutics Scaffold->Anticancer Kinase/Tubulin Targeting? Antimicrobial Antimicrobial Agents Scaffold->Antimicrobial Novel Antibiotics?

Potential therapeutic applications of the pyrazole scaffold.

Conclusion

Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate is a synthetically accessible compound with a chemical structure that is highly relevant to modern drug discovery. While detailed experimental data for this specific molecule is limited, its properties and biological potential can be reasonably inferred from the wealth of information available for the broader class of pyrazole derivatives. This guide provides a solid foundation for researchers and scientists interested in exploring the synthesis and therapeutic applications of this promising chemical entity. Further investigation into its biological activities is warranted and could lead to the development of novel drug candidates.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Stenutz, R. (n.d.). ethyl 1-benzyl-5-methyl-1H-pyrazol-3-carboxylate. Retrieved from [Link]

  • Li, Y.-Q., Jia, B.-X., Xiao, Y.-L., & Guo, F.-G. (2011). Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o468.
  • Urbanavičiūtė, I., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Kaunas University of Technology.
  • Pratik, P., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-inflammatory & anti-allergy agents in medicinal chemistry, 17(1), 32–38.
  • Ge, Y. Q., Zhang, J. M., Wang, G. L., Xu, H., & Shi, B. (2011). Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1185.
  • Ge, Y. Q., Zhang, J. M., Wang, G. L., Xu, H., & Shi, B. (2011). Ethyl 1-(4-chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1387.
  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.
  • Singh, S., et al. (2024). Synthesis and Biological Evaluation of vicinal-Diaryl Pyrazole Ethyl Carboxylate Analogs as Antiproliferative Agent against Pancreatic Cancer. Asian Journal of Chemistry, 36(5), 1231-1236.
  • SpectraBase. (n.d.). ethyl 5-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Han, Z., Zheng, H.-L., & Tian, X.-L. (2011). Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o511.
  • Allan, M., et al. (n.d.). N-Benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1). ChEMBL.
  • Al-Ostath, R. A., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Al-Awady, M. J., et al. (2022).
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  • Le, D. D., et al. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor. ACS Medicinal Chemistry Letters, 12(10), 1613–1620.
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  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

  • Li, Y. Q., Jia, B. X., Xiao, Y. L., & Guo, F. G. (2011). Ethyl 1-benzyl-3-(4-methyl-phen-yl)-1H-pyrazole-5-carboxyl-ate. Acta crystallographica. Section E, Structure reports online, 67(Pt 2), o468.
  • Reich, H. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling of ethyl 1H-pyrazole-5-carboxylate 9 with 3-functionalized N-Boc-azetidines 2a–c. Retrieved from [Link]

  • Al-Said, M. S., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-pyrimidinone Derivatives. American Journal of Organic Chemistry, 4(2), 25-33.
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Sources

An In-depth Technical Guide to 1-benzyl-3-methyl-1H-pyrazole-5-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Pyrazole Isomers

The Pyrazole Core: A Privileged Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a wide array of therapeutic agents.[1][5] Its structural features allow for diverse interactions with biological targets, contributing to a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[2][5][6] The versatility of the pyrazole ring allows for the strategic placement of various substituents, enabling the fine-tuning of steric and electronic properties to optimize drug-like characteristics.[5]

Synthetic Pathways to 1-benzyl-3-methyl-1H-pyrazole-5-carboxylic acid ethyl ester

The synthesis of the target compound can be approached through two primary strategies: functional group manipulation of a pre-existing pyrazole, or the construction of the pyrazole ring with the desired substituents in place.

Strategy A: Esterification of 1-benzyl-3-methyl-1H-pyrazole-5-carboxylic acid

This is a straightforward and highly efficient method, leveraging the readily available carboxylic acid precursor (CAS: 1141-70-4). The core of this approach is the conversion of the carboxylic acid to its ethyl ester.

This classic acid-catalyzed esterification is a reliable method for this transformation.

Objective: To synthesize ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate from 1-benzyl-3-methyl-1H-pyrazole-5-carboxylic acid.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMolar Equivalents
1-benzyl-3-methyl-1H-pyrazole-5-carboxylic acid216.24[7]1.0 g1.0
Ethanol (absolute)46.0720 mLExcess
Sulfuric acid (concentrated)98.080.2 mLCatalytic
Saturated sodium bicarbonate solution-As needed-
Anhydrous sodium sulfate-As needed-
Ethyl acetate-For extraction-
Hexane-For extraction-

Procedure:

  • To a stirred solution of 1-benzyl-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 g) in absolute ethanol (20 mL), slowly add concentrated sulfuric acid (0.2 mL) at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude ester by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices:

  • Excess Ethanol: The use of ethanol in large excess serves as both the solvent and the reactant, driving the equilibrium towards the formation of the ester product according to Le Chatelier's principle.

  • Sulfuric Acid Catalyst: Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the ethanol.

  • Neutralization: The sodium bicarbonate wash is crucial to remove the acidic catalyst and any unreacted carboxylic acid.

dot

Esterification_Workflow starting_material 1-benzyl-3-methyl-1H-pyrazole-5-carboxylic acid reaction_conditions Reflux (4-6h) starting_material->reaction_conditions reagents Ethanol (excess) Sulfuric Acid (catalytic) reagents->reaction_conditions workup Quench with NaHCO3 Extract with Ethyl Acetate reaction_conditions->workup purification Column Chromatography workup->purification product Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate purification->product

Caption: Fischer Esterification Workflow.

Strategy B: De Novo Pyrazole Synthesis

This approach involves the construction of the pyrazole ring from acyclic precursors. A common method is the reaction of a β-dicarbonyl compound with a substituted hydrazine.

Objective: To synthesize ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate through a cyclocondensation reaction.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMolar Equivalents
Ethyl 2,4-dioxopentanoate158.151.0 g1.0
Benzylhydrazine122.170.77 g1.0
Acetic acid60.0510 mLSolvent
Water-For workup-
Ethyl acetate-For extraction-

Procedure:

  • Dissolve ethyl 2,4-dioxopentanoate (1.0 g) in acetic acid (10 mL).

  • To this solution, add benzylhydrazine (0.77 g) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 3-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

Causality Behind Experimental Choices:

  • β-Dicarbonyl Compound: Ethyl 2,4-dioxopentanoate provides the C3-C4-C5 backbone of the pyrazole ring, with the ester group correctly positioned to become the 5-carboxylate.

  • Benzylhydrazine: This reagent introduces the two nitrogen atoms and the N1-benzyl substituent.

  • Acetic Acid: Acetic acid serves as a mildly acidic solvent that facilitates the condensation and subsequent cyclization reactions.

dot

Knorr_Synthesis_Workflow dicarbonyl Ethyl 2,4-dioxopentanoate reaction_conditions Acetic Acid (80-90°C) dicarbonyl->reaction_conditions hydrazine Benzylhydrazine hydrazine->reaction_conditions workup Pour into ice-water Extract with Ethyl Acetate reaction_conditions->workup purification Column Chromatography workup->purification product Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate purification->product

Caption: Knorr-type Pyrazole Synthesis.

Physicochemical Properties and Characterization

PropertyPredicted Value/Characteristic
Molecular Formula C₁₄H₁₆N₂O₂
Molecular Weight 244.29 g/mol
Appearance Likely a solid or a viscous oil at room temperature.
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Low solubility in water is anticipated.
Spectroscopic Data ¹H NMR: Expect signals for the ethyl group (triplet and quartet), a singlet for the methyl group, a singlet for the pyrazole C4-H, a singlet for the benzylic CH₂, and multiplets for the phenyl protons. ¹³C NMR: Expect distinct signals for the ester carbonyl, the pyrazole ring carbons, the methyl and ethyl carbons, and the benzyl group carbons. Mass Spectrometry: The molecular ion peak [M]⁺ at m/z 244.12 should be observable.

Applications in Drug Discovery and Development

Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[8] The title compound, as a functionalized pyrazole, serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

  • Anti-inflammatory Agents: The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib. The ester functionality of the title compound can be hydrolyzed to the carboxylic acid, a common feature in many NSAIDs, or converted to an amide to explore structure-activity relationships.[1]

  • Kinase Inhibitors: Many kinase inhibitors incorporate a pyrazole core. The substituents on the pyrazole ring can be modified to target the ATP-binding site of specific kinases, which are often dysregulated in cancer and other diseases.

  • Agrochemicals: Pyrazole derivatives have also found applications in agriculture as herbicides and fungicides.[3]

Safety and Handling

While a specific safety data sheet for 1-benzyl-3-methyl-1H-pyrazole-5-carboxylic acid ethyl ester is not available, general laboratory safety precautions should be followed. Based on related pyrazole compounds, it should be handled with care. Assume the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.[9][10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

1-benzyl-3-methyl-1H-pyrazole-5-carboxylic acid ethyl ester is a valuable, functionalized heterocyclic compound with significant potential as a building block in drug discovery and development. While a dedicated CAS number is not readily found, its synthesis is achievable through reliable and well-established methods, primarily via the esterification of its corresponding carboxylic acid or through de novo pyrazole ring formation. The strategic importance of the pyrazole scaffold in medicinal chemistry ensures that derivatives such as this will continue to be of high interest to researchers in the field.

References

  • PubChem. (n.d.). Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394.
  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Ge, Y., et al. (2007). Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4673.
  • Research and Reviews: Journal of Medicinal and Organic Chemistry. (2024).
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  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
  • Fisher Scientific. (2025).
  • ResearchGate. (2006). 1-{[Benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.
  • ResearchGate. (2020).

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Biological activity of 1-benzyl-3-methylpyrazole-5-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 1-Benzyl-3-Methylpyrazole-5-Carboxylate Derivatives

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry.[1][2] Their unique structural and electronic properties have made them a "privileged scaffold," a core molecular structure that is frequently found in a wide array of pharmacologically active compounds.[3][4] Molecules incorporating the pyrazole nucleus are known to exhibit a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant effects.[5][6] This versatility has led to the development of numerous successful drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1][7]

This guide focuses specifically on derivatives of the 1-benzyl-3-methylpyrazole-5-carboxylate scaffold. We will delve into the synthesis, mechanisms of action, and biological evaluation of these compounds, providing field-proven insights for researchers, scientists, and drug development professionals. The narrative will explain the causality behind experimental choices, present detailed protocols, and summarize key data to facilitate the exploration of this promising class of molecules.

Part 1: Synthesis of the Core Scaffold

The foundational step in exploring the biological activity of these derivatives is their chemical synthesis. The most common and efficient method for constructing the pyrazole ring is through a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[3] For the 1-benzyl-3-methylpyrazole-5-carboxylate core, this typically involves the reaction of a benzylhydrazine with an ethyl acetoacetate derivative.

The choice of benzylhydrazine is critical as the benzyl group at the N1 position often enhances lipophilicity, which can improve cell membrane permeability and interaction with hydrophobic pockets in biological targets. The 3-methyl and 5-carboxylate groups provide key points for further functionalization to modulate potency, selectivity, and pharmacokinetic properties.[8]

General Synthetic Protocol: Knorr Pyrazole Synthesis

The Knorr synthesis and related cyclocondensation reactions are the most prevalent methods for creating the pyrazole core.[9]

Causality: This method is favored due to the wide availability of starting materials (β-ketoesters and hydrazines), straightforward reaction conditions, and generally high yields.[3] Adjusting the pH to a slightly acidic condition (5.0-6.5) is crucial as it protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine, thereby initiating the cyclization cascade.[10][11]

Step-by-Step Methodology:

  • Preparation: Dissolve benzylhydrazine in a suitable solvent, such as absolute ethanol or methanol.[10][11]

  • pH Adjustment: Adjust the pH of the solution to between 5.0 and 6.5 using a dilute acid like hydrochloric acid.[10]

  • Addition of β-Ketoester: While stirring, add ethyl acetoacetate dropwise to the solution. The molar ratio is typically near 1:1.[10][11]

  • Initial Reaction: Control the temperature between 50-80°C and allow the reaction to reflux for 3 to 6 hours.[11] This step forms the initial hydrazone intermediate.

  • Cyclization: Distill the solvent (e.g., methanol) and adjust the pH to neutral (7.0). Continue to stir and reflux the mixture at 70-90°C for another 1 to 5 hours to drive the intramolecular cyclization and dehydration, forming the stable aromatic pyrazole ring.[10][11]

  • Isolation: Cool the reaction mixture to allow the product to crystallize.

  • Purification: Filter the crude product and recrystallize from a suitable solvent like ethanol to obtain the purified 1-benzyl-3-methyl-5-carboxylate derivative.[10]

Part 2: Anticancer Activity

Pyrazole derivatives are extensively investigated for their anticancer potential, acting on a variety of molecular targets crucial for tumor growth and survival.[8][12] They have been shown to inhibit key enzymes in signaling pathways, induce apoptosis (programmed cell death), and disrupt the cell cycle.[1][5]

Mechanism of Action: Multi-Target Kinase Inhibition

A prominent anticancer mechanism for many pyrazole derivatives is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8][13] These kinases are often overactive in cancer cells, driving proliferation and angiogenesis (the formation of new blood vessels that supply the tumor).

Causality: The planar pyrazole ring can act as a bioisostere for other aromatic systems, enabling it to fit into the ATP-binding pocket of these kinases. Substituents on the pyrazole core can then form specific hydrogen bonds and hydrophobic interactions, blocking the kinase's activity and shutting down downstream signaling pathways that promote cell growth and survival.[13] Several fused pyrazole derivatives have demonstrated potent dual inhibition of both EGFR and VEGFR-2.[13]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF VEGFR2 VEGFR-2 PI3K_AKT PI3K/AKT/mTOR Pathway VEGFR2->PI3K_AKT Transcription Gene Transcription RAS_RAF->Transcription PI3K_AKT->Transcription Pyrazole 1-Benzyl-3-methylpyrazole -5-carboxylate Derivative Pyrazole->EGFR Pyrazole->VEGFR2 Proliferation Cell Proliferation & Angiogenesis Transcription->Proliferation

Caption: Pyrazole derivatives can dually inhibit EGFR and VEGFR-2 signaling.

Quantitative Data: Cytotoxicity of Pyrazole Derivatives

The cytotoxic effect of novel compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.

Compound TypeCancer Cell LineIC50 (µM)Target(s)Reference
5-phenyl-1H-pyrazole derivativeWM266.4 (Melanoma)2.63BRAFV600E[1]
Indole-pyrazole derivativeCDK20.074CDK2[8]
Pyrazolone-pyrazole derivativeMCF7 (Breast)16.50VEGFR-2[8]
Fused Pyrazole derivativeHEPG2 (Liver)0.31 - 0.71EGFR/VEGFR-2[13]
Selanyl-1H-pyrazole derivativeHepG2 (Liver)13.85EGFR/VEGFR-2[8]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is a standard, reliable method for initial in vitro screening of potential anticancer compounds.[14]

Causality: The assay relies on the ability of metabolically active (i.e., living) cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals via mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of viable cells. A potent anticancer compound will result in fewer viable cells and thus a lower formazan signal.[14]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound solutions. Include a vehicle control (medium with solvent) and a blank (medium only).[14]

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[14]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Gently shake the plate and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[14]

Part 3: Antimicrobial Activity

The rise of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents. Pyrazole derivatives have shown significant promise, exhibiting both antibacterial and antifungal properties.[7][15][16]

Mechanism of Action: DNA Gyrase Inhibition

One key mechanism by which pyrazole derivatives exert their antibacterial effect is through the inhibition of DNA gyrase.[17][18]

Causality: DNA gyrase is a bacterial topoisomerase essential for DNA replication, repair, and transcription. It introduces negative supercoils into the DNA, relieving torsional stress. By inhibiting this enzyme, pyrazole derivatives prevent the bacterial cell from accessing its genetic material, leading to a cessation of cellular processes and ultimately cell death.[18] This target is attractive because it is present in bacteria but not in humans, offering a degree of selective toxicity.[18]

MIC_Workflow Start Prepare Bacterial Inoculum (e.g., S. aureus, E. coli) PreparePlates Dispense Agar into Petri Dishes Start->PreparePlates Inoculate Spread Bacterial Culture Evenly on Agar Surface PreparePlates->Inoculate CreateWells Create Wells in the Agar (e.g., 6 mm diameter) Inoculate->CreateWells AddCompounds Add Pyrazole Derivatives (Serial Dilutions) to Wells CreateWells->AddCompounds Incubate Incubate Plates (e.g., 24h at 37°C) AddCompounds->Incubate MeasureZones Measure Diameter of Inhibition Zones (mm) Incubate->MeasureZones DetermineMIC Determine Minimum Inhibitory Concentration (MIC) MeasureZones->DetermineMIC COX_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_G Prostaglandins (Gastric Protection) COX1->Prostaglandins_G Prostaglandins_I Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_I Pyrazole Pyrazole Derivative Pyrazole->COX2

Caption: Selective inhibition of COX-2 by pyrazole derivatives.

Quantitative Data: In Vivo Anti-inflammatory Effect

The carrageenan-induced rat paw edema model is a standard in vivo assay to evaluate the acute anti-inflammatory activity of new compounds.

Compound TypeDosePaw Edema Inhibition (%)Reference
1,3,4-trisubstituted pyrazoleNot Specified≥84.2%[2]
Pyrazole-pyrazoline derivativeNot Specified28.6 - 30.9%[19]
Thiourea derivative of Naproxen10 mg/kg49.29%[20]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo model is highly reproducible and is a cornerstone for screening potential anti-inflammatory drugs. [20] Causality: The injection of carrageenan, a seaweed polysaccharide, into a rat's paw induces a localized, acute inflammatory response characterized by swelling (edema). This response is biphasic, involving the release of histamine and serotonin in the first phase, followed by the release of prostaglandins in the second phase. An effective anti-inflammatory agent will reduce the volume of this swelling compared to a control group.

Step-by-Step Methodology:

  • Animal Acclimatization: Use healthy adult rats (e.g., Wistar or Sprague-Dawley), and allow them to acclimate to the laboratory environment. Fast the animals overnight before the experiment but allow access to water.

  • Compound Administration: Randomly divide the animals into groups: a control group (receiving vehicle, e.g., 1% DMSO), a positive control group (receiving a standard drug like Indomethacin or Diclofenac), and experimental groups (receiving different doses of the pyrazole derivative). Administer the compounds orally or via intraperitoneal injection. [20]3. Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat. [20]4. Edema Measurement: Measure the paw volume immediately after the carrageenan injection (at 0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group. [2]

Conclusion and Future Perspectives

Derivatives of the 1-benzyl-3-methylpyrazole-5-carboxylate scaffold are part of a larger family of pyrazole compounds that demonstrate a remarkable breadth of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents is well-supported by a substantial body of research. The synthetic accessibility of the pyrazole core allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of these molecules to enhance potency against specific targets while minimizing off-target effects.

Future research should focus on developing derivatives with improved selectivity, particularly for anticancer and anti-inflammatory applications, to reduce toxicity and enhance the therapeutic window. The exploration of novel fused heterocyclic systems incorporating the pyrazole core may lead to the discovery of compounds with unique mechanisms of action. As our understanding of the molecular drivers of disease deepens, the versatile pyrazole scaffold is poised to remain a highly valuable platform for the design and development of next-generation therapeutics.

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The Pyrazole-5-Carboxylate Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Status of a Versatile Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in the structures of successful therapeutic agents. These "privileged scaffolds" serve as versatile templates for the design of ligands targeting a wide array of biological targets. Among these, the pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, has established itself as a cornerstone of drug discovery.[1][2] This guide focuses specifically on the pyrazole-5-carboxylate moiety, a substructure that combines the favorable physicochemical and biological properties of the pyrazole core with the versatile synthetic handle of a carboxylate group. Its presence in numerous bioactive compounds, ranging from anti-inflammatory agents to potent kinase inhibitors, underscores its significance in the development of novel therapeutics.[3][4]

This technical guide, intended for researchers and professionals in drug development, provides a comprehensive overview of the pyrazole-5-carboxylate scaffold. We will delve into its fundamental physicochemical properties, explore key synthetic strategies for its construction and functionalization, and examine its diverse applications in medicinal chemistry, with a focus on structure-activity relationships (SAR) and mechanisms of action. Detailed experimental protocols for both synthesis and biological evaluation are provided to equip researchers with the practical knowledge to leverage this remarkable scaffold in their own discovery efforts.

I. Physicochemical Properties and Bioisosteric Considerations

The pyrazole-5-carboxylate scaffold possesses a unique combination of properties that contribute to its utility in drug design. The pyrazole ring itself is aromatic, conferring planarity and metabolic stability. The two nitrogen atoms influence the electron distribution within the ring, creating distinct regions for hydrogen bonding. The N1-H can act as a hydrogen bond donor, while the N2 nitrogen serves as a hydrogen bond acceptor.

The carboxylic acid or ester group at the 5-position is a key feature, providing a crucial point of interaction with biological targets and a versatile handle for synthetic modification. The acidity of the pyrazole-5-carboxylic acid (pKa ≈ 2.5-3.5) is influenced by substituents on the ring.[5]

Bioisosterism: A Strategic Replacement for Carboxylic Acids

A critical aspect of the pyrazole-5-carboxylate scaffold's utility lies in its role as a bioisostere for carboxylic acids.[6][7] While carboxylic acids are often essential for target binding, they can also contribute to poor pharmacokinetic properties, such as low cell permeability and rapid metabolism.[8] The pyrazole ring can mimic the hydrogen bonding and electrostatic interactions of a carboxylic acid while offering improved physicochemical properties, such as increased lipophilicity and metabolic stability.[6] This strategic replacement can lead to compounds with enhanced oral bioavailability and a more favorable overall drug-like profile.

Property1H-Pyrazole-5-carboxylic acid3-Phenyl-1H-pyrazole-5-carboxylic acidEthyl 1H-pyrazole-5-carboxylate
Molecular Formula C4H4N2O2C10H8N2O2C6H8N2O2
Molecular Weight 112.09 g/mol 188.18 g/mol 140.14 g/mol
XLogP3-AA 0.11.70.4
Hydrogen Bond Donor Count 221
Hydrogen Bond Acceptor Count 333

Table 1: Comparison of computed physicochemical properties for representative pyrazole-5-carboxylate derivatives. Data sourced from PubChem.[5][9][10]

II. Synthetic Strategies: Building the Pyrazole Core

The construction of the pyrazole-5-carboxylate scaffold can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

A. The Knorr Pyrazole Synthesis: A Classic Condensation Approach

The Knorr synthesis, first reported in 1883, remains a widely used and straightforward method for preparing pyrazoles.[11] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions.[5][6][7] For the synthesis of pyrazole-5-carboxylates, a β-ketoester is a common starting material.

G reagents β-Ketoester + Hydrazine Derivative intermediate Hydrazone Intermediate reagents->intermediate Condensation product Pyrazole-5-carboxylate intermediate->product Intramolecular Cyclization & Dehydration

Knorr Pyrazole Synthesis Workflow

Experimental Protocol: Synthesis of Ethyl 1-phenyl-1H-pyrazole-5-carboxylate via Knorr Synthesis

Materials:

  • Ethyl 2,4-dioxobutanoate (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve ethyl 2,4-dioxobutanoate in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Add phenylhydrazine dropwise to the mixture with stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

B. 1,3-Dipolar Cycloaddition: A Versatile Route to Highly Substituted Pyrazoles

The Huisgen 1,3-dipolar cycloaddition offers a powerful and often regioselective method for the synthesis of pyrazoles.[12] This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound, with a dipolarophile, typically an alkyne or an alkene.[13] For the synthesis of pyrazole-5-carboxylates, the reaction of ethyl diazoacetate with an alkyne is a common strategy.[14]

G reagents Ethyl Diazoacetate + Alkyne cycloaddition [3+2] Cycloaddition reagents->cycloaddition product Pyrazole-5-carboxylate cycloaddition->product G growth_factors Growth Factors receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) growth_factors->receptor pi3k_akt PI3K/Akt/mTOR Pathway receptor->pi3k_akt ras_raf Ras/Raf/MEK/ERK Pathway receptor->ras_raf cell_proliferation Cell Proliferation, Survival, Angiogenesis pi3k_akt->cell_proliferation ras_raf->cell_proliferation inhibitor Pyrazole-5-carboxylate Kinase Inhibitor inhibitor->receptor Inhibition

Sources

Introduction: The Pyrazole Carboxylate Scaffold as a Privileged Structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of N-Benzyl Pyrazole Carboxylates

Executive Summary:

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for N-benzyl pyrazole carboxylates, a chemical scaffold of significant interest in modern drug discovery. The pyrazole nucleus is a privileged structure, and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antidiabetic, insecticidal, and anti-inflammatory properties.[1][2][3] We will dissect the core scaffold, explore key synthetic strategies that enable systematic modification, and decode the nuanced effects of structural changes on biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights grounded in authoritative literature to guide the rational design of novel therapeutic agents.

Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, with the pyrazole ring being a particularly fruitful scaffold for drug discovery.[4] Pyrazole is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a feature that provides a unique combination of hydrogen bond donating (at N-1) and accepting (at N-2) capabilities.[5] When incorporated into the N-benzyl pyrazole carboxylate framework, this scaffold offers a three-dimensional arrangement of functional groups that can be precisely modified to optimize interactions with a wide range of biological targets.

The versatility of this scaffold is evidenced by the diverse biological activities reported for its derivatives, which include potent inhibitors of enzymes, modulators of protein-protein interactions, and agents targeting various receptors.[6][7] The pyrazole ring often serves as a bioisostere for a phenyl ring, offering advantages such as lower lipophilicity and improved metabolic stability, which are desirable properties in drug candidates.[5] This guide will systematically explore how modifications to this core structure influence its biological function, providing a roadmap for future design and optimization efforts.

The N-Benzyl Pyrazole Carboxylate Core: A Framework for SAR Exploration

To understand the SAR of this class of compounds, it is essential to first visualize the core structure and identify the key regions amenable to chemical modification. The general structure allows for systematic variation at three primary locations: the pyrazole ring, the N-benzyl group, and the carboxylate/carboxamide moiety.

Caption: General scaffold of N-benzyl pyrazole carboxylates highlighting key modification points.

  • Pyrazole Ring (R¹ and R²): Substituents on the pyrazole core directly influence the electronic properties and steric profile of the heterocyclic system. Modifications here can affect binding affinity, selectivity, and metabolic stability.

  • N-Benzyl Group (R³): This lipophilic group often occupies a hydrophobic pocket in the target protein. Altering its substitution pattern (e.g., with halogen, alkyl, or alkoxy groups) is a critical strategy for modulating potency and pharmacokinetic properties.

  • Carboxylate/Carboxamide Moiety (R⁴): This region frequently acts as a key interaction point, often forming hydrogen bonds or other polar interactions within the active site. The choice between an ester and an amide, and the nature of the amide substituent, can profoundly impact biological activity.

Synthetic Strategies for SAR Library Generation

A robust and flexible synthetic platform is paramount for a successful SAR investigation. The synthesis of N-benzyl pyrazole carboxylates typically follows convergent routes that allow for the late-stage introduction of diversity at the key modification points.

A common and effective strategy involves the N-alkylation of a pre-formed pyrazole carboxylate intermediate with a substituted benzyl halide.[8][9] This approach is highly modular, as it allows a single pyrazole core to be combined with a library of diverse benzyl groups. The resulting ester can then be hydrolyzed to the carboxylic acid, which serves as a versatile precursor for generating a wide array of amides via standard coupling reactions.

Caption: A modular synthetic workflow for generating libraries of N-benzyl pyrazole carboxylates.

This workflow demonstrates how diversity can be efficiently introduced. A variety of benzyl bromides (introducing R³ diversity) can be reacted in parallel, followed by coupling with a library of amines (introducing R⁴ diversity) to rapidly generate a matrix of final compounds for screening.

Decoding the Structure-Activity Relationship (SAR)

Systematic analysis of biological data from compound libraries has revealed clear SAR trends for this scaffold across different therapeutic targets.

Modifications on the Pyrazole Ring

The substitution pattern on the pyrazole ring is crucial for orienting the other functional groups and can make direct contact with the target protein.

  • Position 3 (R¹): In studies on pyrazole carboxamides as fungicides, the introduction of a difluoromethyl group at this position was found to be critical for potent activity against Rhizoctonia solani.[10]

  • Position 5 (R²): For a series of antidiabetic 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides, substitutions at this position were explored to optimize activity.[2]

  • Position 4: While the primary scaffold discussed here is a 4-carboxylate, it's noteworthy that in related pyrazole-5-carboxamides with insecticidal activity, a seemingly minor change from a 4-chloro to a 4-hydro substituent resulted in significant changes in miticidal and ovicidal activities. This underscores the high sensitivity of activity to substitutions on the pyrazole core.

The N-Benzyl Moiety: Tuning Potency and Selectivity

The N-benzyl group is a key determinant of potency, likely by engaging with hydrophobic regions of the target's binding site.

  • General Tolerance: The introduction of an N-benzyl group is generally well-tolerated and provides a vector for further optimization.[8]

  • Substituent Effects: In a study of pyrazole-based meprin inhibitors, further variation of the N-benzyl group with acidic carboxyphenyl residues led to a threefold increase in inhibition against meprin β compared to an unsubstituted N-phenyl pyrazole.[8] For a series of N-benzylpyrazine-2-carboxamides, a 4-methoxybenzyl group was found in one of the most active compounds against Mycobacterium tuberculosis.[11] This indicates that both electron-donating and electron-withdrawing groups can enhance activity depending on the specific target.

The Carboxylate/Carboxamide Linker: The Interaction Gateway

The choice of the R⁴ group is fundamental, as it often forms the most critical polar contacts that anchor the molecule in the active site.

  • Amides vs. Esters: Amides are generally preferred over esters due to their increased metabolic stability and ability to act as both hydrogen bond donors and acceptors.

  • N-H Requirement: In the development of novel antidiabetic agents, modification studies of the most active analogue revealed that the N-hydrogens on the pyrazole and carboxamide moieties were essential for activity, suggesting they act as crucial hydrogen bond donors.[2]

  • Substituent Size: For insecticidal pyrazole-5-carboxamides, the nature of the N-benzyl carboxamide was critical. The introduction of an α-chloromethyl group on the N-benzyl moiety led to high insecticidal activity against the cotton bollworm.

Data-Driven SAR Analysis: A Case Study

The discovery of 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as bifunctional antidiabetic agents provides an excellent case study in systematic SAR exploration.[2] The researchers performed a two-step optimization to establish the SAR for this class.

Table 1: SAR Summary of Antidiabetic Pyrazole Carboxamides [2]

Compound IDBenzyl Ring Substitution (R³)Phenyl Amide Substitution (R⁴)Glucose Stimulation Index (GSI)
Lead Cmpd UnsubstitutedUnsubstituted1.5
Analog A 4-MethylUnsubstituted2.1
Analog B 4-FluoroUnsubstituted2.4
Analog C Unsubstituted4-Trifluoromethyl3.1
26 (Optimized) 4-Fluoro4-Trifluoromethyl4.2

Data is illustrative, based on trends described in the source.

This data clearly shows a synergistic effect. A 4-fluoro substituent on the benzyl ring and a 4-trifluoromethyl group on the phenylamide ring independently improved activity, but combining them in compound 26 resulted in the most potent analog. This process is representative of a standard medicinal chemistry workflow.

G design Design Analogs (Vary R³, R⁴) synthesis Synthesize Library design->synthesis assay Biological Assay (e.g., GSIS Assay) synthesis->assay analysis Analyze Data (Identify Trends) assay->analysis sar Establish SAR (e.g., F is good on Benzyl) analysis->sar new_design Design New Analogs (Combine best features) sar->new_design new_design->synthesis Iterative Cycle optimized Optimized Lead new_design->optimized

Caption: Iterative workflow for a structure-activity relationship (SAR) investigation.

Experimental Protocols: From Synthesis to Screening

To ensure scientific integrity and reproducibility, protocols must be detailed and self-validating.

Synthesis Protocol: N-((4-Fluorobenzyl)-1H-pyrazole-4-carboxamide

This protocol is a representative example adapted from common procedures for N-alkylation and amidation.[8][12]

  • N-Alkylation:

    • To a solution of ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂).

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Add 4-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.

    • Stir at room temperature for 12-18 hours. Monitor reaction completion by TLC or LC-MS.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield ethyl 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate.

  • Saponification:

    • Dissolve the purified ester (1.0 eq) in a mixture of THF/Methanol/Water (2:1:1).

    • Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir the mixture at room temperature until the reaction is complete (as monitored by LC-MS).

    • Concentrate the mixture under reduced pressure to remove organic solvents.

    • Acidify the remaining aqueous solution to pH 3-4 with 1N HCl.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylic acid.

  • Amide Coupling:

    • To a solution of the carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the mixture for 15 minutes at room temperature.

    • Add the desired amine (e.g., 4-(trifluoromethyl)aniline, 1.1 eq) and continue stirring at room temperature for 12 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to obtain the final target amide.

Biological Assay Protocol: Glucose-Stimulated Insulin Secretion (GSIS)

This protocol is based on the methodology used to screen for antidiabetic agents.[2]

  • Cell Culture: Culture a pancreatic β-cell line (e.g., INS-1) in RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.

  • Seeding: Seed cells into 24-well plates and grow to 80-90% confluency.

  • Pre-incubation: Wash the cells twice with Krebs-Ringer bicarbonate (KRB) buffer containing 2.8 mM glucose. Pre-incubate the cells in the same buffer for 1 hour at 37 °C to allow the basal insulin secretion rate to stabilize.

  • Stimulation: Discard the pre-incubation buffer. Add fresh KRB buffer containing either a low concentration of glucose (2.8 mM) or a high concentration of glucose (16.7 mM), along with the test compound (at various concentrations) or vehicle control (DMSO).

  • Incubation: Incubate the plates for 2 hours at 37 °C.

  • Sample Collection: Collect the supernatant from each well.

  • Quantification: Measure the concentration of insulin in the supernatant using a commercial Insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion data to the total protein content of the cells in each well. Calculate the Glucose Stimulation Index (GSI) as the ratio of insulin secreted at high glucose to that secreted at low glucose.

Conclusion and Future Directions

The N-benzyl pyrazole carboxylate scaffold is a highly adaptable and pharmacologically relevant framework. The SAR is dictated by a complex interplay between substitutions on the pyrazole ring, the N-benzyl moiety, and the carboxamide group. Key learnings indicate that the pyrazole core provides a stable anchor, the N-benzyl group is crucial for tuning lipophilicity and potency, and the carboxamide function is a critical interaction domain.

Future research should focus on exploring more diverse and novel substitutions, particularly on the pyrazole ring, to identify new interactions and potentially alter the mechanism of action or target selectivity. Furthermore, applying this scaffold to new therapeutic areas beyond the well-explored domains of oncology and metabolic disease holds significant promise.[1] As synthetic methodologies advance, the ability to rapidly generate and screen complex libraries will undoubtedly uncover new generations of potent and selective N-benzyl pyrazole carboxylate-based therapeutics.

References

  • Google Patents. (2015). Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives (WO2015032859A1).
  • European Journal of Medicinal Chemistry. (2021). Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as bifunctional antidiabetic agents stimulating both insulin secretion and glucose uptake. PubMed. Retrieved from [Link]

  • RSC Publishing. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [Link]

  • MDPI. (2015). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. PMC. Retrieved from [Link]

  • Avicenna Journal of Phytomedicine. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

  • CNKI. (2018). Design, Synthesis and Biological Activity of 5-Pyrazole Carboxamides. Retrieved from [Link]

  • Journal of Chemistry and Technologies. (2025). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 4-Benzoyl-1,5-Diphenyl-1h-Pyrazole-3-Carboxylic Acid Derivatives and Their Antimicrobial Activities. Retrieved from [Link]

  • MDPI. (2016). Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. Retrieved from [Link]

  • PMC. (2011). Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. Retrieved from [Link]

  • RSC Publishing. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • PubMed. (2025). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Retrieved from [Link]

  • PubMed. (2012). Structure-activity relationship studies of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives as potent and selective sodium glucose co-transporter 1 (SGLT1) inhibitors with therapeutic activity on postprandial hyperglycemia. Retrieved from [Link]

  • PubMed. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Frontiers. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Retrieved from [Link]

  • Scientific Research Publishing. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Retrieved from [Link]

  • RSC Publishing. (2020). Review: biologically active pyrazole derivatives. Retrieved from [Link]

Sources

The Pyrazole Core: A Privileged Scaffold in Modern Drug Discovery - Applications of Ethyl 3-Methylpyrazole-5-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its derivatives exhibit a remarkable breadth of pharmacological activities, leading to their incorporation into a multitude of clinically successful drugs.[1][2][3] This technical guide focuses on the applications of a key building block, ethyl 3-methylpyrazole-5-carboxylate, and its derivatives in contemporary drug discovery. We will explore the synthetic versatility of this scaffold and its role in the development of targeted therapies across various disease areas, including inflammation, cancer, and infectious diseases. This guide will provide detailed experimental protocols, mechanistic insights, and a forward-looking perspective on the potential of these compounds.

The Ethyl 3-Methylpyrazole-5-Carboxylate Scaffold: Synthesis and Chemical Properties

The ethyl 3-methylpyrazole-5-carboxylate core is a versatile starting material for the synthesis of a diverse library of bioactive molecules.[4] Its inherent structural features, including the presence of multiple reaction sites, allow for facile chemical modification and the introduction of various pharmacophoric groups.

General Synthesis Route

A common and efficient method for the synthesis of ethyl 3-methylpyrazole-5-carboxylate involves the cyclocondensation reaction of a 1,3-dicarbonyl compound, such as ethyl acetoacetate or ethyl 2,4-dioxovalerate, with hydrazine hydrate.[2][5] This reaction proceeds readily, often in an alcoholic solvent, to yield the pyrazole ring system.[5]

Experimental Protocol: Synthesis of Ethyl 3-Methyl-1H-pyrazole-5-carboxylate

Materials:

  • Ethyl 2,4-dioxovalerate (1.0 eq)

  • Hydrazine monohydrate (1.5 eq)

  • Ethanol/Acetic Acid (100:1 v/v)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water

Procedure:

  • Dissolve ethyl 2,4-dioxovalerate in a solution of ethanol and acetic acid in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add hydrazine monohydrate dropwise to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 15 hours.

  • Pour the reaction mixture into water and add saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product, ethyl 3-methyl-1H-pyrazole-5-carboxylate, can be used in subsequent steps without further purification.[5]

G cluster_0 Synthesis of Ethyl 3-Methylpyrazole-5-carboxylate reagent1 Ethyl 2,4-dioxovalerate reaction Cyclocondensation (Ethanol/Acetic Acid) reagent1->reaction + reagent2 Hydrazine Hydrate reagent2->reaction product Ethyl 3-methylpyrazole-5-carboxylate reaction->product

Caption: General synthesis of the pyrazole core.

Applications in Drug Discovery

The structural versatility of the ethyl 3-methylpyrazole-5-carboxylate scaffold has enabled its exploration in a wide array of therapeutic areas.[1][3][6][7]

Anti-inflammatory Agents: Targeting Cyclooxygenase (COX) Enzymes

One of the most prominent applications of pyrazole derivatives is in the development of anti-inflammatory drugs.[8][9][10] The pyrazole ring is a key pharmacophore in several selective cyclooxygenase-2 (COX-2) inhibitors.[8][9] COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[9]

Celecoxib , a well-known selective COX-2 inhibitor, features a tricyclic structure with a central pyrazole ring.[8] The synthesis of celecoxib and its analogs often involves the reaction of a substituted hydrazine with a β-diketone.[8] The trifluoromethyl group on the pyrazole ring of celecoxib is crucial for its COX-2 selectivity.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the inhibitory potency and selectivity of synthesized pyrazole derivatives against COX-1 and COX-2 enzymes.

Materials:

  • Synthesized pyrazole derivatives

  • Celecoxib (reference standard)

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Incubation buffer

  • Quenching solution (e.g., 1 M HCl)

  • DMSO (for compound dissolution)

  • 96-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Dissolve the synthesized pyrazole derivatives and celecoxib in DMSO to prepare stock solutions. Create a series of dilutions to test a range of concentrations.[9]

  • Assay Setup: In a 96-well plate, add the incubation buffer, either COX-1 or COX-2 enzyme, and the test compound solution. Pre-incubate the mixture for 15 minutes at room temperature.[9]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid. Incubate for a defined period (e.g., 10 minutes) at 37°C.[9]

  • Reaction Termination and Detection: Stop the reaction by adding a quenching solution. The amount of prostaglandin produced can be quantified using a commercially available EIA kit, and the absorbance is read using a plate reader.[9]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index (SI) can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

G cluster_1 Mechanism of COX-2 Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (Pain & Inflammation) COX2->Prostaglandins Pyrazole_Derivative Pyrazole Derivative (e.g., Celecoxib) Pyrazole_Derivative->COX2 Inhibition

Caption: Inhibition of prostaglandin synthesis.

Anticancer Agents: Targeting Kinases and Other Pathways

The pyrazole scaffold is a privileged structure in the design of anticancer agents, with derivatives showing activity against a variety of cancer cell lines.[7][11][12][13][14] Many pyrazole-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[12][15]

For instance, certain pyrazole derivatives have been identified as potent inhibitors of kinases such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and haspin kinase.[12][15] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

Table 1: Examples of Pyrazole Derivatives with Anticancer Activity

Compound ClassTargetCancer Cell LineIC₅₀Reference
Pyrazole-5-carboxamide derivativesNot specifiedA549 (Lung)Significant inhibition at 10 µM[11]
1,3,5-trisubstituted pyrazolesNot specifiedHep-2, P8153.25 mg/mL, 17.82 mg/mL[11]
Pyrazole carbaldehyde derivativesPI3 KinaseMCF7 (Breast)0.25 µM[12]
1H-pyrazolo[3,4-d]pyrimidine derivativesEGFRA549 (Lung), HCT116 (Colorectal)8.21 µM, 19.56 µM[12]
Pyrazolo[1,5-a]pyrimidine derivativesCDK2HepG2, MCF7, Hela3.53 µM, 6.71 µM, 5.16 µM[12]
Phosphodiesterase (PDE) Inhibitors

The pyrazole core is also a key component of sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[16][17][18] PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[17] By inhibiting PDE5, sildenafil increases cGMP levels, leading to smooth muscle relaxation and increased blood flow.[17] The synthesis of sildenafil involves the construction of a pyrazolopyrimidinone ring system, starting from a pyrazole carboxylic acid derivative.[16][17][18]

G cluster_2 Sildenafil's Mechanism of Action NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC cGMP cGMP GC->cGMP Converts GTP GTP PDE5 PDE5 Enzyme cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation GMP 5'-GMP PDE5->GMP Degrades Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: Sildenafil's role in the NO/cGMP pathway.

Antimicrobial and Antiviral Agents

Derivatives of pyrazole have demonstrated significant potential as antimicrobial and antiviral agents.[1][7][19] They have been shown to be effective against a range of bacterial and fungal strains.[1][19] The broad-spectrum activity of pyrazole derivatives makes them attractive candidates for the development of new anti-infective therapies.[1]

Future Directions and Conclusion

The ethyl 3-methylpyrazole-5-carboxylate scaffold and its derivatives continue to be a fertile ground for drug discovery. The ease of synthesis and the ability to introduce a wide range of substituents make it an ideal starting point for generating diverse chemical libraries for high-throughput screening. Future research will likely focus on the development of more selective and potent inhibitors for a variety of therapeutic targets. The application of computational drug design and the exploration of novel biological targets will undoubtedly lead to the discovery of new pyrazole-based drugs with improved efficacy and safety profiles. The versatility and proven track record of the pyrazole nucleus solidify its position as a truly privileged scaffold in medicinal chemistry.[1][20]

References

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 119. [Link]

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • University of Sheffield. (n.d.). Synthesis of Sildenafil Citrate. Chem Synthesis. [Link]

  • Wikipedia. (n.d.). Sildenafil. [Link]

  • Papadopoulou, M. V., et al. (2021). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceuticals, 14(11), 1145. [Link]

  • Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 178-187. [Link]

  • Guzman, J. D., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. [Link]

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  • Penning, T. D., et al. (2013). Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. Current Organic Chemistry, 17(8), 816-829. [Link]

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. OUCI. [Link]

  • Li, B., et al. (2024). An Alternative Approach to Synthesize Sildenafil via Improved Copper-Catalyzed Cyclization. The Journal of Organic Chemistry. [Link]

  • Kumar, D., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Molecular Structure, 1315, 138567. [Link]

  • Gurdal, E. E., et al. (2022). Synthesis and aldose reductase inhibition effects of celecoxib derivatives containing pyrazole linked-sulfonamide moiety. Bioorganic Chemistry, 128, 106086. [Link]

  • Omar, D. M., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 346. [Link]

  • Penning, T. D., et al. (2013). Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. Ingenta Connect. [Link]

  • Sharma, A., et al. (2023). Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance. Atlantis Press. [Link]

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  • Singh, S. K., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 17(1), 32-38. [Link]

  • Singh, S. K., et al. (2018). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6592. [Link]

  • Google Patents. (n.d.).
  • El-Gamal, M. I., et al. (2008). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 51(1), 169-178. [Link]

  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • Google Patents. (n.d.). Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters.
  • Ali, N., et al. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. [Link]

  • El-Gamal, M. I., et al. (2025). Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2353609. [Link]

  • Omar, D. M., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

  • Khan, I., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of the Mexican Chemical Society, 65(1). [Link]

  • D'yachenko, I. A., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 30(6), 1185. [Link]

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Sources

1-Benzyl-3-methyl-1H-pyrazole-5-carboxylate: Architectures for Heteroscorpionate Ligand Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate as a Heteroscorpionate Ligand Precursor Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the field of coordination chemistry and bioinorganic modeling, heteroscorpionate ligands —specifically those incorporating mixed donor sets (e.g., N,N,O)—have emerged as critical tools for tuning metal center reactivity.[1] While the classic "scorpionate" ligands (tris(pyrazolyl)borates) rely on N,N,N-coordination, the pyrazole-5-carboxylate scaffold offers a unique entry point into N,N,O-heteroscorpionate systems (bis(pyrazolyl)acetates).

This guide addresses the technical utility of 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate and its analogs. Crucially, it distinguishes between the N1-protected (benzyl) form—useful as a discrete bidentate ligand or specific intermediate—and the N1-unsubstituted form required for constructing the tripodal "scorpion" body. We provide validated protocols for synthesizing these precursors and assembling them into tridentate ligand systems that mimic the facial coordination of metalloenzymes.

Chemical Architecture & Rationale

The Heteroscorpionate Advantage

Traditional homoscorpionates (Tp, Tpm) bind metals via three identical pyrazole nitrogens. Heteroscorpionates introduce asymmetry, typically by replacing one pyrazole arm with a different donor group (e.g., carboxylate, thioether, phosphine).

Why Pyrazole-5-carboxylates?

  • Electronic Tuning: The carboxylate group (

    
    ) is a harder donor than the pyrazole nitrogen (
    
    
    
    -N), stabilizing higher oxidation states (e.g., Fe(III), Mn(III)).
  • Steric Modulation: The 3-methyl group provides steric bulk proximal to the metal center, preventing oligomerization and enforcing monomeric structures.

  • Functionalization: The ester group allows for facile hydrolysis to the acid or coupling to other scaffolds.

The "1-Benzyl" Distinction (Critical Mechanism)

For a pyrazole to act as a building block for a standard bis(pyrazolyl)methane or borate scorpionate, the N1 position must be free (NH) to bond with the central pivot atom (Carbon or Boron).

  • 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylate: The N1 position is blocked. This molecule cannot form a tripodal ligand via the nitrogen. It acts primarily as a bidentate (N,O) chelator or a precursor for C-linked derivatives.

  • Ethyl 3-methyl-1H-pyrazole-5-carboxylate (NH-free): This is the true "precursor" for assembling the scorpionate core. The 1-benzyl derivative is often the product of specific alkylation strategies or used when the benzyl group is intended to be a pendant arm on a C-linked scaffold.

Synthetic Pathways & Protocols

Workflow Visualization

The following diagram outlines the divergent pathways for N-protected vs. N-unsubstituted precursors.

G Start Acetoacetate Ester + Hydrazine Precursor 3-methyl-1H-pyrazole- 5-carboxylate (NH-free) Start->Precursor Cyclization PathA Path A: Scorpionate Assembly Precursor->PathA PathB Path B: N-Alkylation Precursor->PathB Scorpionate Heteroscorpionate Ligand (Bis(pyrazolyl)acetate) PathA->Scorpionate + Dihaloacetate (Base) BenzylDeriv 1-benzyl-3-methyl- pyrazole-5-carboxylate PathB->BenzylDeriv + Benzyl Bromide Complex Bidentate Metal Complex (N,O) BenzylDeriv->Complex + Metal Salt

Caption: Divergent synthesis pathways. Path A leads to tripodal heteroscorpionates; Path B yields the N-benzylated derivative for bidentate coordination.

Protocol 1: Synthesis of the Core Precursor

Target: Ethyl 3-methyl-1H-pyrazole-5-carboxylate (NH-free). Note: This is the requisite starting material for both the benzyl derivative and the heteroscorpionate ligand.

  • Reagents: Sodium ethoxide (NaOEt), Diethyl oxalate, Acetone, Hydrazine hydrate, Acetic acid.

  • Claisen Condensation:

    • Suspend NaOEt (1.0 eq) in dry ethanol.

    • Add diethyl oxalate (1.0 eq) and acetone (1.0 eq) dropwise at 0°C.

    • Stir 4h at room temperature to form ethyl 2,4-dioxopentanoate (sodium salt).

  • Cyclization:

    • Dissolve the salt in water; neutralize with acetic acid.

    • Add hydrazine hydrate (1.0 eq) dropwise. Caution: Exothermic.

    • Reflux for 2 hours.

  • Isolation: Cool to precipitate the product. Recrystallize from ethanol/water.

    • Yield: Typically 70-80%.

    • Validation: ^1H NMR (CDCl3):

      
       2.35 (s, 3H, Me), 6.65 (s, 1H, H-4), 10.5 (br s, NH).
      
Protocol 2: Synthesis of the Heteroscorpionate Ligand (N,N,O)

Target: Bis(3-methylpyrazol-1-yl)acetic acid (or ester). This protocol converts the precursor into a tripodal "scorpionate".

  • Reagents: Ethyl 3-methyl-1H-pyrazole-5-carboxylate, Dibromoacetic acid (or ethyl dibromoacetate),

    
    , TBAB (Phase transfer catalyst).
    
  • Coupling:

    • Dissolve precursor (2.2 eq) and

      
       (excess) in Acetonitrile (
      
      
      
      ).
    • Add dibromoacetic acid derivative (1.0 eq).

    • Reflux for 24–48 hours.

  • Workup:

    • Filter inorganic salts. Evaporate solvent.

    • Purify via column chromatography (Silica, Hexane/EtOAc).

  • Mechanism: The pyrazole NH acts as a nucleophile, displacing the bromides on the acetate carbon. The resulting ligand has two pyrazole arms and one carboxylate arm attached to a central methine carbon.

Protocol 3: Synthesis of 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylate

Target: The specific N-protected derivative.

  • Alkylation:

    • Dissolve Ethyl 3-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in DMF.

    • Add

      
       (1.2 eq) and Benzyl bromide (1.1 eq).
      
    • Stir at 60°C for 4 hours.

  • Regioselectivity Check: This reaction produces a mixture of 1-benzyl-3-methyl (desired) and 1-benzyl-5-methyl isomers.

    • Separation: The 1-benzyl-3-methyl isomer is typically less polar. Separate via flash chromatography.[2]

  • Hydrolysis (Optional): To generate the free acid for coordination, treat with LiOH in THF/Water (1:1), then acidify to pH 3.

Coordination Chemistry & Applications

Binding Modes

The utility of these ligands lies in their versatility.[3][4]

Ligand TypeStructureCoordination ModeApplication
Heteroscorpionate Bis(pyrazolyl)acetate

-N,N,O (Facial)
Bioinorganic modeling (e.g., 2-His-1-Carboxylate triad in enzymes).
1-Benzyl Derivative 1-Benzyl-3-methyl-pz-COO

-N,O (Bidentate)
Ancillary ligand; forms bis-ligand complexes

.
Bioinorganic Modeling (Zinc & Copper)

The N,N,O-heteroscorpionate motif is a structural mimic for the active sites of metalloenzymes like Thermolysin and Carboxypeptidase A , which feature a Zinc ion coordinated by two Histidines (N) and one Glutamate/Aspartate (O).

  • Experiment: React the Lithium salt of the heteroscorpionate ligand with

    
     or 
    
    
    
    in Methanol.
  • Outcome: Formation of monomeric

    
     complexes where the ligand occupies three facial sites, leaving a fourth site open for substrate binding (catalysis).
    
Pathway Visualization: Metal Complexation

Coordination Ligand Heteroscorpionate Ligand (L-) Complex Facial Complex [L-M-X] Ligand->Complex Coordination Metal Metal Salt (MX2) Metal->Complex Product Hydrolyzed Product Complex->Product Catalysis (Lewis Acid Activation) Substrate Substrate (e.g., Ester/Amide) Substrate->Complex Binding

Caption: Formation of the active catalyst. The heteroscorpionate ligand enforces facial geometry, exposing a single coordination site for substrate activation.

References

  • Burzlaff, N. (2009).[1] "3,3-Bis(3,5-dimethylpyrazol-1-yl)propionic acid: A tripodal N,N,O ligand for manganese and rhenium complexes."[1] Journal of Organometallic Chemistry. Link

  • Trofimenko, S. (1993). "Scorpionates: The Coordination Chemistry of Polypyrazolylborates." Imperial College Press.
  • Pettinari, C. (2008). "Scorpionates II: Chelating Borate Ligands." Comprehensive Coordination Chemistry II. Link

  • Otero, A., et al. (2004). "Heteroscorpionate ligands based on the bis(pyrazol-1-yl)methane moiety: synthesis and coordination chemistry." Coordination Chemistry Reviews. Link

  • Beck, A., et al. (2001). "Bis(pyrazol-1-yl)acetates as tripodal 'scorpionate' ligands in transition metal carbonyl chemistry." Journal of Organometallic Chemistry. Link

Sources

Solubility and stability profile of ethyl 1-benzyl-3-methylpyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability Profile of Ethyl 1-benzyl-3-methylpyrazole-5-carboxylate

Foreword: From Molecule to Medicine

In the intricate journey from a promising chemical entity to a viable therapeutic agent, understanding the fundamental physicochemical properties is not merely a preliminary step but the very bedrock upon which successful drug development is built. For a molecule such as ethyl 1-benzyl-3-methylpyrazole-5-carboxylate, a member of the pharmacologically significant pyrazole class, its solubility and stability profile dictates its absorption, distribution, metabolism, and excretion (ADME) characteristics, and ultimately, its therapeutic efficacy and safety. This guide provides a comprehensive framework for elucidating these critical parameters, blending established theoretical principles with robust, field-tested experimental protocols. It is designed for the discerning researcher, scientist, and drug development professional who requires not just data, but a deep, causal understanding of the scientific principles at play.

Physicochemical Landscape: Predicting Behavior

Before any empirical testing, a theoretical assessment based on the molecular structure of ethyl 1-benzyl-3-methylpyrazole-5-carboxylate provides invaluable foresight into its behavior. Key parameters like pKa and LogP are predictive cornerstones for its solubility and permeability.

The physicochemical properties of a molecule are paramount as they govern its behavior in both chemical and biological systems. For ethyl 1-benzyl-3-methylpyrazole-5-carboxylate, we can infer its characteristics from its structural components: a pyrazole core, an ethyl ester, a benzyl group, and a methyl group.

Table 1: Predicted Physicochemical Properties of Ethyl 1-benzyl-3-methylpyrazole-5-carboxylate

PropertyPredicted ValueImplication for Solubility & Stability
Molecular Weight ~258.3 g/mol Within the range for good oral bioavailability.
logP (Lipophilicity) ~3.5 - 4.0Indicates low aqueous solubility and a preference for lipid environments.
pKa (acidic) Not applicableThe molecule lacks a readily ionizable acidic proton.
pKa (basic) ~1.5 - 2.5The pyrazole nitrogen atoms are weakly basic, suggesting that the compound will be largely neutral at physiological pH.

Note: These values are estimations based on computational models and the properties of similar structures. Experimental verification is essential.

The high predicted logP value is a strong indicator of poor water solubility, a common characteristic of many pyrazole derivatives.[1][2] This lipophilicity can, however, be advantageous for crossing biological membranes. The weak basicity of the pyrazole ring means that pH adjustments are unlikely to significantly enhance aqueous solubility through salt formation.[2]

Aqueous and Solvent Solubility Profile: A Practical Assessment

Given the predicted low aqueous solubility, a thorough experimental evaluation is crucial. The goal is to quantify the compound's solubility in various media relevant to drug development, from simple aqueous buffers to more complex biorelevant fluids.

Causality Behind Experimental Choices

The selection of solubility testing methods and media is driven by the need to predict the in vivo behavior of the compound. We progress from simple to more complex systems:

  • Kinetic Solubility: This high-throughput screening method provides an early indication of solubility under non-equilibrium conditions, which is often representative of the initial dissolution of a compound upon administration.

  • Thermodynamic Solubility: This "gold standard" method measures the true equilibrium solubility, representing the maximum amount of compound that can be dissolved in a given solvent system. It is essential for understanding the driving forces of dissolution.

  • Biorelevant Media (SGF & SIF): Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) mimic the conditions in the human stomach and small intestine, respectively. Assessing solubility in these media provides a more accurate prediction of how the compound will behave in the gastrointestinal tract, a critical factor for orally administered drugs.

Experimental Protocol: Thermodynamic Solubility in Aqueous and Organic Solvents

This protocol outlines the steps to determine the equilibrium solubility of ethyl 1-benzyl-3-methylpyrazole-5-carboxylate.

Objective: To accurately quantify the saturation solubility of the target compound in various pharmaceutically relevant solvents.

Materials:

  • Ethyl 1-benzyl-3-methylpyrazole-5-carboxylate (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Simulated Intestinal Fluid (SIF), pH 6.8

  • Ethanol, Propylene Glycol, Dimethyl Sulfoxide (DMSO)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a UV detector

  • Syringe filters (0.22 µm)

Methodology:

  • Preparation: Add an excess amount of the solid compound to a vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring that equilibrium has been reached.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., 2 mL of PBS) to the vial.

  • Equilibration: Tightly seal the vials and place them on an orbital shaker at a controlled temperature (typically 25°C or 37°C) for 24-48 hours. This extended period allows the system to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered sample with a suitable mobile phase and analyze the concentration using a pre-validated HPLC method. The concentration determined is the thermodynamic solubility.

Visualization of the Solubility Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Seal and shake (24-48h at constant T) B->C D Centrifuge to pellet solid C->D E Filter supernatant (0.22 µm) D->E F Quantify by HPLC E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Chemical Stability Profile: Ensuring Molecular Integrity

The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. A comprehensive stability profile involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and to develop a stability-indicating analytical method.

The Rationale of Forced Degradation Studies

Forced degradation, or stress testing, is an essential component of drug development. By intentionally exposing the compound to conditions more severe than those it would typically encounter, we can:

  • Identify likely degradation products: This information is crucial for understanding the degradation pathways.

  • Develop and validate a stability-indicating analytical method: A stability-indicating method is one that can accurately measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products.

  • Gain insight into the intrinsic stability of the molecule: This helps in determining the appropriate storage conditions and shelf-life.

Experimental Protocol: Forced Degradation Study

This protocol is designed based on the International Council for Harmonisation (ICH) guidelines.

Objective: To investigate the degradation of ethyl 1-benzyl-3-methylpyrazole-5-carboxylate under various stress conditions.

Materials:

  • Ethyl 1-benzyl-3-methylpyrazole-5-carboxylate

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • UV light chamber

  • Oven

  • Stability-indicating HPLC method

Methodology:

  • Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours. The ester moiety is particularly susceptible to base-catalyzed hydrolysis.

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Stress: Store the solid compound and a solution of the compound at 60°C for 48 hours.

    • Photostability: Expose the solid compound and a solution to UV light (e.g., 254 nm) for a specified duration.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize them if necessary, and analyze them using the stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Potential Degradation Pathways

Based on the structure of ethyl 1-benzyl-3-methylpyrazole-5-carboxylate, the most probable degradation pathway is the hydrolysis of the ethyl ester to form the corresponding carboxylic acid. This is especially likely under basic conditions.

G Parent Ethyl 1-benzyl-3-methylpyrazole-5-carboxylate Degradant 1-benzyl-3-methylpyrazole-5-carboxylic acid Parent->Degradant Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Likely Hydrolytic Degradation Pathway.

Summary and Formulation Implications

The solubility and stability profile of ethyl 1-benzyl-3-methylpyrazole-5-carboxylate provides critical insights for its development as a drug candidate.

Table 2: Summary of Profile and Formulation Strategies

ParameterFindingImplication and Formulation Strategy
Aqueous Solubility Predicted to be low.Formulation Strategy: Amorphous solid dispersions, lipid-based formulations, or nano-suspensions may be required to enhance dissolution and bioavailability.
Stability The ethyl ester is a potential liability, particularly to hydrolysis.Formulation Strategy: Protect from high pH environments. For liquid formulations, non-aqueous vehicles may be necessary. For solid dosage forms, control of moisture is important.

References

  • PubChem. (2025). Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • da Silva, E. B., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals, 15(9), 1128. Retrieved from [Link]

  • D'Errico, S., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Molecules, 26(20), 6149. Retrieved from [Link]

  • Nitsche, C., et al. (2013). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 23(17), 4889-4892. Retrieved from [Link]

  • Levandowski, B. J., et al. (2019). Bioorthogonal 4H-Pyrazole “Click” Reagents. Journal of the American Chemical Society, 141(4), 1492-1496. Retrieved from [Link]

  • Nayak, S. K., et al. (2011). Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2625. Retrieved from [Link]

  • Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. FMHR, 3(10), 1462-1481. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate Properties. Retrieved from [Link]

  • Liu, Y., et al. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy–Stability Balance. ACS Applied Materials & Interfaces, 13(50), 60399-60406. Retrieved from [Link]

  • Jasinski, J. P., et al. (2011). Ethyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2626. Retrieved from [Link]

  • IJNRD. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. Retrieved from [Link]

  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the N-benzylation of Ethyl 3-Methylpyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Substituted Pyrazoles

N-substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of a wide array of therapeutic agents.[1][2] Their prevalence in drug discovery is a testament to their ability to engage in diverse biological interactions, often serving as key pharmacophores. The strategic functionalization of the pyrazole nucleus, particularly at the nitrogen atoms, allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can significantly influence its binding affinity, selectivity, and pharmacokinetic profile. The N-benzyl group, in particular, is a frequently incorporated moiety that can introduce beneficial aromatic interactions and modulate lipophilicity. This application note provides a comprehensive guide to the N-benzylation of ethyl 3-methylpyrazole-5-carboxylate, a versatile building block in the synthesis of complex bioactive molecules.

Chemical Theory and the Challenge of Regioselectivity

The N-benzylation of ethyl 3-methylpyrazole-5-carboxylate proceeds via a nucleophilic substitution reaction. The pyrazole nitrogen deprotonated by a base acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide. However, the unsymmetrical nature of the starting pyrazole presents a significant challenge: the formation of two distinct regioisomers, ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate and ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate.

The regiochemical outcome of this reaction is governed by a delicate interplay of several factors:

  • Steric Hindrance: Alkylation tends to favor the less sterically hindered nitrogen atom. In the case of ethyl 3-methylpyrazole-5-carboxylate, the N1 nitrogen is adjacent to a methyl group, while the N2 nitrogen is adjacent to the carboxyester group. The relative steric bulk of these substituents will influence the accessibility of each nitrogen to the incoming benzyl group.

  • Electronic Effects: The electron-withdrawing nature of the carboxyester group and the electron-donating nature of the methyl group can modulate the nucleophilicity of the adjacent nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of the resulting regioisomers. For instance, polar aprotic solvents like DMF and DMSO often favor the formation of a single regioisomer.[3] The counter-ion of the base can also play a role in directing the alkylation.

Caption: Reaction pathway for the N-benzylation of ethyl 3-methylpyrazole-5-carboxylate leading to the formation of two regioisomers.

Detailed Experimental Protocol

This protocol outlines a standard procedure for the N-benzylation of ethyl 3-methylpyrazole-5-carboxylate. The conditions provided are a good starting point and may be optimized to improve yield and regioselectivity.

Reagents and Materials
Reagent/MaterialGradeSupplierCAS No.Properties
Ethyl 3-methylpyrazole-5-carboxylate≥98%Sigma-Aldrich4027-57-0MW: 154.17 g/mol , MP: 80-84 °C
Benzyl Bromide≥98%Sigma-Aldrich100-39-0MW: 171.04 g/mol , Lachrymator
Potassium Carbonate (K₂CO₃)AnhydrousFisher Scientific584-08-7MW: 138.21 g/mol , Hygroscopic
Acetonitrile (ACN)AnhydrousSigma-Aldrich75-05-8Solvent
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6Solvent
HexanesACS GradeFisher Scientific110-54-3Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)GranularFisher Scientific7757-82-6Drying agent
Silica Gel230-400 meshFisher Scientific7631-86-9Stationary phase for chromatography
Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 3-methylpyrazole-5-carboxylate (1.0 eq, e.g., 5.0 g, 32.4 mmol) and anhydrous potassium carbonate (1.5 eq, e.g., 6.7 g, 48.6 mmol).

  • Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask.

  • Addition of Benzyl Bromide: While stirring the suspension at room temperature, add benzyl bromide (1.1 eq, e.g., 4.2 mL, 35.7 mmol) dropwise via a syringe. Caution: Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting pyrazole), allow the mixture to cool to room temperature.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the inorganic salts. Wash the filter cake with a small amount of ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a semi-solid.

Caption: A streamlined workflow for the N-benzylation of ethyl 3-methylpyrazole-5-carboxylate.

Purification and Characterization

The crude product is a mixture of the two regioisomers, which can be separated by silica gel column chromatography.

Purification Protocol
  • Column Preparation: Prepare a silica gel column using a slurry packing method with a low-polarity eluent (e.g., 95:5 hexanes/ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The less polar isomer will typically elute first.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the separated isomers.

  • Solvent Removal: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to yield the purified products.

Data Interpretation and Characterization

The two regioisomers can be unequivocally distinguished using NMR spectroscopy. The chemical shift of the pyrazole ring proton and the benzylic protons will be different for each isomer.

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate ~7.3 (m, 5H, Ar-H), ~6.7 (s, 1H, pyrazole-H), ~5.6 (s, 2H, CH₂-Ph), ~4.3 (q, 2H, O-CH₂), ~2.3 (s, 3H, CH₃), ~1.3 (t, 3H, CH₃)~160 (C=O), ~150 (C3-pyrazole), ~140 (C5-pyrazole), ~136 (Ar-C), ~129-127 (Ar-CH), ~108 (C4-pyrazole), ~61 (O-CH₂), ~54 (CH₂-Ph), ~14 (CH₃), ~11 (CH₃)
Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate ~7.3 (m, 5H, Ar-H), ~6.5 (s, 1H, pyrazole-H), ~5.4 (s, 2H, CH₂-Ph), ~4.4 (q, 2H, O-CH₂), ~2.2 (s, 3H, CH₃), ~1.4 (t, 3H, CH₃)~162 (C=O), ~148 (C5-pyrazole), ~142 (C3-pyrazole), ~137 (Ar-C), ~129-127 (Ar-CH), ~110 (C4-pyrazole), ~61 (O-CH₂), ~52 (CH₂-Ph), ~14 (CH₃), ~12 (CH₃)

Note: The chemical shifts provided are estimations based on analogous structures and may vary slightly based on experimental conditions. A key distinguishing feature in the ¹H NMR is often the chemical shift of the pyrazole ring proton; in the 1,5-disubstituted isomer, this proton is typically more upfield compared to the 1,3-disubstituted isomer. Furthermore, 2D NMR techniques like NOESY can be used to confirm the regiochemistry by observing through-space correlations between the benzylic protons and the substituents on the pyrazole ring.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction, inefficient work-up, or side reactions.- Increase reaction time or temperature. - Ensure all reagents and solvents are anhydrous. - Use a stronger base like sodium hydride (NaH), but be mindful of its reactivity and handling requirements.[3]
Poor Regioselectivity Suboptimal reaction conditions.- Experiment with different solvents; polar aprotic solvents like DMF or DMSO can enhance selectivity.[3] - Try a different base. Cesium carbonate (Cs₂CO₃) is known to sometimes favor a specific regioisomer. - Lowering the reaction temperature may increase selectivity.
Difficult Separation of Isomers Similar polarities of the regioisomers.- Optimize the eluent system for column chromatography. A shallower gradient or isocratic elution with a solvent system that provides the best separation on TLC is recommended. - High-Performance Liquid Chromatography (HPLC) may be necessary for baseline separation if the isomers are very close in polarity.

References

  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • Ge, Y. Q., et al. Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 2011, 67(2), o468. [Link]

  • Herrag, L., et al. 1-{[Benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. Molbank, 2006, 2006(5), M494. [Link]

  • Stenutz, R. ethyl 1-benzyl-5-methyl-1H-pyrazol-3-carboxylate. Stenutz, [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 2014, 4, 25865-25871. [Link]

  • UAB Barcelona. Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]

  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 2021, 26(13), 3808. [Link]

  • Semantics Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • Google Patents.
  • PMC. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • PMC. The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. [Link]

  • MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

Sources

Application Note: Microwave-Assisted Regioselective Synthesis of 1-Benzyl-3-methylpyrazole-5-carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in the structures of JAK inhibitors, COX-2 antagonists, and cannabinoid receptor ligands. Specifically, 1-benzyl-3-methylpyrazole-5-carboxylates serve as critical synthetic intermediates. However, the traditional Knorr-type cyclocondensation of 1,3-dicarbonyls with substituted hydrazines often suffers from prolonged reaction times and poor regioselectivity.

This application note details a highly optimized, self-validating protocol for the microwave-assisted organic synthesis (MAOS) of 1-benzyl-3-methylpyrazole-5-carboxylates. By leveraging specific dielectric heating effects, this protocol reduces reaction times from 18 hours to 10 minutes, significantly enhances the 1,5-regioisomer selectivity, and improves overall yields [1].

Mechanistic Rationale & Experimental Design

The Challenge of Regioselectivity

The synthesis of pyrazoles via the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds is a well-established pathway [2]. When reacting ethyl 2,4-dioxopentanoate (ethyl acetopyruvate) with benzylhydrazine, two competing nucleophilic attacks can occur, leading to either the 1,5-regioisomer (target) or the 1,3-regioisomer (byproduct).

Under conventional thermal reflux, the energy distribution is heterogeneous, and the reaction operates under a mix of kinetic and thermodynamic controls, often yielding a ~3:1 mixture of isomers.

The Microwave Advantage

Microwave irradiation fundamentally alters the reaction dynamics. Ethanol, the chosen solvent, has a high loss tangent (


), making it an excellent microwave absorber. Dielectric heating allows the reaction mixture to rapidly and uniformly reach 120 °C in a sealed vessel—well above ethanol's atmospheric boiling point.

This rapid superheating provides the thermodynamic energy required to exclusively drive the reaction through the higher activation energy pathway that leads to the thermodynamically stable 1-benzyl-3-methylpyrazole-5-carboxylate. Furthermore, the rapid dehydration of the intermediate 5-hydroxypyrazoline prevents reversible ring-opening, effectively "trapping" the desired regioisomer [3].

Mechanism A Ethyl 2,4-dioxopentanoate (1,3-Dicarbonyl) C Hydrazone Intermediate (Kinetic Product) A->C + Benzylhydrazine - H2O B Benzylhydrazine Hydrochloride B->C D 5-Hydroxypyrazoline (Cyclization) C->D Intramolecular Attack (MW Heating) E 1-Benzyl-3-methylpyrazole- 5-carboxylate D->E Dehydration (- H2O)

Mechanistic pathway of the microwave-assisted Knorr pyrazole synthesis.

Step-by-Step Protocol

This protocol is designed as a self-validating system. Each critical phase includes a verification step to ensure the integrity of the synthesis before proceeding [4].

Materials & Equipment
  • Reagents: Ethyl 2,4-dioxopentanoate (98%), Benzylhydrazine hydrochloride (98%), N,N-Diisopropylethylamine (DIEA, ≥99%), Absolute Ethanol.

  • Equipment: Monomode Microwave Synthesizer (e.g., Anton Paar Monowave 400 or CEM Discover 2.0), 10 mL heavy-walled microwave-safe glass vials, Teflon-lined crimp caps.

Workflow & Execution

Workflow Step1 1. Reagent Preparation Mix Dicarbonyl + Hydrazine + DIEA in EtOH Step2 2. Microwave Irradiation 120°C, 10 min, 150W max Step1->Step2 Step3 3. Reaction Monitoring LC-MS / TLC Validation Step2->Step3 Step4 4. Workup & Extraction EtOAc / Brine Wash Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Step-by-step workflow for the microwave-assisted synthesis and purification.

Step 1: Reaction Assembly

  • To a 10 mL microwave-safe vial equipped with a magnetic stir bar, add ethyl 2,4-dioxopentanoate (1.0 mmol, 158 mg) and benzylhydrazine hydrochloride (1.1 mmol, 174 mg).

  • Add 3.0 mL of absolute ethanol.

  • Causality Note: Add DIEA (2.2 mmol, 383 µL) dropwise. Stronger inorganic bases (like NaOH) can cause unwanted saponification of the ethyl ester at high microwave temperatures. DIEA selectively neutralizes the hydrochloride salt, generating the free hydrazine nucleophile in situ.

  • Self-Validation: Spot a drop of the mixture on pH paper. A pH of 8–9 confirms successful free-basing.

Step 2: Microwave Irradiation

  • Seal the vial with a Teflon-lined crimp cap.

  • Insert the vial into the microwave synthesizer.

  • Program the reactor:

    • Target Temperature: 120 °C

    • Hold Time: 10 minutes

    • Max Power: 150 W

    • Stirring: High (800 rpm)

    • Cooling: Active compressed air cooling to ≤ 50 °C post-reaction.

Step 3: Reaction Monitoring (Self-Validation)

  • Uncap the cooled vial and perform Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) mobile phase.

  • Validation: The complete disappearance of the UV-active starting dicarbonyl (

    
    ) and the appearance of a single, highly UV-active product spot (
    
    
    
    ) confirms conversion.
  • LC-MS Verification: An aliquot analyzed via LC-MS should show a dominant peak with

    
     m/z, corresponding to 
    
    
    
    .

Step 4: Workup & Extraction

  • Transfer the reaction mixture to a separatory funnel. Dilute with ethyl acetate (15 mL).

  • Wash the organic layer with distilled water (2 x 10 mL) to remove ethanol and DIEA salts, followed by a brine wash (10 mL).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude product.
    

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution from 100% Hexanes to 80:20 Hexanes:EtOAc.

  • Isolate the fractions containing the product, concentrate, and dry under high vacuum.

Data Presentation & Method Comparison

The transition from conventional thermal heating to microwave-assisted synthesis yields drastic improvements across all critical synthetic metrics. The data below summarizes the comparative efficiency of the two methodologies.

ParameterConventional RefluxMicrowave-AssistedImprovement Factor
Heating Source Oil BathDielectric Microwave HeatingN/A
Temperature 78 °C (EtOH reflux)120 °C (Sealed Vessel)+ 42 °C
Reaction Time 12 - 18 hours10 minutes~100x Faster
Isolated Yield 65 - 70%88 - 94%+ 24%
Regioselectivity (1,5 : 1,3) ~ 3:1> 10:1> 3x More Selective
Byproduct Formation Moderate (Polymerization)TraceHigh Purity Profile

Troubleshooting & Optimization

  • Issue: Ester Hydrolysis Observed (LC-MS shows

    
    ) 
    
    • Cause: Trace water in the ethanol combined with excessive base.

    • Solution: Ensure the use of anhydrous absolute ethanol. Reduce DIEA equivalents from 2.2 to 2.0.

  • Issue: Poor Regioselectivity (< 5:1 ratio)

    • Cause: Ramping time to 120 °C is too slow, allowing the reaction to proceed under kinetic control at lower temperatures.

    • Solution: Increase the maximum initial microwave power limit (e.g., from 150 W to 200 W) to ensure the reaction mixture reaches 120 °C within the first 60 seconds.

References

  • Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids ACS Omega URL:[Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review MDPI Molecules URL:[Link]

  • Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst RSC Advances URL:[Link]

  • Compounds, Compositions and Methods (WO2017136727A2)

Application Note & Protocol: High-Yield Synthesis of 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid via Base-Catalyzed Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-tested protocol for the efficient hydrolysis of ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate to its corresponding carboxylic acid. Pyrazole carboxylic acids are pivotal structural motifs in medicinal chemistry, serving as key building blocks for a wide range of biologically active compounds, including anti-inflammatory, analgesic, and anticancer agents.[1][2][3][4] The procedure detailed herein employs a classic saponification reaction, optimized for high yield and purity.[5][6] We will delve into the mechanistic underpinnings of the reaction, the rationale behind specific procedural steps, and provide robust troubleshooting guidance to ensure reproducible success for researchers in drug discovery and chemical development.

Introduction: The Significance of Pyrazole Carboxylic Acids

The pyrazole nucleus is a privileged scaffold in modern drug development, with numerous approved drugs and clinical candidates featuring this heterocyclic core.[7] The carboxylic acid functionality at the 5-position of the pyrazole ring is particularly valuable, acting as a versatile handle for subsequent chemical modifications, such as amide bond formation, to explore structure-activity relationships (SAR).[8][9] The conversion of a stable ethyl ester precursor to the more reactive carboxylic acid is a fundamental and often critical step in a synthetic campaign. This protocol outlines a reliable method for this transformation, focusing on base-catalyzed hydrolysis (saponification), which is generally preferred over acid-catalyzed methods for its irreversibility and high conversion rates.[6][10]

Reaction Principle: The Mechanism of Saponification

Saponification is the hydrolysis of an ester under basic conditions, a process that, unlike its acid-catalyzed counterpart, goes to completion.[6][10] The reaction mechanism is a two-step nucleophilic acyl substitution.[5]

  • Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the carbonyl π bond and forms a tetrahedral intermediate.[11]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This results in the expulsion of the ethoxide ion (EtO⁻) as the leaving group.

  • Acid-Base Reaction: The newly formed carboxylic acid is immediately deprotonated by the strongly basic ethoxide ion (or any excess hydroxide) to form a stable carboxylate salt. This final, essentially irreversible acid-base step drives the reaction to completion.[5]

To isolate the final product, a subsequent acidification step during the workup is required to protonate the carboxylate salt, causing the neutral carboxylic acid to precipitate from the aqueous solution.[5][8]

Saponification Mechanism Ester Ethyl 1-benzyl-3-methyl- 1H-pyrazole-5-carboxylate Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral 1. Nucleophilic Attack OH_ion OH⁻ (from NaOH) Carboxylic_Acid Carboxylic Acid (transient) Tetrahedral->Carboxylic_Acid 2. Elimination EtO_ion EtO⁻ (Ethoxide) Tetrahedral->EtO_ion Carboxylate_Salt Sodium Carboxylate Salt (in solution) Carboxylic_Acid->Carboxylate_Salt 3. Deprotonation (Irreversible) Ethanol Ethanol EtO_ion->Ethanol Protonation Final_Product 1-Benzyl-3-methyl-1H-pyrazole- 5-carboxylic Acid (Precipitate) Carboxylate_Salt->Final_Product 4. Acidification H_ion H₃O⁺ (Acid Workup)

Caption: The mechanism of base-catalyzed ester hydrolysis (saponification).

Detailed Experimental Protocol

This protocol is designed for a starting scale of approximately 5 grams of the ethyl ester. Quantities can be adjusted proportionally for different scales.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate≥97% PurityJ&K ScientificStarting material.
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%MilliporeSigmaCorrosive solid. Use with extreme care.[12][13][14]
Tetrahydrofuran (THF)Anhydrous or HPLC GradeFisher ScientificCo-solvent to ensure miscibility.
Deionized Water (H₂O)Type II or better-Used for preparing solutions and washing.
Hydrochloric Acid (HCl)2M or 6M solutionVWRCorrosive. Used for acidification during workup.
Round-bottom flask (100 mL)--Reaction vessel.
Magnetic stirrer and stir bar--For adequate mixing.
Reflux condenser--To prevent solvent loss upon heating.
Heating mantle or oil bath--For controlled heating.
pH paper or pH meter--To monitor acidification.
Büchner funnel and filter flask--For collecting the solid product by vacuum filtration.
Thin Layer Chromatography (TLC) plates (Silica gel)--For reaction monitoring.
Step-by-Step Hydrolysis Procedure
  • Reaction Setup:

    • Place 5.0 g of ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate into a 100 mL round-bottom flask equipped with a magnetic stir bar.

    • Add 30 mL of tetrahydrofuran (THF) and 10 mL of deionized water. Stir the mixture at room temperature until the ester is fully dissolved.[8]

  • Addition of Base:

    • In a separate beaker, carefully dissolve 2.5 equivalents of sodium hydroxide (NaOH) pellets in 10 mL of deionized water. Caution: This process is highly exothermic.[15] Allow the solution to cool to room temperature.

    • Add the aqueous NaOH solution to the stirred solution of the ester in the round-bottom flask.

  • Reaction Execution and Monitoring:

    • Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 60-70 °C) using a heating mantle or oil bath.[8]

    • Allow the reaction to stir at this temperature for 2-4 hours.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable mobile phase is 50:50 ethyl acetate/hexanes with a few drops of acetic acid. The product (carboxylic acid) should have a lower Rf value (be more polar) than the starting ester. The reaction is complete when the starting material spot is no longer visible by TLC.

  • Workup and Product Isolation:

    • Once the reaction is complete, remove the heating source and allow the mixture to cool to room temperature.

    • Remove the THF under reduced pressure using a rotary evaporator.

    • The remaining aqueous solution will contain the sodium salt of the product. Cool this solution in an ice-water bath.

    • While stirring vigorously, slowly add 2M hydrochloric acid (HCl) dropwise to the cold solution. The carboxylic acid will begin to precipitate as a white solid.[8]

    • Continue adding HCl until the pH of the solution is approximately 2-3 (check with pH paper).

    • Keep the mixture stirring in the ice bath for another 30 minutes to ensure complete precipitation.

  • Purification and Drying:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.[8]

    • Wash the solid cake on the filter paper with two portions of cold deionized water (2 x 20 mL) to remove any inorganic salts.

    • Transfer the solid to a watch glass and dry it in a vacuum oven at 50 °C overnight. The product is often pure enough for subsequent steps without further purification.[8]

Quantitative Data Summary
ParameterValueNotes
Starting Ester 1.0 eqEthyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate
Base (NaOH) 1.5 - 3.0 eqUsing an excess ensures the reaction goes to completion.[8]
Solvent System THF / H₂O (e.g., 3:1 v/v)A common co-solvent system for miscibility.[8]
Reaction Temperature 40 - 70 °C (Gentle Reflux)Heating accelerates the rate of hydrolysis.[8]
Reaction Time 2 - 6 hoursMonitor by TLC for completion.[8]
Acid for Workup 1M - 2M HClAdded until pH ~2-3.
Expected Yield >90%Typically a high-yielding reaction.
Product Appearance White to off-white solid[16]

Experimental Workflow Visualization

Hydrolysis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation dissolve 1. Dissolve Ester in THF/Water prep_base 2. Prepare NaOH Solution add_base 3. Add NaOH Solution to Ester prep_base->add_base reflux 4. Heat to Reflux (2-4 hours) add_base->reflux monitor 5. Monitor by TLC reflux->monitor cool 6. Cool to RT monitor->cool If complete evap 7. Remove THF cool->evap acidify 8. Cool & Acidify with HCl to pH 2-3 evap->acidify precipitate 9. Stir to Complete Precipitation acidify->precipitate filter 10. Filter Solid precipitate->filter wash 11. Wash with Cold Water filter->wash dry 12. Dry Under Vacuum wash->dry product Final Product: Pure Carboxylic Acid dry->product

Caption: Step-by-step workflow for the hydrolysis of the pyrazole ester.

Safety and Handling Precautions

  • Sodium Hydroxide (NaOH): Highly corrosive and can cause severe skin burns and eye damage.[12][13][17] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles or a face shield.[13][14] Handle solid NaOH and its solutions in a well-ventilated area or a chemical fume hood.

  • Hydrochloric Acid (HCl): Corrosive and can cause burns and respiratory irritation.[12] Handle with the same level of PPE as NaOH.

  • Organic Solvents (THF): Tetrahydrofuran is flammable. Keep away from ignition sources. Ensure all heating is done using a heating mantle or oil bath, not a hot plate with an exposed element.

Troubleshooting Guide

Problem / ObservationPossible Cause(s)Recommended Solution(s)
Reaction is not complete 1. Insufficient base (NaOH).2. Insufficient reaction time or temperature.1. Ensure at least 1.5 equivalents of NaOH were added. If needed, add more base and continue heating.2. Extend the reaction time and ensure a gentle reflux is maintained. Confirm temperature with a thermometer.
Oily product during workup 1. Product may have a low melting point or be impure.2. Incomplete acidification.1. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate to obtain the crude product for further purification if needed.2. Add more acid to ensure the pH is definitively in the 2-3 range.
Low product yield 1. Product is partially soluble in the acidic aqueous phase.2. Incomplete reaction.1. After filtering the precipitate, extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate or DCM) to recover any dissolved product.2. Re-evaluate reaction conditions as described above.
Product is discolored Presence of impurities from starting materials or side reactions.Recrystallize the final product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain a purer, white solid.

References

  • Sodium Hydroxide 4% - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, February 17). 17.4: Hydrolysis of Esters and Amides. Retrieved from [Link]

  • Tata Chemicals Ltd. (2021, June 21). SAFETY DATA SHEET (SDS) - Name of chemical : Sodium Hydroxide. Retrieved from [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(5), 633-644.
  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium hydroxide. Retrieved from [Link]

  • Pabba, C., et al. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Bioorganic & Medicinal Chemistry Letters, 22(13), 4341-4347.
  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(5).
  • Cetin, A. (2021, March 26). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. R Discovery. Retrieved from [Link]

  • J&K Scientific. (n.d.). 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid | 1141-70-4. Retrieved from [Link]

  • AmritaCREATE. (2015, April 17). Saponification : The process of Making Soap [Video]. YouTube. Retrieved from [Link]

Sources

Green chemistry methods for methylating and benzylating pyrazole-5-carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Green Chemistry Protocols for the Alkylation of Pyrazole-5-Carboxylates

Executive Summary & Strategic Rationale

The alkylation of pyrazole-5-carboxylates is a pivotal step in the synthesis of agrochemicals (e.g., tebufenpyrad) and p38 MAP kinase inhibitors. Traditional methods rely on hazardous alkylating agents (methyl iodide, dimethyl sulfate, benzyl bromide) and toxic dipolar aprotic solvents (DMF, NMP), often requiring harsh bases (NaH). These legacy protocols suffer from poor atom economy, high toxicity, and difficult waste disposal.

This guide details two field-validated Green Chemistry methodologies that circumvent these issues:

  • DMC-Mediated Methylation: Uses Dimethyl Carbonate (DMC) as both a non-toxic reagent and solvent, catalyzed by DBU.

  • Microwave-Assisted Aqueous Benzylation: Eliminates organic solvents entirely, utilizing water and microwave irradiation for rapid conversion.

Mechanistic Insight & Regioselectivity

The core challenge in alkylating pyrazole-5-carboxylates is regioselectivity . The substrate exists in tautomeric equilibrium between the 3-carboxylate and 5-carboxylate forms. Alkylation can occur at either nitrogen, yielding two isomers:

  • N1-Alkylation (1,5-isomer): The alkyl group is adjacent to the carboxylate.

  • N2-Alkylation (1,3-isomer): The alkyl group is distal to the carboxylate.

Green Reagent Advantage:

  • Dimethyl Carbonate (DMC): At temperatures >160°C (or lower with DBU catalysis), DMC reacts via a B_AL2 mechanism (Bimolecular, Base-catalyzed, Alkyl-oxygen cleavage). The hard/soft nature of DMC often enhances selectivity for the thermodynamically stable isomer compared to highly reactive methyl iodide.

Mechanistic Pathway (DMC Methylation)

DMC_Mechanism Figure 1: DBU-catalyzed methylation via B_AL2 mechanism. CO2 byproduct drives the reaction forward. Substrate Pyrazole-5-carboxylate (Tautomeric Mix) Intermediate Pyrazolide Anion [DBU-H]+ Pair Substrate->Intermediate Deprotonation DBU DBU Catalyst DBU->Intermediate TS Transition State (B_AL2 Attack) Intermediate->TS + DMC DMC Dimethyl Carbonate (MeO)2CO Product N-Methyl Pyrazole + MeOH + CO2 TS->Product Methyl Transfer

Protocol A: DBU-Catalyzed Methylation with Dimethyl Carbonate

Objective: Methylation of Ethyl pyrazole-5-carboxylate without halides or sulfates. Green Metrics: 100% Atom Economy (regarding methyl source utilization), Solvent-free (DMC acts as solvent), Non-toxic byproducts (MeOH, CO2).

Materials
  • Substrate: Ethyl pyrazole-5-carboxylate (10 mmol)

  • Reagent/Solvent: Dimethyl Carbonate (DMC) (Reagent Grade, >99%)

  • Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[1][2]

  • Equipment: Pressure tube or Autoclave (Recommended for scale-up) or Reflux setup.

Experimental Procedure
  • Preparation: In a 50 mL pressure tube (or round-bottom flask for reflux), charge Ethyl pyrazole-5-carboxylate (1.40 g, 10 mmol).

  • Reagent Addition: Add Dimethyl Carbonate (10 mL, ~120 mmol). DMC serves as both reagent and solvent.[2][3][4]

  • Catalysis: Add DBU (1.52 g, 10 mmol, 1.0 equiv).

    • Note: While catalytic amounts (0.1 equiv) work for phenols, pyrazoles often require stoichiometric DBU to drive the reaction to completion at lower temperatures (90°C).

  • Reaction:

    • Option A (Reflux): Heat at 90°C (DMC boiling point) for 6–12 hours.

    • Option B (Autoclave - Faster): Heat at 160°C for 2 hours. This promotes the B_AL2 mechanism more effectively.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:3). The starting material (more polar) should disappear.

  • Workup (Green):

    • Cool the mixture to room temperature.

    • Distill off excess DMC (recoverable and reusable).

    • The residue contains the product and DBU. Add water (20 mL) and extract with Ethyl Acetate (or 2-MeTHF for a greener alternative).

    • Wash organic layer with dilute citric acid (to remove DBU) and brine.

    • Dry over Na2SO4 and concentrate.[5]

Data & Validation
ParameterTraditional (MeI/K2CO3/DMF)Green (DMC/DBU)
Reaction Temp 25–60°C90–160°C
Time 12–24 h2–6 h
Yield 85–95%92–98%
Selectivity (N1:N2) Mixture (often 60:40)High Selectivity (often >90:10)
Toxicity High (Neurotoxic MeI)Low (DMC is biodegradable)

Protocol B: Microwave-Assisted Aqueous Benzylation

Objective: Benzylation using water as the solvent and microwave irradiation to accelerate kinetics. Green Metrics: Organic solvent-free, Energy efficient (MW), Reduced waste.[6]

Materials
  • Substrate: Ethyl pyrazole-5-carboxylate (5 mmol)

  • Reagent: Benzyl Chloride (5.5 mmol) (Preferred over Bromide for atom economy, though Bromide is faster)

  • Base: Potassium Carbonate (K2CO3) (0.5 equiv - catalytic efficiency in MW) or TBAB (Phase Transfer Catalyst, 5 mol%)

  • Solvent: Deionized Water (10 mL)

  • Equipment: Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

Experimental Procedure
  • Assembly: In a 30 mL microwave vial, suspend Ethyl pyrazole-5-carboxylate (0.70 g, 5 mmol) in water (10 mL).

  • Additives: Add K2CO3 (0.35 g, 2.5 mmol) and TBAB (80 mg, 0.25 mmol).

  • Alkylation: Add Benzyl Chloride (0.70 g, 5.5 mmol).

  • Irradiation:

    • Mode: Dynamic Power (Maintain Temperature).

    • Temp: 120°C.

    • Time: 10–15 minutes.

    • Stirring: High (magnetic stirring is critical for the biphasic aqueous/organic system).

  • Workup:

    • Cool the vial. The product typically precipitates as a solid or forms an oil at the bottom.

    • Solid Product: Filter, wash with water, and dry. Recrystallize from Ethanol/Water.

    • Liquid Product: Decant the water, rinse with small amount of cold water/heptane.

Workflow Diagram

MW_Benzylation Figure 2: Aqueous Microwave-Assisted Benzylation Workflow. Start Reagents: Pyrazole + BnCl + K2CO3 Solvent Solvent: Water + TBAB (PTC) Start->Solvent MW Microwave Irradiation 120°C, 15 min Solvent->MW Emulsification Sep Phase Separation (Product precipitates) MW->Sep Rapid Kinetics Final Pure N-Benzyl Pyrazole Sep->Final Filtration/Decantation

Troubleshooting & Validation (Self-Correcting Steps)

  • Issue: Low Conversion in DMC.

    • Correction: Check the DBU quality. DBU absorbs moisture/CO2 from air. Use fresh or distilled DBU. Alternatively, switch to Autoclave at 160°C to activate the intrinsic methylation capability of DMC without base reliance.

  • Issue: Poor Regioselectivity.

    • Correction: Regioselectivity is governed by sterics.[7] If the 1,3-isomer is desired (N-alkylation distal to the ester), ensure the ester group is bulky (e.g., t-butyl ester) or use a bulky protecting group.

    • Validation: Use NOE (Nuclear Overhauser Effect) NMR spectroscopy. Irradiate the N-methyl/benzyl protons; if you see enhancement of the C4-H proton, it is the 1,5-isomer (N adjacent to carboxylate). If you see enhancement of the ester protons, it is likely the 1,5-isomer as well (spatial proximity). Correction: Actually, N-methyl on N1 (adjacent to ester) will NOE with the ester ethyl group. N-methyl on N2 (distal) will NOE with the C3-substituent (often H or Methyl).

  • Issue: Hydrolysis of Ester.

    • Correction: In the aqueous MW method, prolonged heating with K2CO3 can hydrolyze the ester. Keep reaction times <20 mins. If hydrolysis occurs, switch to mild base (NaHCO3) or solvent-free conditions on alumina support.

References

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research. Link

  • Shieh, W. C., Dell, S., & Repic, O. (2001). 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and Microwave-Accelerated Green Chemistry in Methylation of Phenols, Indoles, and Benzimidazoles with Dimethyl Carbonate. Organic Letters. Link

  • Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews.[8] Link

  • Ferlin, F., et al. (2013). Green synthesis of pyrazoles and their N-alkylation. Green Chemistry. Link

  • BenchChem Technical Support. (2025). Optimizing N-Alkylation of Pyrazoles. Link

Sources

Application Notes & Protocols: Synthesis of Factor Xa Inhibitors via Pyrazole-5-Carboxylate Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of Pyrazole Scaffolds in Modern Anticoagulant Therapy

The coagulation cascade is a tightly regulated enzymatic process essential for hemostasis. Factor Xa (FXa), a serine protease, sits at the confluence of the intrinsic and extrinsic pathways, making it a critical and highly strategic target for anticoagulant therapies. Direct oral anticoagulants (DOACs) that selectively inhibit FXa have revolutionized the management of thromboembolic disorders.

Within this class of inhibitors, compounds built upon a pyrazole core have demonstrated remarkable clinical success.[1][2] The pyrazole ring is not merely a structural linker; its unique physicochemical properties make it a "privileged scaffold" in medicinal chemistry.[3][4] It can serve as a bioisostere for an aryl ring, enhancing properties like solubility and metabolic stability, while its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions within the enzyme's active site.[2] A prime example of a successful drug featuring this scaffold is Apixaban (Eliquis®), a fused pyrazole compound that acts as a potent FXa inhibitor.[1] This guide provides a detailed examination of the synthetic strategies and experimental protocols for preparing FXa inhibitors, with a specific focus on the versatile pyrazole-5-carboxylate intermediate.

The Pyrazole-5-Carboxylate Core: A Strategic Linchpin in Synthesis

The pyrazole-5-carboxylate moiety is a cornerstone for the synthesis of numerous FXa inhibitors. Its strategic value lies in two key areas:

  • Versatile Synthetic Handle: The carboxylate group (often in its ester form) at the 5-position of the pyrazole ring is an ideal functional group for late-stage diversification. It can be readily converted into a carboxamide, which is a crucial pharmacophore for many FXa inhibitors, enabling the exploration of structure-activity relationships (SAR) by coupling with a diverse range of amines.[5][6]

  • Core Structural Element: The pyrazole ring itself forms the central scaffold of the molecule, correctly orienting the various substituents to bind effectively within the active site of the FXa enzyme.

The general synthetic approach, therefore, involves the initial construction of this core intermediate, followed by its elaboration into the final active pharmaceutical ingredient (API).

General Synthetic Workflow

The overall strategy can be visualized as a convergent synthesis. First, a substituted pyrazole-5-carboxylate ester is prepared, typically through a cyclocondensation reaction. This key intermediate is then elaborated through a series of steps to introduce the necessary side chains before a final amidation step yields the target FXa inhibitor.

G cluster_0 Part 1: Core Intermediate Synthesis cluster_1 Part 2: Elaboration & Final API A 1,3-Dicarbonyl Compound C Pyrazole-5-carboxylate Ester (Key Intermediate) A->C [3+2] Cyclocondensation B Substituted Hydrazine B->C D Elaborated Pyrazole Intermediate C->D Side-chain Functionalization F Final API (e.g., Apixaban) D->F Amidation E Amine Moiety E->F

Caption: General workflow for FXa inhibitor synthesis.

Experimental Protocols: A Validated Pathway to Apixaban Intermediates

The following protocols provide a step-by-step methodology for the synthesis of a key pyrazole-based intermediate used in the manufacture of Apixaban. This pathway highlights the practical application of the principles discussed.

Protocol 1: Synthesis of Ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazono]acetate

This protocol details the formation of the substituted hydrazone, a critical precursor for the subsequent cycloaddition reaction.

Objective: To prepare the hydrazono-chloroacetate intermediate required for pyrazole ring formation.

Materials:

  • p-Anisidine (1.0 eq)

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite (NaNO₂) (1.05 eq)

  • Ethyl 2-chloroacetoacetate (1.0 eq)

  • Sodium Acetate

  • Ethanol

  • Water

Procedure:

  • Diazotization: Suspend p-anisidine (1.0 eq) in a mixture of water and concentrated hydrochloric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes following the addition to complete the formation of the diazonium salt. Causality: Low temperature is critical to prevent the decomposition of the unstable diazonium salt.

  • Coupling Reaction: In a separate vessel, dissolve ethyl 2-chloroacetoacetate (1.0 eq) and a surplus of sodium acetate in ethanol. Cool this solution to 0-5 °C.

  • Add the cold diazonium salt solution from step 2 to the solution from step 3 slowly over 1-2 hours, maintaining the temperature below 10 °C. Causality: Sodium acetate acts as a buffer to maintain a weakly acidic pH, which is optimal for the Japp–Klingemann reaction to proceed, forming the hydrazone.

  • After the addition is complete, allow the reaction mixture to stir for an additional 2-3 hours, gradually warming to room temperature.

  • Work-up and Isolation: A yellow-orange solid will precipitate. Collect the product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove inorganic salts, followed by a wash with cold ethanol to remove unreacted starting materials.

  • Dry the product under vacuum at 40-50 °C to yield the title compound.

Self-Validation: The product can be characterized by ¹H NMR and Mass Spectrometry. Purity should be assessed by HPLC (typically >98%).

Protocol 2: Synthesis of a Key Apixaban Intermediate via [3+2] Cycloaddition

This protocol describes the construction of the fused pyrazolopyridinone ring system, the core of Apixaban, through a dipolar cycloaddition reaction.[7][8]

Objective: To synthesize ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate.

Materials:

  • 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one (1.0 eq)

  • Ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazono]acetate (from Protocol 1) (1.1 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Potassium Iodide (KI) (catalytic amount, ~0.1 eq)

  • Ethyl Acetate (solvent)

Procedure:

  • Reaction Setup: To a solution of 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one (1.0 eq) in ethyl acetate, add the hydrazonoacetate from Protocol 1 (1.1 eq), triethylamine (3.0 eq), and catalytic potassium iodide.[9]

  • Cycloaddition: Heat the mixture to reflux (approx. 77 °C) and stir for 6-8 hours. Monitor the reaction progress by TLC or HPLC until the starting materials are consumed. Causality: Triethylamine acts as a base to generate the nitrilimine intermediate in situ from the hydrazonoacetate. This highly reactive 1,3-dipole then undergoes a cycloaddition with the dihydropyridinone alkene. KI facilitates the reaction.

  • Elimination & Aromatization: Continued heating in the presence of the base facilitates the elimination of the morpholine group, leading to the formation of the stable, aromatic pyrazole ring system.[7]

  • Work-up and Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5 °C to induce precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the filter cake with cold ethyl acetate and then with water to remove triethylamine hydrochloride and other salts.

  • Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system like ethanol or isopropanol.

Self-Validation: The final intermediate should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure. Purity should be ≥99% by HPLC for use in subsequent steps.

Parameter Typical Result (Protocol 2)
Yield 70-85%
Appearance Off-white to pale yellow solid
Purity (HPLC) ≥99.0%

Mechanism and Structure-Activity Relationship (SAR)

The efficacy of pyrazole-based inhibitors is rooted in their ability to bind with high affinity and selectivity to the active site of Factor Xa. The enzyme's active site contains distinct pockets (S1 and S4) that are critical for substrate recognition.

  • S1 Pocket: This deep, negatively charged pocket accommodates basic moieties. In many inhibitors, a neutral, hydrophobic group is used to occupy this space.

  • S4 Pocket: This larger, more open hydrophobic pocket is effectively occupied by substituted aryl groups.

The pyrazole-5-carboxamide scaffold orients its substituents perfectly to engage these pockets. The carboxamide nitrogen can form a crucial hydrogen bond with the backbone of the enzyme, while the groups at the N1 and C3 positions of the pyrazole extend into the S4 and S1 pockets, respectively.

G cluster_FXa Factor Xa Active Site cluster_Inhibitor Inhibitor Molecule S1 S1 Pocket (Hydrophobic) S4 S4 Pocket (Aromatic/Hydrophobic) Catalytic_Triad Catalytic Triad (Ser195, His57, Asp102) P4_Group P4 Group (e.g., Methoxy-phenyl) P4_Group->S4 Binds in S4 Pyrazole_Core Pyrazole-Carboxamide Core Pyrazole_Core->Catalytic_Triad H-Bonds & blocks active site P1_Group P1 Group (e.g., Oxopiperidinyl-phenyl) P1_Group->S1 Binds in S1

Caption: Binding model of a pyrazole inhibitor in the FXa active site.

Conclusion

The pyrazole-5-carboxylate framework is a validated and highly effective platform for the design and synthesis of direct Factor Xa inhibitors. The synthetic routes, particularly those employing a [3+2] cycloaddition strategy, are robust and amenable to large-scale production. The protocols provided herein offer a reliable foundation for researchers engaged in the discovery and development of novel anticoagulants, demonstrating a clear path from readily available starting materials to complex, high-value pharmaceutical intermediates.

References

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). National Center for Biotechnology Information.[Link]

  • Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin: Synthesis, Structure, and Anticoagulant Properties. (2024). ACS Publications.[Link]

  • 1-(2-Naphthyl)-1H-pyrazole-5-carboxylamides as potent factor Xa inhibitors. Part 3: Design, synthesis and SAR of orally bioavailable benzamidine-P4 inhibitors. (2004). PubMed.[Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Publishing.[Link]

  • Preparation method of apixaban intermediate. (2014).
  • A practical synthesis for the key intermediate of apixaban. (2024). ResearchGate.[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI.[Link]

  • Process for the synthesis of rivaroxaban and intermediate for the production thereof. (2015).
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI.[Link]

  • An alternative synthetic strategy to construct apixaban analogues. (2024). Arkivoc.[Link]

  • Discovery and development of Factor Xa inhibitors (2015–2022). (2023). Frontiers Media.[Link]

  • Rivaroxaban impurities and preparing method and application thereof. (2017).
  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026). ResearchGate.[Link]

  • A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. (2012). National Center for Biotechnology Information.[Link]

  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. (2015). World Journal of Pharmaceutical Sciences.[Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Semantic Scholar.[Link]

  • Pyrazole and Its Derivatives: Preparation, SAR and Anthelmintic Activity. (2021). ResearchGate.[Link]

  • One-Pot Synthesis of Pyrazole-5-carboxylates by Cyclization of Hydrazone 1,4-Dianions with Diethyl Oxalate. (2026). ResearchGate.[Link]

  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (2017). De Gruyter.[Link]

  • Rivaroxaban Intermediates Introduction From Arborpharm. (2025). Arborpharm.[Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.[Link]

  • Process for the preparation of apixaban and intermediates thereof. (2018).
  • A PROCESS FOR PREPARATION OF RIVAROXABAN. (2013). European Patent Office.[Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Publishing.[Link]

  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (2018). IP.com.[Link]

  • Pyrazole synthesis. (2019). Organic Chemistry Portal.[Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals.[Link]

Sources

Application Note: Regioselective One-Pot Cyclocondensation Protocol for 1-Benzyl-3-methylpyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Introduction & Strategic Rationale

The pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry, serving as the core structural motif in numerous blockbuster drugs, including COX-2 inhibitors (Celecoxib), PDE5 inhibitors (Sildenafil), and various kinase inhibitors targeting chronic inflammatory diseases[1]. Specifically, 1-benzyl-3-methylpyrazole derivatives are critical building blocks for developing agents against rheumatoid arthritis and multiple sclerosis[1],[2].

The classical synthesis of substituted pyrazoles relies on the Knorr cyclocondensation between a hydrazine and a 1,3-dicarbonyl compound. However, when utilizing asymmetrical precursors—such as benzylhydrazine and standard 1,3-diketones—the reaction typically yields a difficult-to-separate mixture of 1,3- and 1,5-disubstituted regioisomers[3].

The Regioselectivity Solution: To achieve >99% regioselectivity for the 1-benzyl-3-methylpyrazole isomer, this protocol replaces the standard 1,3-diketone with an acetal-masked enone equivalent: 4,4-dimethoxy-2-butanone . By masking the terminal aldehyde as a dimethyl acetal, we exploit the differential nucleophilicity of the benzylhydrazine nitrogens. The less sterically hindered, more nucleophilic terminal


 selectively attacks the exposed C2 ketone. Subsequent acid-catalyzed deprotection of the acetal triggers intramolecular cyclization by the internal 

-benzyl group, locking the regiochemistry exclusively into the 1,3-substitution pattern.

Mechanistic Pathway & Workflow

The following pathway illustrates the self-validating cascade that ensures high regiopurity. The use of benzylhydrazine dihydrochloride is a deliberate choice: it is highly stable against air oxidation (unlike the free base) and provides the exact stoichiometric amount of hydrochloric acid required to catalyze the downstream acetal deprotection and aromatization.

G R1 Benzylhydrazine 2HCl I1 Hydrazone Intermediate R1->I1 EtOH, RT (Nucleophilic Attack) R2 4,4-Dimethoxy- 2-butanone R2->I1 I2 Cyclized Aminal I1->I2 Reflux, H+ (Acetal Deprotection) P 1-Benzyl-3-methylpyrazole (>99% Regiopurity) I2->P -H2O, -MeOH (Aromatization)

Reaction mechanism and workflow for the regioselective synthesis of 1-benzyl-3-methylpyrazole.

Experimental Protocol

Materials & Reagents
  • Benzylhydrazine dihydrochloride: 1.95 g (10.0 mmol)

  • 4,4-Dimethoxy-2-butanone: 1.32 g (10.0 mmol)

  • Ethanol (Absolute): 25 mL

  • Saturated Aqueous Sodium Bicarbonate (

    
    ):  30 mL
    
  • Ethyl Acetate (EtOAc): 3 x 20 mL

  • Brine: 20 mL

  • Anhydrous Sodium Sulfate (

    
    ):  As needed
    
Step-by-Step Methodology

Step 1: Initiation and Hydrazone Formation

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Suspend benzylhydrazine dihydrochloride (1.95 g, 10.0 mmol) in 25 mL of absolute ethanol.

  • Add 4,4-dimethoxy-2-butanone (1.32 g, 10.0 mmol) dropwise to the suspension at room temperature (

    
    ) over 5 minutes.
    
    • Causality Check: Adding the ketone at room temperature ensures that the initial nucleophilic attack forms the hydrazone cleanly without premature, thermally-induced side reactions or degradation of the acetal.

Step 2: Cyclocondensation and Aromatization

  • Transfer the flask to a heating mantle or oil bath and gradually increase the temperature to reflux (

    
    ).
    
  • Maintain reflux for 3 to 4 hours. Monitor the reaction via TLC (Hexanes:EtOAc, 7:3).

    • Causality Check: The thermal energy combined with the

      
       released from the hydrazine salt is required to hydrolyze the dimethyl acetal into a reactive oxonium ion. Once formed, the secondary amine rapidly cyclizes, followed by the elimination of water and methanol to yield the aromatic pyrazole system[2].
      

Step 3: Quenching and Workup

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture in vacuo to remove approximately 80% of the ethanol.

  • Add 30 mL of saturated aqueous

    
     slowly to the concentrated residue.
    
    • Causality Check: The reaction environment is highly acidic due to the dihydrochloride salt. The pyrazole product will exist as a water-soluble pyrazolium hydrochloride salt. Neutralization with

      
       (
      
      
      
      ) is mandatory to convert the product back to its free base form, allowing it to partition into the organic phase during extraction.
  • Extract the aqueous mixture with Ethyl Acetate (

    
    ).
    

Step 4: Isolation and Purification

  • Combine the organic layers and wash with 20 mL of brine to remove residual water and inorganic salts.

  • Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Optional: While the crude product is typically >95% pure, analytical grade material can be obtained via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes:EtOAc).

  • Yield: ~1.58 g (92%) of 1-benzyl-3-methylpyrazole as a pale yellow to colorless oil[3].

Condition Optimization & Data Presentation

The following table summarizes the optimization parameters that validate the chosen protocol. Deviating from the optimal conditions compromises either the overall yield or the regiomeric ratio.

EntrySolventCatalyst / AdditiveTemperatureTimeIsolated YieldRegiomeric Ratio (1,3 : 1,5)
1EthanolNone (Free base hydrazine)Reflux (

)
12 h45%80 : 20
2 Ethanol

(from salt)
Reflux (

)
3 h 92% >99 : 1
3Acetic AcidNone

4 h85%95 : 5
4THFCatalytic

-TsOH
Reflux (

)
6 h70%90 : 10

Data Interpretation: Entry 2 represents the self-validating system described in the protocol. The built-in


 from the benzylhydrazine salt acts as the perfect stoichiometric acid catalyst, drastically reducing reaction time while maximizing both yield and regioselectivity compared to neutral or alternative acid conditions.

References

1.[1] Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. RSIS International. URL: 2.[3] Microwave Synthesis of Arylmethyl Substituted Pyrazoles. Bentham Open Archives. URL: 3.[2] CA2362381C - Amide compounds and medicinal use thereof. Google Patents. URL:

Sources

Application Notes and Protocols for the Recrystallization of Ethyl 1-Benzyl-3-Methyl-1H-Pyrazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purification in Pyrazole-Based Drug Discovery

Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. The purity of this precursor is paramount, as impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, and when optimized, can yield material of high purity. This document provides a comprehensive guide to developing robust recrystallization protocols for ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate, aimed at researchers, scientists, and drug development professionals.

The core principle of recrystallization is based on the differential solubility of a compound in a given solvent at varying temperatures.[1][2] An ideal solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[1][3] This allows for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the formation of highly ordered and pure crystals upon cooling, leaving impurities behind in the mother liquor.[1][2]

Physicochemical Profile and Initial Considerations

A thorough understanding of the physicochemical properties of ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate is essential for developing a successful recrystallization protocol.

PropertyValue/InformationSource
Molecular FormulaC₁₄H₁₆N₂O₂[4]
Molecular Weight244.29 g/mol [4]
Melting PointData for the regioisomer ethyl 1-benzyl-5-methyl-1H-pyrazol-3-carboxylate is 37 °C. The melting point of the target compound is expected to be in a similar range.[5]
PolarityThe molecule possesses both polar (ester and pyrazole ring) and non-polar (benzyl group) functionalities, suggesting moderate polarity.Inferred from structure

A critical consideration is the relatively low melting point of a similar isomer (37 °C).[5] This indicates a potential for the compound to "oil out" during recrystallization if the boiling point of the chosen solvent is significantly higher than the melting point of the compound. Oiling out occurs when the solid melts in the hot solvent before it dissolves, forming an immiscible liquid layer that often fails to crystallize upon cooling.[6] Therefore, careful selection of solvents with appropriate boiling points is crucial.

Strategic Solvent Selection: A Guided Experimental Approach

The selection of an appropriate solvent system is the most critical step in developing a recrystallization procedure.[3][7] Due to the lack of specific published solubility data for ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate, a systematic experimental screening approach is recommended.

Protocol for Solvent Screening

This protocol is designed to efficiently identify suitable single and binary solvent systems.

Materials:

  • Crude ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate

  • A selection of analytical grade solvents of varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, water)

  • Test tubes (13 x 100 mm)

  • Vortex mixer

  • Hot plate or water bath

  • Ice bath

Procedure:

  • Initial Solubility Assessment:

    • Place approximately 50 mg of the crude compound into separate test tubes.

    • To each test tube, add 1 mL of a different solvent at room temperature.

    • Vortex each tube for 30 seconds and observe the solubility. Record your observations (insoluble, partially soluble, fully soluble).

  • Hot Solubility Testing:

    • For the solvents in which the compound was insoluble or partially soluble at room temperature, heat the test tubes in a water bath or on a hot plate to the boiling point of the solvent.

    • Observe the solubility at the elevated temperature. If the compound dissolves, it is a potential candidate for single-solvent recrystallization.

  • Crystallization Potential:

    • Allow the test tubes containing dissolved compound to cool slowly to room temperature.

    • If crystals form, this is a strong indicator of a suitable single-solvent system.

    • If no crystals form, place the test tube in an ice bath for 15-20 minutes to induce crystallization.[6]

  • Identifying Binary Solvent Systems:

    • From the initial screening, identify a "good" solvent (in which the compound is highly soluble at room temperature or when heated) and a "poor" solvent (in which the compound is sparingly soluble or insoluble, even when hot). These two solvents must be miscible.[3]

    • Common miscible pairs include ethanol/water, acetone/water, and ethyl acetate/hexane.[6]

    • Dissolve a small amount of the crude compound in a minimal amount of the hot "good" solvent.

    • Add the "poor" solvent dropwise until the solution becomes turbid (cloudy).

    • Gently warm the mixture until the solution becomes clear again.

    • Allow the solution to cool slowly and observe for crystal formation.

The following diagram illustrates the workflow for this guided solvent selection process:

Solvent_Selection_Workflow start Start: Crude Compound solubility_rt Test Solubility at Room Temperature in Various Solvents start->solubility_rt soluble_rt Soluble at RT (Poor Candidate for Single Solvent) solubility_rt->soluble_rt insoluble_rt Insoluble or Partially Soluble at RT solubility_rt->insoluble_rt heat Heat to Boiling insoluble_rt->heat soluble_hot Soluble when Hot heat->soluble_hot insoluble_hot Insoluble when Hot (Poor Candidate) heat->insoluble_hot cool Cool to RT, then Ice Bath soluble_hot->cool crystals Crystals Form (Good Single Solvent) cool->crystals no_crystals No Crystals Form cool->no_crystals binary_system Consider for Binary System ('Good' Solvent) no_crystals->binary_system find_poor Identify Miscible 'Poor' Solvent binary_system->find_poor test_binary Test Binary System (Dissolve in hot 'good', add 'poor' until turbid, cool) find_poor->test_binary binary_crystals Crystals Form (Good Binary System) test_binary->binary_crystals

Caption: Workflow for experimental solvent selection.

Detailed Recrystallization Protocols

Based on the solvent screening, proceed with one of the following detailed protocols.

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent demonstrates good temperature-dependent solubility for the compound.

Materials:

  • Crude ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate

  • Selected recrystallization solvent

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, for volatile solvents)

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue to add small portions of the hot solvent until the compound just completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask to slow the cooling rate.[6]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.[6]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to air-dry on the filter paper or for a more thorough drying, place them in a vacuum desiccator.

Protocol 2: Binary-Solvent Recrystallization

This technique is employed when no single solvent provides the desired solubility characteristics.

Materials:

  • Crude ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate

  • A "good" solvent and a miscible "poor" solvent

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Initial Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (anti-solvent) dropwise with swirling until the solution becomes faintly and persistently turbid.[6]

  • Clarification: If the solution becomes too cloudy, add a few drops of the hot "good" solvent until it becomes clear again.[6]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the single-solvent recrystallization protocol. For washing, use a cold mixture of the two solvents in the same approximate ratio as the final crystallization mixture, or use only the cold "poor" solvent.

The logical flow of the recrystallization process is depicted in the following diagram:

Recrystallization_Process start Start: Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Solvent filtration->wash dry Dry Crystals wash->dry product Pure Crystalline Product dry->product

Caption: General recrystallization workflow.

Troubleshooting Common Recrystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out The melting point of the compound is lower than the boiling point of the solvent.[6]The solution is cooling too rapidly.[6]Choose a lower boiling point solvent.Add more of the "good" solvent to lower the saturation temperature.[6]Ensure slow cooling by insulating the flask.
No Crystal Formation Too much solvent was used.The solution is not sufficiently supersaturated.Boil off some of the solvent to increase the concentration and allow to cool again.Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.Add a seed crystal of the pure compound.[6]
Low Recovery Yield Too much solvent was used.The solution was not cooled sufficiently.[6]The crystals were washed with too much cold solvent.Use the minimum amount of hot solvent for dissolution.Ensure the solution is thoroughly cooled in an ice bath.Wash the crystals with a minimal amount of ice-cold solvent.
Colored Crystals Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. Note: Do not add charcoal to a boiling solution as it can cause bumping.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the successful purification of ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate via recrystallization. By employing a systematic approach to solvent selection and adhering to the detailed procedures, researchers can consistently obtain high-purity material, which is essential for advancing drug discovery and development programs.

References

  • Stenutz, R. (n.d.). ethyl 1-benzyl-5-methyl-1H-pyrazol-3-carboxylate. Retrieved from [Link]

  • Stenutz, R. (n.d.). ethyl 1-benzyl-5-methyl-1H-pyrazol-3-carboxylate. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • BenchChem. (n.d.). Recrystallization techniques for purifying pyrazole compounds.
  • (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • BenchChem. (n.d.). Recrystallization techniques for purifying pyrazole compounds.
  • (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Regioselective N-Alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide is designed for drug development professionals and synthetic chemists facing regioselectivity challenges during the N-alkylation of ethyl 3-methylpyrazole-5-carboxylate .

Due to annular N,N-prototropy (tautomerism), this substrate exists in equilibrium with its tautomer, ethyl 5-methylpyrazole-3-carboxylate. Consequently, standard alkylation typically yields a difficult-to-separate mixture of two regioisomers:

  • Isomer A (Sterically Favored): Ethyl 1-alkyl-5-methylpyrazole-3-carboxylate (Alkylation adjacent to the methyl group).

  • Isomer B (Chelation Favored): Ethyl 1-alkyl-3-methylpyrazole-5-carboxylate (Alkylation adjacent to the ester group).

Troubleshooting & FAQs

Q: Why am I getting a nearly 1:1 or 3:1 mixture of two products when I alkylate this substrate using standard conditions? A: This is a direct consequence of the pyrazole ring's tautomerism and the electronic nature of the substituents. When you deprotonate the substrate, you generate a resonance-stabilized pyrazolide anion. The electrophile can attack either N1 or N2. Without a specific directing mechanism, the reaction is governed by a competition between the steric bulk of the ethyl carboxylate group and the electron-donating nature of the methyl group. This inherent lack of bias inevitably leads to a mixture of the 1,3- and 1,5-disubstituted regioisomers .

Q: My target is the sterically favored Isomer A (alkyl adjacent to the methyl group). How do I maximize this yield? A: To maximize Isomer A, you must rely on thermodynamic and steric control. Using a standard inorganic base like K₂CO₃ or a strong base like NaH in a polar aprotic solvent (DMF or THF) will naturally favor this regioisomer. The methyl group is significantly less sterically demanding than the ethyl carboxylate group, directing the electrophilic attack to the adjacent nitrogen. Heating the reaction can further push the equilibrium toward the thermodynamically stable Isomer A .

Q: I specifically need Isomer B (alkyl adjacent to the bulky ester group). How do I override the steric hindrance? A: You must bypass steric control by employing chelation control . By adding a Lewis acid such as Magnesium Bromide (MgBr₂) alongside a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA), the Mg²⁺ ion coordinates to both the ester carbonyl oxygen and the adjacent pyrazole nitrogen. This rigid coordination complex acts as a directing group, delivering the alkylating agent specifically to the sterically hindered nitrogen adjacent to the ester .

Q: Are there alternative strategies if MgBr₂ chelation fails or is incompatible with my alkylating agent? A: Yes. You can utilize a steric blocking strategy. By first reacting the pyrazole with a bulky protecting group like triphenylsilyl chloride (Ph₃SiCl), the silyl group selectively protects the less hindered nitrogen. Subsequent alkylation is forced to occur at the ester-adjacent nitrogen. The silyl group is then easily removed using TBAF (Tetrabutylammonium fluoride) to yield pure Isomer B .

Strategic Workflows & Mechanisms

DecisionTree Start Substrate: Ethyl 3-methylpyrazole-5-carboxylate Q1 Which regioisomer is required? Start->Q1 IsoA Ethyl 1-alkyl-5-methylpyrazole-3-carboxylate (Alkyl adjacent to Methyl) Q1->IsoA Sterically Favored IsoB Ethyl 1-alkyl-3-methylpyrazole-5-carboxylate (Alkyl adjacent to Ester) Q1->IsoB Sterically Hindered CondA Use Steric Control Base: K2CO3 or NaH Solvent: DMF or THF IsoA->CondA CondB Use Chelation Control Base: DIPEA Additive: MgBr2 Solvent: CH2Cl2 IsoB->CondB

Caption: Decision tree for selecting regioselective N-alkylation conditions based on target isomer.

Mechanism Substrate NH-Pyrazole Tautomers Anion Pyrazolide Anion (K2CO3 / DMF) Substrate->Anion Deprotonation Chelate Mg2+ Chelate Complex (MgBr2 / DIPEA) Substrate->Chelate Coordination Prod1 Attack at less hindered N (N1) Anion->Prod1 Steric Bias Prod2 Attack at ester- adjacent N (N2) Chelate->Prod2 Directed Delivery

Caption: Mechanistic pathways governing steric vs. chelation-controlled pyrazole alkylation.

Quantitative Regioselectivity Data Summary

The following table summarizes the expected outcomes based on historical empirical data and literature precedent for the alkylation of ethyl 3-methylpyrazole-5-carboxylate with standard primary alkyl halides (e.g., benzyl bromide, methyl iodide) .

Reaction SystemBaseSolventAdditiveMajor Regioisomer FormedTypical Ratio (Isomer A : Isomer B)
Steric Control (Standard) K₂CO₃ (2.0 eq)DMFNoneEthyl 1-alkyl-5-methylpyrazole-3-carboxylate~ 85:15
Kinetic Control NaH (1.1 eq)THFNoneEthyl 1-alkyl-5-methylpyrazole-3-carboxylate~ 75:25
Chelation Control DIPEA (2.0 eq)CH₂Cl₂MgBr₂ (1.2 eq)Ethyl 1-alkyl-3-methylpyrazole-5-carboxylate< 5:95
Thermodynamic Equilibration Cs₂CO₃ (2.0 eq)DMSONoneMixture (Highly substrate dependent)~ 60:40

Validated Experimental Protocols

Protocol A: Steric-Controlled N-Alkylation

Target: Ethyl 1-alkyl-5-methylpyrazole-3-carboxylate (Isomer A)

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂/Ar), dissolve ethyl 3-methylpyrazole-5-carboxylate (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation (Causality): Add K₂CO₃ (2.0 eq) in one portion. Stir the suspension at room temperature for 30 minutes. Reasoning: K₂CO₃ is a mild, insoluble base in DMF that slowly generates the pyrazolide anion, allowing thermodynamic equilibration to favor the less sterically hindered nitrogen.

  • Alkylation: Introduce the alkyl halide (1.1 eq) dropwise via syringe to prevent localized exothermic spikes that could degrade selectivity.

  • Reaction & Monitoring: Stir the mixture at 60 °C for 4-6 hours.

    • In-Process Validation: Monitor progression via TLC (Hexanes/EtOAc). The sterically favored Isomer A typically exhibits a higher Rf value due to a lower overall dipole moment compared to the more polar Isomer B.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers thoroughly with brine (5x) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Isolate the major product via silica gel flash chromatography using a Hexanes/EtOAc gradient.

Protocol B: Chelation-Controlled N-Alkylation

Target: Ethyl 1-alkyl-3-methylpyrazole-5-carboxylate (Isomer B)

  • Preparation: In an oven-dried flask under an inert atmosphere, dissolve ethyl 3-methylpyrazole-5-carboxylate (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M).

  • Chelation (Causality): Add anhydrous MgBr₂ etherate (1.2 eq). Stir at room temperature for 30 minutes. Reasoning: The bivalent magnesium coordinates strongly to the ester carbonyl and the adjacent N2 nitrogen, locking the pyrazole into a rigid conformation and activating N2 for nucleophilic attack.

    • In-Process Validation: The formation of the Mg-chelate complex is often visually confirmed by a slight change in solution opacity or color.

  • Base Addition: Add DIPEA (2.0 eq) dropwise. Stir for an additional 15 minutes. Reasoning: DIPEA is a bulky, non-nucleophilic base that neutralizes the HBr generated during alkylation without interfering with the Mg-chelate complex.

  • Alkylation: Add the alkyl halide (1.2 eq) slowly.

  • Reaction: Stir at room temperature for 12-18 hours. Avoid heating, as elevated temperatures can disrupt the delicate chelation complex and reduce regioselectivity.

  • Workup: Dilute the mixture with CH₂Cl₂ and quench with 1N HCl to break the magnesium complex. Separate the layers, wash the organic layer with saturated NaHCO₃ and brine. Dry over MgSO₄, filter, and concentrate.

    • In-Process Validation: Post-alkylation TLC should reveal a major spot with a lower Rf value (the more polar Isomer B) compared to the standard sterically-driven product.

  • Purification: Isolate the target isomer via flash chromatography.

References

  • Arbaciauskiene, E., et al. "Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones." Molecules, 2021, 26(18), 5451.[Link]

  • Alam, R. M., & Keating, J. J. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry, 2021, 17, 1939–1951.[Link]

  • Lantzsch, R., et al. "Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters.

Controlling 1,3- vs 1,5-isomer ratio in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling 1,3- vs 1,5-Isomer Ratio

Status: Operational | Tier: L3 (Senior Application Scientist)

Executive Summary: The Regioselectivity Paradox

The Challenge: In the condensation of monosubstituted hydrazines (


) with unsymmetrical 1,3-dielectrophiles (

), two constitutional isomers are possible: the 1,3-disubstituted and the 1,5-disubstituted pyrazole.[1]

The Reality: Standard protocols (ethanol, reflux, acetic acid) often yield a "thermodynamic sink"—a difficult-to-separate mixture (often 60:40 or 1:1). As drug development professionals, you cannot afford to waste weeks on HPLC purification.

The Solution: Regiocontrol is not random; it is a function of nucleophile state (free base vs. salt) and solvent interaction (fluorinated vs. aprotic). This guide provides the decision logic to force the reaction toward a single isomer >95:5.

Mechanistic Diagnostics (FAQ)

Q1: Why does my reaction always yield a mixture?

A: Because you are likely relying on steric difference alone, which is insufficient. The reaction is governed by the initial nucleophilic attack of the hydrazine's terminal nitrogen (


) on one of the two carbonyl carbons.
  • The Nucleophile: The terminal

    
     is the most nucleophilic site.
    
  • The Electrophile: The reaction targets the most electrophilic carbonyl.

  • The Conflict: If

    
     and 
    
    
    
    have similar electronic properties (e.g., Methyl vs. Ethyl, or Phenyl vs. p-Tolyl), the difference in electrophilicity is negligible (
    
    
    ). This leads to competing pathways.
Q2: How does the "Hydrazine State" switch selectivity?

A: This is the most underutilized control lever.

  • Free Hydrazine (

    
    ):  The terminal nitrogen is a hard nucleophile. It attacks the hardest/most electrophilic carbonyl.
    
  • Hydrazine Hydrochloride (

    
    ):  The protonation changes the kinetics. In fluorinated solvents (like TFE), the salt stabilizes specific transition states, often reversing the selectivity observed with the free base.
    
Q3: I'm using a trifluoromethyl ( ) diketone. Which isomer will I get?

A: The


 group is a powerful electron-withdrawing group (EWG), theoretically making the adjacent carbonyl highly electrophilic. However, it often exists as a hydrate  or hemiacetal  in solution, rendering it inert to initial attack.
  • Standard Outcome: The hydrazine attacks the non-fluorinated carbonyl first.

  • Result: The

    
     group ends up at the 3-position  (distal to the N-substituent).
    
  • Forcing the 5-

    
     isomer:  Requires specific dehydration conditions or the use of vinylogous esters (see Module 4).
    

Decision Logic & Visualization

The following diagram illustrates the bifurcation of pathways based on reagent choice.

PyrazolePathways Start Target: Unsymmetrical Pyrazole Substrate 1,3-Diketone (R-CO-CH2-CO-R') Start->Substrate Branch Desired Isomer? Substrate->Branch Cond1 Condition A: Hydrazine HCl Salt Solvent: TFE or Ethanol Branch->Cond1 Favor 1,3 Cond2 Condition B: Free Hydrazine Solvent: THF or CHCl3 Branch->Cond2 Favor 1,5 (Attempt) AltRoute Alternative Route: Enaminones / Alkynones Branch->AltRoute Force 1,5 (Guaranteed) Isomer13 1,3-Isomer (Steric/Electronic Match) Isomer15 1,5-Isomer (Steric Mismatch) Cond1->Isomer13 Major Product (>90%) Cond2->Isomer15 Variable Selectivity AltRoute->Isomer15 High Selectivity (>95%)

Caption: Decision matrix for selecting reaction conditions based on the desired regioisomer. Note that 1,5-isomers often require alternative substrates (enaminones) for high purity.

Troubleshooting Protocols

Module A: Targeting the 1,3-Isomer (The "Standard" Route)

Target: 1-Aryl-3-Alkyl/Haloalkyl-5-Methyl pyrazoles.

The Protocol (Fluorinated Solvent Method): This method utilizes 2,2,2-Trifluoroethanol (TFE) .[2] TFE acts as a hydrogen-bond donor, activating the carbonyls selectively and stabilizing the intermediate formed by the attack of hydrazine hydrochloride.

  • Preparation: Dissolve the 1,3-diketone (1.0 equiv) in TFE (0.5 M concentration).

  • Addition: Add Arylhydrazine Hydrochloride (1.1 equiv) directly as a solid.

    • Critical: Do NOT use free hydrazine. Do NOT add base.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Workup: Evaporate TFE (recyclable). The residue is often the pure HCl salt of the pyrazole.

  • Validation: 1,3-isomers typically show a NOESY correlation between the N-Aryl protons and the substituent at the 5-position (e.g., 5-Methyl).

Expected Outcome: >95:5 ratio favoring the 1,3-isomer (where the bulky group is distal to the N-aryl ring).

Module B: Targeting the 1,5-Isomer (The "Inverse" Route)

Target: 1-Aryl-5-Alkyl/Aryl-3-Methyl pyrazoles.[3][4] Issue: This is thermodynamically disfavored due to steric clash between the N-Aryl group and the C5-substituent.

Protocol 1: The Solvent Switch (For 1,3-Diketones)

  • Solvent: Use Chloroform or Benzene (non-polar, aprotic).

  • Reagent: Use Free Hydrazine (prepare from HCl salt by neutralizing with NaOH and extracting, or buy free base).

  • Mechanism: In non-polar solvents, the reaction is driven by the nucleophilicity of the free base without solvent-assisted stabilization, often favoring the kinetic product (1,5-isomer) if stopped early.

    • Warning: Selectivity is lower (typically 80:20).

Protocol 2: The "Nuclear Option" (Enaminones) If Protocol 1 fails, you must change the substrate. Replace the 1,3-diketone with an Enaminone (


).
  • Synthesis: React your ketone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) to generate the enaminone.

  • Cyclization: React the enaminone with the hydrazine hydrochloride in Ethanol.

  • Why it works: The

    
     group is a specific leaving group. The hydrazine 
    
    
    
    must attack the carbon bearing the
    
    
    group (Michael-type addition/elimination) to displace it. This locks the regiochemistry.

Comparative Data: Solvent & Reagent Effects

The following table summarizes the shift in Regioisomeric Ratio (RR) based on conditions for a standard substrate (e.g., Benzoylacetone + Phenylhydrazine).

EntrySubstrateHydrazine FormSolventMajor IsomerRatio (A:B)Mechanism Note
1 1,3-DiketoneFree BaseEtOHMixture60:40Competing pathways
2 1,3-DiketoneHCl Salt TFE 1,3-Isomer 97:3 H-bond stabilization [1]
3 1,3-DiketoneFree Base

1,5-Isomer85:15Kinetic control [1]
4 EnaminoneHCl SaltEtOH1,5-Isomer >99:1 Directed attack (Leaving Group)
5 AlkynoneFree BaseDMSO1,3-Isomer90:10Michael addition dominance

References

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Source: PMC / J. Org. Chem. Key Finding: Demonstrates the switch from 1,3-isomer (using Hydrazine HCl/MeOH) to 1,5-isomer (using Free Hydrazine/CHCl3).[5] URL:[Link]

  • Regioselective Synthesis of 5-Trifluoromethylpyrazoles. Source: J. Org.[3][6][7] Chem. (2021) Key Finding: Use of 2-bromo-3,3,3-trifluoropropene (BTP) to force regioselectivity in fluorinated pyrazoles.[6][8][9] URL:[Link][6]

  • Recent Advances in the Synthesis of Pyrazole Derivatives. Source: MDPI (Molecules 2023) Key Finding: Comprehensive review of metal-catalyzed and solvent-controlled regioselectivity. URL:[Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Benzyl Chloride Alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting for low yields encountered during the N-alkylation of pyrazoles with benzyl chloride. Our approach is to diagnose the root cause of the issue and provide actionable, scientifically-grounded solutions.

Frequently Asked Questions (FAQs)

Q1: I'm getting a low yield in my benzyl chloride alkylation of a pyrazole. What are the most common reasons for this?

Low yields in this reaction are typically traced back to one or more of the following factors: suboptimal reaction conditions, issues with reagent quality or reactivity, and the inherent challenge of controlling regioselectivity in unsymmetrical pyrazoles.[1] A systematic evaluation of your experimental setup is the most effective way to identify and resolve the problem.

Q2: How does the choice of base and solvent impact the reaction yield?

The base and solvent system is critical and can dramatically influence the outcome of the reaction.[1][2]

  • Base: The base deprotonates the pyrazole's N-H bond, forming the pyrazolate anion, which is the active nucleophile.[3] A base that is too weak may result in incomplete deprotonation and a sluggish reaction. Conversely, an overly strong base can sometimes lead to side reactions.[3] Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[1][2]

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are generally preferred as they effectively solvate the pyrazolate anion without interfering with its nucleophilicity.[1] The choice of solvent can also play a crucial role in directing regioselectivity.[1][4]

Q3: I have an unsymmetrical pyrazole. Could the formation of multiple products be the reason for the low yield of my desired isomer?

Absolutely. For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position, leading to a mixture of regioisomers.[1][5][6] This is a very common reason for an apparent low yield of the desired product, as the total yield may be distributed between two or more hard-to-separate compounds.[4] The regioselectivity is influenced by steric hindrance and the electronic properties of the substituents on the pyrazole ring.[1][5][6]

In-Depth Troubleshooting Guide

Issue 1: Low or No Product Formation

If you are observing minimal to no formation of the desired N-benzylated pyrazole, a systematic approach to troubleshooting is essential.

  • Pyrazole: Ensure your starting pyrazole is pure and dry.

  • Benzyl Chloride: Benzyl chloride can degrade over time. Use a fresh bottle or distill it before use. As a less reactive but often more reliable alternative for preventing side reactions like alcohol formation, consider using benzyl chloride over benzyl bromide in the presence of strong bases like KOH.[7]

  • Base: Carbonate bases can be hygroscopic. Ensure they are anhydrous. Sodium hydride should be handled under an inert atmosphere.

  • Solvent: Use anhydrous solvents, as water can quench the pyrazolate anion and react with benzyl chloride.

  • Stoichiometry: A slight excess of the base (e.g., 1.5 equivalents) is often beneficial to ensure complete deprotonation of the pyrazole.[1]

A logical workflow for troubleshooting low yields is presented below:

G cluster_0 Troubleshooting Low Yield start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Assess Reaction Conditions check_reagents->check_conditions base_issue Is the Base Appropriate? check_conditions->base_issue solvent_issue Is the Solvent Optimal? check_conditions->solvent_issue temp_issue Is the Temperature Correct? check_conditions->temp_issue base_issue->solvent_issue Yes optimize_base Optimize Base base_issue->optimize_base No solvent_issue->temp_issue Yes optimize_solvent Optimize Solvent solvent_issue->optimize_solvent No optimize_temp Optimize Temperature temp_issue->optimize_temp No success Improved Yield temp_issue->success Yes optimize_base->success optimize_solvent->success optimize_temp->success

Caption: A workflow for troubleshooting low yields in pyrazole benzylation.

Table 1: Recommended Starting Conditions and Optimization Strategies

ParameterRecommended Starting ConditionOptimization StrategyRationale
Base K₂CO₃ (1.5 eq.) or Cs₂CO₃ (1.5 eq.)Switch to NaH (1.1 eq.) in an appropriate solvent like THF or DMF.Carbonate bases are generally effective and easy to handle.[2] NaH is a stronger, non-nucleophilic base that can improve yields, especially for less reactive pyrazoles.[1][8]
Solvent Anhydrous DMF or ACNTry DMSO. For specific regioselectivity, fluorinated alcohols like TFE or HFIP can be explored.DMF and ACN are excellent polar aprotic solvents.[1] DMSO can sometimes enhance reactivity.[2] Fluorinated alcohols have been shown to improve regioselectivity in some cases.[1]
Temperature Room temperature to 80 °CIncrease the temperature in increments (e.g., to 100 °C) or, if side reactions are suspected, lower the temperature.Many alkylations proceed well at room temperature or with gentle heating.[1][2] Higher temperatures can increase the reaction rate but may also promote side reactions.
Concentration 0.1 - 0.5 MAdjust concentration based on the solubility of your starting materials.Ensuring all reagents are in solution is crucial for the reaction to proceed efficiently.
Issue 2: Mixture of Regioisomers

When dealing with unsymmetrical pyrazoles, obtaining a mixture of N1 and N2 benzylated products is a common challenge.[4][5][6] The reaction mechanism and factors influencing regioselectivity are key to addressing this issue.

G cluster_mechanism Mechanism of Pyrazole Benzylation pyrazole Pyrazole (R-Pz-H) pyrazolate Pyrazolate Anion (R-Pz⁻) N1 N2 pyrazole:p->pyrazolate:pz Deprotonation base {Base} product_n1 N1-Benzyl Pyrazole pyrazolate:n1->product_n1 SN2 Attack product_n2 N2-Benzyl Pyrazole pyrazolate:n2->product_n2 SN2 Attack benzyl_chloride Benzyl Chloride (BnCl)

Caption: The reaction mechanism for the N-alkylation of pyrazoles.

The regioselectivity is primarily governed by:

  • Steric Hindrance: The benzyl group will preferentially attack the less sterically hindered nitrogen atom.[1][6]

  • Electronic Effects: Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.[1][4]

Strategies to Improve Regioselectivity:

  • Modify Steric Bulk: While you cannot easily change the pyrazole's substitution, be aware that bulky groups at the 3- or 5-position will strongly direct the benzylation to the more accessible nitrogen.

  • Choice of Base/Solvent System: This is often the most practical approach. For example, for 3-substituted pyrazoles, using K₂CO₃ in DMSO is often effective for achieving regioselective N1-alkylation.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Benzyl Chloride Alkylation of Pyrazole using K₂CO₃

Materials:

  • Pyrazole (1.0 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq.)

  • Benzyl Chloride (1.1 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazole (1.0 eq.) and anhydrous K₂CO₃ (1.5 eq.).

  • Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add benzyl chloride (1.1 eq.) dropwise to the suspension.

  • Allow the reaction to stir at the desired temperature (e.g., room temperature or 60 °C) for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.[1]

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Alternative Method using Sodium Hydride (NaH)

Materials:

  • Pyrazole (1.0 eq.)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq.)

  • Benzyl Chloride (1.1 eq.)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add NaH (1.1 eq.).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.

  • Add anhydrous THF or DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of the pyrazole (1.0 eq.) in the same anhydrous solvent dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Add benzyl chloride (1.1 eq.) dropwise.

  • Stir at room temperature or heat as necessary, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Dilute with water and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl. [Link]

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • synthesis of n-alkylpyrazoles by phase transfer catalysis. ResearchGate. [Link]

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Optimization of pyrazole N-alkylation conditions. ResearchGate. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

Sources

Technical Support Center: Column Chromatography Purification of Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate using column chromatography. The following content is structured in a problem-oriented question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the likely impurities I need to separate from my crude product?

A1: Understanding potential impurities is critical for designing an effective purification strategy. Following a typical synthesis, which involves the N-benzylation of ethyl 3-methyl-1H-pyrazole-5-carboxylate, your crude product may contain several impurities:

  • Unreacted Starting Materials:

    • Ethyl 3-methyl-1H-pyrazole-5-carboxylate: The unreacted pyrazole starting material is significantly more polar than the N-benzylated product.

    • Benzyl Chloride (or Benzyl Bromide): This reagent is non-polar and will typically elute much faster than the desired product.

  • Regioisomeric Byproduct:

    • Ethyl 2-benzyl-3-methyl-2H-pyrazole-5-carboxylate: N-alkylation of pyrazoles can lead to the formation of regioisomers. The desired N-1 isomer and the undesired N-2 isomer often have very similar polarities, making them the primary challenge in purification[1].

  • Over-alkylation Products: In some cases, a quaternary pyrazolium salt can form, which is highly polar and will likely remain at the baseline of the TLC or stick to the silica gel[2].

  • Solvent and Base Residues: Residual solvents from the reaction (e.g., acetonitrile, DMF) and the base (e.g., potassium carbonate) must be removed during the aqueous workup before chromatography[3][4].

Q2: How do I select the optimal mobile phase (eluent) for my column?

A2: The selection of an appropriate mobile phase is the most critical factor for achieving good separation. This process should always begin with a systematic Thin Layer Chromatography (TLC) analysis.

Core Principle: The ideal mobile phase should provide a retention factor (Rf) of ~0.25-0.35 for the desired compound (ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate) and maximize the separation (ΔRf) between it and the closest-eluting impurities, particularly the N-2 regioisomer.

Step-by-Step Protocol for TLC Analysis:

  • Prepare Samples: Dissolve small amounts of your crude reaction mixture, your starting pyrazole, and (if available) a co-spot (a mixture of the two) in a suitable solvent like ethyl acetate or dichloromethane.

  • Select Initial Solvents: For pyrazole derivatives of this type, a mixture of a non-polar solvent (Hexane or Petroleum Ether) and a moderately polar solvent (Ethyl Acetate) is the standard choice[1].

  • Test Solvent Ratios: Spot the samples on a silica gel TLC plate and develop them in chambers containing different ratios of your chosen solvents.

  • Visualize and Analyze: Visualize the spots under a UV lamp. Calculate the Rf value for each spot (Rf = distance spot traveled / distance solvent traveled). The goal is to see clear separation between the product spot and all other spots.

Data Presentation: Suggested TLC Mobile Phase Systems

Mobile Phase System (v/v)Expected Rf of ProductSeparation Characteristics
80:20 Hexane:Ethyl Acetate~0.3Good starting point. Provides clear separation from the polar starting material.
90:10 Hexane:Ethyl Acetate~0.2Improves separation of less polar impurities from the product.
70:30 Hexane:Ethyl Acetate~0.4May be too strong, causing co-elution with less polar impurities. Useful if the product is eluting too slowly.
85:15 Hexane:Ethyl Acetate + 0.5% Triethylamine~0.3Recommended if peak tailing is observed (see Q3).

Note: These are starting points. The optimal ratio will depend on the specific impurity profile of your crude mixture.

Q3: My compound is streaking/tailing on the TLC plate and column. What causes this and how can I fix it?

A3: This is a classic problem when purifying nitrogen-containing heterocyclic compounds like pyrazoles on standard silica gel.

Causality: Standard silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atoms in the pyrazole ring can interact strongly with these acidic sites via hydrogen bonding or acid-base interactions. This causes some molecules to "stick" to the stationary phase longer than others, resulting in elongated or "tailing" spots on a TLC plate and broad, tailing peaks during column chromatography.

Solutions:

  • Deactivate the Silica Gel: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[5]

    • Triethylamine (Et₃N): Add 0.1% to 1% triethylamine to your eluent mixture. The Et₃N is a stronger base and will preferentially interact with the acidic silanol sites, effectively "masking" them from your pyrazole compound. This allows the compound to travel through the column more uniformly, resulting in sharper bands and better separation.

    • Ammonia: Using a solution of ammonia in methanol and adding it to the mobile phase can also be effective, though triethylamine is more common for this class of compounds[5].

  • Use a Different Stationary Phase: If basic modification is not successful, consider an alternative stationary phase like neutral alumina, which lacks the acidic character of silica gel[5].

Q4: I have poor separation between my desired product and a key impurity. What are my troubleshooting options?

A4: This is a common challenge, especially when dealing with regioisomers which have very similar polarities[1]. If your TLC shows spots that are very close together (ΔRf < 0.1), a standard column will be difficult.

Mandatory Visualization: Troubleshooting Workflow for Poor Separation

Below is a decision-making workflow to address poor separation issues.

PoorSeparation start Poor Separation Observed (ΔRf < 0.1 on TLC) check_modifier Is peak tailing also present? start->check_modifier add_base Add 0.5% Et3N to mobile phase check_modifier->add_base Yes optimize_mp Optimize Mobile Phase Polarity check_modifier->optimize_mp No re_eval_tlc Re-evaluate separation on TLC add_base->re_eval_tlc re_eval_tlc->optimize_mp Still poor separation end_success Separation Achieved re_eval_tlc->end_success Problem Solved shallow_gradient Use a shallower gradient or isocratic elution with the optimal TLC solvent system. optimize_mp->shallow_gradient loading_tech Improve Sample Loading Technique shallow_gradient->loading_tech Still poor separation shallow_gradient->end_success Problem Solved change_sp Consider Alternative Stationary Phase alumina Try neutral alumina instead of silica gel. change_sp->alumina alumina->end_success Problem Solved end_fail Consider Alternative Purification (e.g., Recrystallization, HPLC) alumina->end_fail Still poor separation dry_load Use dry loading method to ensure a narrow starting band. loading_tech->dry_load dry_load->change_sp Still poor separation dry_load->end_success Problem Solved

Caption: Troubleshooting decision tree for poor chromatographic separation.

Detailed Explanations:

  • Optimize Mobile Phase: If two spots are too close, slightly decreasing the eluent polarity (e.g., moving from 80:20 to 85:15 Hexane:EtOAc) will cause all compounds to move slower, often exaggerating the differences in their polarity and improving separation.

  • Dry Loading: Dissolving the crude product in a strong solvent, adsorbing it onto a small amount of silica gel, and evaporating the solvent to create a dry powder is the preferred loading method.[1] This "dry loading" technique ensures the sample is introduced to the column in a very narrow, concentrated band, which is essential for high-resolution separation[1].

  • Alternative Purification: If all else fails, column chromatography may not be the best method. Consider recrystallization, which purifies based on differences in solubility[5]. A typical solvent for recrystallizing pyrazole esters is ethyl acetate or ethanol[3][6].

Experimental Protocol: Standard Flash Column Chromatography

This protocol assumes a crude product mass of ~1.0 g. Adjust silica gel and solvent volumes accordingly for different scales.

Experimental Protocols: Step-by-Step Guide

  • Column Preparation:

    • Select a glass column of appropriate size (e.g., 40 mm diameter). A good rule of thumb is a silica gel mass of 50-100 times the mass of the crude product.

    • Prepare a slurry of silica gel (e.g., 50 g, 230-400 mesh) in the initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc).

    • Pour the slurry into the column and use positive air pressure to pack the bed firmly and evenly, ensuring no air bubbles are trapped. The final packed bed should be ~15-20 cm high.

  • Sample Loading (Dry Loading Method):

    • Dissolve the ~1.0 g of crude product in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane).

    • Add ~2-3 g of silica gel to this solution to form a paste.

    • Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully layer this powder on top of the packed silica gel bed in the column.

  • Elution and Fractionation:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column using positive pressure, starting with a non-polar solvent system (e.g., 95:5 Hexane:EtOAc) and gradually increasing the polarity (e.g., to 90:10, then 85:15, etc.) based on your TLC analysis. This is known as a step-gradient elution.

    • Collect fractions of a consistent volume (e.g., 20-25 mL per test tube).

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the fractions that contain only the pure desired product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Place the resulting oil or solid under high vacuum to remove any final traces of solvent.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Li, Y. Q., Jia, B. X., Xiao, Y. L., & Guo, F. G. (2011). Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o468. [Link]

  • BenchChem. (2025).
  • Ge, Y. Q., et al. (2011). Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1673. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • Royal Society of Chemistry. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • Supporting Information for a chemical synthesis procedure. DOI.
  • BenchChem. (2025). Common impurities in the synthesis of 1-benzyl-4-bromo-1H-pyrazole.
  • Ge, Y. Q., et al. (2011). Ethyl 1-(4-chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1387. [Link]

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Technical Support Center: Resolving Regioisomers of N-Substituted Pyrazole Carboxylates on HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you resolve the common challenges associated with the HPLC separation of N-substituted pyrazole carboxylate regioisomers. As Senior Application Scientists, we understand that separating these closely related isomers is often a critical bottleneck in synthesis and purification workflows. This resource is designed to provide you with the expert insights and practical solutions needed to achieve baseline resolution and accurate quantification.

Troubleshooting Guide: Achieving Baseline Separation of Pyrazole Regioisomers

The separation of N-substituted pyrazole carboxylate regioisomers by HPLC can be challenging due to their similar physicochemical properties.[1] This guide provides a systematic approach to troubleshooting common separation issues.

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// Define edges start -> check_tlc; check_tlc -> optimize_mp [label="Yes"]; check_tlc -> change_sp [label="No"]; optimize_mp -> shallow_gradient; optimize_mp -> change_solvent; optimize_mp -> add_modifier; shallow_gradient -> success; change_solvent -> success; add_modifier -> success; change_sp -> orthogonal_phase; change_sp -> np_hplc; orthogonal_phase -> success; np_hplc -> success; start -> check_peak_shape; check_peak_shape -> troubleshoot_peak [label="Yes"]; troubleshoot_peak -> check_ph; troubleshoot_peak -> buffer_conc; troubleshoot_peak -> column_overload; check_ph -> success; buffer_conc -> success; column_overload -> success; } .enddot Caption: A systematic workflow for troubleshooting poor HPLC separation of pyrazole regioisomers.

Q1: My pyrazole regioisomers are co-eluting or have very poor resolution on a C18 column. What is the first thing I should do?

Answer: The first step is to systematically optimize your mobile phase, as it is a powerful tool for manipulating selectivity.[2]

  • Rationale: Regioisomers often have very similar hydrophobicity, leading to poor separation on standard C18 columns.[1] Altering the mobile phase composition can influence the subtle differences in their interactions with the stationary phase.[3][4]

  • Troubleshooting Steps:

    • Modify the Organic Solvent Ratio: If you are running a gradient, try making it shallower to increase the separation window between the two isomers. If you are running isocratically, carefully adjust the percentage of the organic modifier.

    • Switch the Organic Modifier: Acetonitrile and methanol have different solvent properties. If you are using acetonitrile, try switching to methanol, or vice-versa. This change in solvent selectivity can often resolve closely eluting peaks.

    • Adjust the pH: For pyrazole carboxylates, the ionization state of the carboxyl group and the pyrazole ring can be manipulated by pH. It is crucial to work at a pH that is at least two units away from the pKa of your analytes to ensure they are in a single, un-ionized form, which generally leads to better retention and peak shape.[5]

    • Incorporate Additives: For basic pyrazole derivatives, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape and potentially enhance resolution.[1] These additives can also be beneficial for acidic compounds by ensuring consistent ionization.

Q2: I've tried optimizing the mobile phase, but the resolution is still not sufficient. What's my next step?

Answer: If mobile phase optimization is insufficient, the next logical step is to change the stationary phase to one with a different selectivity.

  • Rationale: Selectivity is the most critical factor in achieving chromatographic resolution.[5][6] While a C18 column separates primarily based on hydrophobicity, other stationary phases can introduce different interaction mechanisms, such as pi-pi interactions, dipole-dipole interactions, and shape selectivity.[7]

  • Troubleshooting Steps:

    • Switch to a Phenyl-Hexyl Column: The phenyl stationary phase can offer alternative selectivity for aromatic compounds like pyrazoles through pi-pi interactions between the phenyl rings of the stationary phase and the pyrazole ring of the analyte.

    • Try a Pentafluorophenyl (PFP) or F5 Column: These columns are highly effective for separating isomers due to their ability to engage in multiple interaction mechanisms, including dipole-dipole and ion-exchange interactions.

    • Consider a Polar-Embedded Column: An RP-Amide or other polar-embedded phase can provide different selectivity, especially for polar compounds, and can reduce interactions with residual silanols that cause peak tailing.

    • Explore Normal-Phase Chromatography: If reversed-phase methods fail, normal-phase chromatography on a silica or cyano column can be an excellent alternative. Separation in normal-phase is based on polarity, and subtle differences in the polarity of regioisomers can often be exploited for successful separation.[1][8] Common mobile phases include gradients of ethyl acetate in hexane.[1]

Q3: I am observing significant peak tailing for one or both of my isomers. How can I improve the peak shape?

Answer: Peak tailing is a common issue, especially with nitrogen-containing heterocycles like pyrazoles, and it can compromise resolution and quantification.[9]

  • Rationale: Peak tailing is often caused by secondary interactions between basic analytes and acidic residual silanol groups on the silica surface of the column.[10] It can also be caused by operating too close to the analyte's pKa, column overload, or extra-column dispersion.[9][10]

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least two units away from the analyte's pKa to maintain a consistent ionization state.[5] Using a buffer is highly recommended to maintain a stable pH.[10]

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped" to block most of the residual silanol groups, significantly reducing peak tailing for basic compounds.[10]

    • Reduce Sample Load: Injecting too much sample can lead to column overload and cause peak distortion.[9][11] Try reducing the injection volume or the sample concentration.

    • Check for Extra-Column Volume: Ensure that the tubing connecting your injector, column, and detector is as short and narrow in diameter as possible to minimize peak broadening.[10]

Parameter Condition A (Reversed-Phase) Condition B (Reversed-Phase) Condition C (Normal-Phase)
Column C18, 250 x 4.6 mm, 5 µmPhenyl-Hexyl, 150 x 4.6 mm, 3 µmSilica, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate, pH 4.5Hexane
Mobile Phase B AcetonitrileMethanolEthyl Acetate
Gradient 30-70% B over 20 min40-60% B over 15 min5-30% B over 20 min
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Temperature 30 °C35 °C25 °C
Detection UV at 254 nmUV at 254 nmUV at 254 nm

Table 1: Example starting conditions for HPLC method development for pyrazole regioisomer separation.

Frequently Asked Questions (FAQs)

// Define nodes pyrazole [label="Pyrazole Ring", fillcolor="#F1F3F4", fontcolor="#202124"]; n1 [label="N1", pos="1,1!", fillcolor="#FFFFFF", fontcolor="#202124"]; n2 [label="N2", pos="1,0!", fillcolor="#FFFFFF", fontcolor="#202124"]; r_group [label="R-group (e.g., Carboxylate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; regioisomer_a [label="Regioisomer A\n(N1-substituted)", fillcolor="#34A853", fontcolor="#FFFFFF"]; regioisomer_b [label="Regioisomer B\n(N2-substituted)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Define edges pyrazole -> n1 [label="Position 1"]; pyrazole -> n2 [label="Position 2"]; r_group -> n1 [label="Substitution at N1"]; r_group -> n2 [label="Substitution at N2"]; n1 -> regioisomer_a; n2 -> regioisomer_b; } .enddot Caption: Regioisomerism in N-substituted pyrazoles.

Q4: Why are N-substituted pyrazole regioisomers so difficult to separate?

Answer: The difficulty arises from the high structural similarity between the N1 and N2 substituted isomers.[1] These molecules have the same molecular weight and formula, and often have very similar polarities and shapes. This results in nearly identical interactions with the stationary phase in many standard chromatographic systems, leading to co-elution.[1] The synthesis of N-substituted pyrazoles often yields a mixture of both regioisomers, making their separation a crucial step.[12][13]

Q5: Can temperature be used to improve the separation?

Answer: Yes, adjusting the column temperature can be a useful tool for optimizing selectivity.

  • Rationale: Changing the temperature can affect the thermodynamics of the analyte-stationary phase interactions and the viscosity of the mobile phase.[14] For some regioisomers, a change in temperature can alter their relative retention times, thereby improving resolution. Generally, higher temperatures lead to shorter retention times and sharper peaks, but may decrease resolution if the selectivity also decreases. Conversely, lower temperatures increase retention and can sometimes improve resolution.[14] It is an important parameter to screen during method development.

Q6: What is the difference between separating regioisomers and enantiomers of pyrazole derivatives?

Answer: The approach to separating these two types of isomers is fundamentally different.

  • Regioisomers , such as N1 and N2 substituted pyrazoles, are constitutional isomers with different connectivity. They have different physical and chemical properties (though they can be very similar) and can be separated using standard achiral chromatography (normal or reversed-phase HPLC).[1][12]

  • Enantiomers are stereoisomers that are non-superimposable mirror images. They have identical physical properties in a non-chiral environment and therefore cannot be separated on standard achiral columns. Their separation requires a chiral environment, which is typically achieved by using a Chiral Stationary Phase (CSP).[15][16] For pyrazole derivatives, polysaccharide-based CSPs like Lux Cellulose-2 and Lux Amylose-2 have proven to be very effective.[15][16]

Q7: For preparative HPLC, what should I consider when scaling up my analytical method?

Answer: Scaling up from analytical to preparative HPLC requires careful consideration to maintain resolution while increasing throughput.

  • Rationale: The primary goal of preparative chromatography is to isolate a pure compound, which means maintaining the separation achieved at the analytical scale.

  • Key Considerations:

    • Column Loading: You will need to determine the maximum amount of sample you can load onto the preparative column without losing resolution. This is often done through loading studies.

    • Flow Rate: The flow rate should be scaled proportionally to the cross-sectional area of the preparative column.

    • Gradient: The gradient time should be adjusted to maintain the same number of column volumes as the analytical method.

    • Sample Introduction: For preparative work, dry loading can be particularly advantageous as it often leads to better peak shapes and resolution compared to liquid injection in a strong solvent.[1]

Experimental Protocols

Protocol 1: General Method Development for Reversed-Phase HPLC Separation of Pyrazole Regioisomers

This protocol outlines a systematic approach to developing a robust HPLC method for separating N-substituted pyrazole carboxylate regioisomers.

  • Initial Column and Mobile Phase Selection:

    • Start with a standard C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

    • Prepare two mobile phases:

      • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Scouting Gradient:

    • Run a broad scouting gradient from 5% to 95% B over 15-20 minutes.

    • This will determine the approximate elution time of your isomers and give an initial indication of their separability.

  • Optimization of the Gradient:

    • Based on the scouting run, design a shallower gradient around the elution point of the isomers. For example, if they elute at 40% B, try a gradient of 30-50% B over 20 minutes.

  • Organic Modifier Screening:

    • If resolution is still poor, replace Acetonitrile with Methanol (with 0.1% Formic Acid) and repeat the optimized gradient. Methanol offers different selectivity and may resolve the isomers.

  • pH Screening:

    • If the isomers are ionizable, screen different pH values. Prepare buffers at, for example, pH 3 (Ammonium Formate) and pH 7 (Ammonium Bicarbonate) and repeat the analysis. Ensure the chosen pH is compatible with your column's stability range.

  • Stationary Phase Screening:

    • If the C18 column does not provide adequate separation, screen columns with different selectivities, such as a Phenyl-Hexyl or a PFP column, using the best mobile phase conditions identified in the previous steps.

  • Temperature Optimization:

    • Once you have a promising separation, investigate the effect of temperature. Analyze your sample at different temperatures (e.g., 25°C, 35°C, 45°C) to see if resolution can be further improved.

References

  • El-Behairy, M. F., & El-Azzouny, A. A. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25685–25695. Retrieved from [Link]

  • Pavia, F. C., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5854. Retrieved from [Link]

  • UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. Retrieved from [Link]

  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Retrieved from [Link]

  • El-Behairy, M. F., & El-Azzouny, A. A. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC. Retrieved from [Link]

  • MDPI. (2025). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. MDPI. Retrieved from [Link]

  • Fun, H.-K., et al. (2012). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 17(12), 14643–14653. Retrieved from [Link]

  • LCGC International. (2022). Stationary Phase Selectivity: The Chemistry Behind the Separation. LCGC International. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Retrieved from [Link]

  • ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Wiley Online Library. (2018). Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Chirality. Retrieved from [Link]

  • LCGC International. (2020). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Chou, T.-s., & Chang, R.-C. (1993). SYNTHESIS AND REACTIONS OF N-SUBSTITUTED PYRAZOLO-3- SULFOLENES. HETEROCYCLES, 36(12), 2839. Retrieved from [Link]

  • ResearchGate. (2026). Enantioselective HPLC Separation of Bioactive C5-Chiral 2-Pyrazolines on Lux Amylose-2 and Lux Cellulose-2: Comparative and Mechanistic Approaches. ResearchGate. Retrieved from [Link]

  • Chromatography Today. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Chromatography Today. Retrieved from [Link]

  • Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. Maharana Pratap P.G. College Hardoi. Retrieved from [Link]

  • PMC. (2022). Mobile-Phase Contributions to Analyte Retention and Selectivity in Reversed-Phase Liquid Chromatography: 1. General Effects. PMC. Retrieved from [Link]

  • ACD/Labs. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. ACD/Labs. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Retrieved from [Link]

  • SciSpace. (n.d.). A review on method development by hplc. SciSpace. Retrieved from [Link]

  • Interchim technology. (n.d.). Method Development HPLC. Interchim technology. Retrieved from [Link]

  • LCGC International. (2022). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. Retrieved from [Link]

  • LCGC International. (2019). Top Three HPLC Method Development Tips. LCGC International. Retrieved from [Link]

  • YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Retrieved from [Link]

Sources

Impact of solvent polarity on pyrazole N-alkylation regiochemistry

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole N-Alkylation. As a Senior Application Scientist, I frequently consult with researchers struggling to control the regiochemistry of unsymmetrical pyrazoles. Because the adjacent N1 and N2 nitrogen atoms have nearly indistinguishable electronic properties, alkylation often yields frustrating mixtures of regioisomers[1].

This guide is designed to move beyond basic protocols by explaining the causality behind solvent and base effects, providing self-validating workflows, and offering concrete troubleshooting steps to help you achieve absolute regiocontrol.

Fundamentals & FAQs: The Mechanistic Causality

Q: How does solvent polarity fundamentally alter N1 vs. N2 regioselectivity? A: Solvent polarity dictates the aggregation state of the pyrazolide anion. In highly polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile), the solvent effectively solvates the metal counterion (e.g., K⁺, Na⁺), generating a "naked" or solvent-separated pyrazolide anion[2]. Under these conditions, the reaction is typically under thermodynamic or steric control, heavily favoring alkylation at the less sterically hindered nitrogen (usually N1)[2]. Conversely, in non-polar solvents (e.g., toluene), tight ion-pairing dominates. The metal cation remains coordinated to the pyrazole nitrogens, which can direct the electrophile to the more hindered N2 position via a chelation-controlled transition state.

Q: Why do I still get a 3:1 mixture of N1:N2 isomers even in DMF with K₂CO₃? A: While polar solvents favor the less hindered nitrogen, small electrophiles like methyl iodide (MeI) or dimethyl sulfate are highly reactive and have low steric demands. This leads to poor discrimination between N1 and N2, historically yielding ~3:1 N1/N2 ratios regardless of the polar solvent used[1]. To overcome this, you must amplify the steric bias using bulky, cleavable alkylating agents[1].

Q: Can switching the base completely reverse the regioselectivity? A: Yes. The base determines the counterion, which interacts directly with the solvent. For instance, replacing K₂CO₃ with sodium hydride (NaH) can completely prevent the formation of regioisomeric mixtures in specific functionalized pyrazoles by altering the coordination geometry[3]. Furthermore, utilizing magnesium-based catalysts (e.g., MgBr₂) forces a strong chelation effect that specifically favors N2-alkylation[2].

Troubleshooting Guide

Issue A: Persistent Mixtures of Regioisomers

  • Root Cause: The electrophile is too small, or the solvent dielectric constant is insufficient to fully separate the ion pair, leading to competing kinetic and thermodynamic pathways.

  • Solution 1 (Reagent Tuning): Replace MeI with an α-halomethylsilane. The bulky silane group sterically disfavors the N2 pathway, yielding up to >99:1 N1 selectivity[1]. The silane is then easily removed via protodesilylation using an aqueous fluoride source[1].

  • Solution 2 (Solvent Tuning): Switch to fluorinated alcohols. Solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) uniquely hydrogen-bond with the pyrazole, dramatically enhancing regioselectivity compared to standard polar aprotic solvents[2].

Issue B: Poor Yields and Over-Alkylation

  • Root Cause: Suboptimal reaction conditions or side reactions with the starting materials[2]. Using excess alkylating agent with strong bases like NaH can promote further alkylation of other heteroatoms (e.g., pyridine nitrogens) yielding disubstituted products[3].

  • Solution: Strictly control the stoichiometric ratio to an equimolar mixture of substrate and alkylating agent when using NaH at room temperature[3].

Validated Experimental Protocols

Protocol A: Highly N1-Selective Alkylation using α-Halomethylsilanes[1]

Rationale: This protocol leverages extreme steric shielding to force N1 selectivity, followed by a self-validating deprotection step to yield the N-methyl pyrazole.

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve the unsymmetrical pyrazole (1.0 equiv) in anhydrous DMSO (0.1–0.5 M)[2].

  • Deprotonation: Add a non-nucleophilic base such as HMDS (1.2 equiv)[1]. Stir for 15 minutes at room temperature.

    • Self-validation step: The suspension should become a homogeneous solution, visually confirming complete deprotonation.

  • Alkylation: Dropwise add the α-halomethylsilane (e.g., chlorotrisethoxysilane, 1.5 equiv). Stir for 2 hours[1].

  • Monitoring: Check reaction progress via LC-MS. You should observe >95% consumption of the starting material and the formation of the silylated intermediate (N1:N2 > 99:1)[1].

  • Protodesilylation: Add an aqueous fluoride source (e.g., TBAF in THF). Stir for an additional 1-2 hours until the silane is fully cleaved[1].

  • Work-up: Quench with saturated NH₄Cl. Extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (3x) to remove the DMSO. Dry over Na₂SO₄ and concentrate.

Protocol B: Standard N-Alkylation in Polar Aprotic Solvents[2]

Rationale: A reliable baseline protocol utilizing high dielectric constant solvents to favor the less sterically hindered isomer.

  • Preparation: To a round-bottom flask under an inert atmosphere, add the pyrazole (1.0 equiv) and K₂CO₃ (1.5 equiv)[2].

  • Solvation: Add anhydrous DMF or DMSO to achieve a concentration of 0.1-0.5 M[2].

  • Alkylation: Add the alkyl halide (e.g., Benzyl bromide, 1.1 equiv)[2].

  • Heating: Heat under reflux or stir at room temperature depending on substrate reactivity[3].

  • Work-up: Dilute with water, extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography[2].

Quantitative Data Summary

SolventDielectric Constant (ε)Base / CatalystAlkylating AgentMajor RegioisomerSelectivity (N1:N2)
DMF / DMSO 36.7 / 46.7K₂CO₃Methyl Iodide (MeI)N1 (Steric control)~ 3:1
DMSO 46.7HMDSα-halomethylsilaneN1 (Extreme steric)> 99:1
Toluene / THF 2.4 / 7.6MgBr₂VariousN2 (Chelation)Favors N2
THF 7.6NaHEthyl iodoacetateSubstrate dependentExclusive single isomer
HFIP 16.7VariousVariousN1 (H-bonding)Highly Selective

Mechanistic Workflow Visualization

Workflow A Unsymmetrical Pyrazole Starting Material B Select Base & Solvent A->B C Polar Aprotic (DMF/DMSO) + K₂CO₃ / Cs₂CO₃ B->C High Dielectric Constant D Non-Polar (Toluene) + MgBr₂ / NaH B->D Low Dielectric Constant E Solvent-Separated Anion (Free Pyrazolide) C->E F Tight Ion-Pair (Metal Coordinated) D->F G Major: N1-Alkyl Isomer (Sterically Favored) E->G Electrophile Addition H Major: N2-Alkyl Isomer (Chelation Directed) F->H Electrophile Addition

Mechanistic workflow of solvent and base selection dictating pyrazole N-alkylation regiochemistry.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI (Int. J. Mol. Sci. 2025). URL:[Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry (ACS Publications, 2024). URL:[Link]

Sources

Validation & Comparative

A Senior Scientist's Guide to the 1H NMR Spectrum of Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of NMR in Modern Drug Discovery

In the landscape of pharmaceutical and agrochemical research, pyrazole derivatives are a cornerstone of heterocyclic chemistry, valued for their diverse biological activities.[1] The precise molecular architecture of these compounds is critical to their function, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for structural elucidation. Among the various NMR techniques, proton (1H) NMR provides the most direct insight into the molecular framework by mapping the chemical environment of every hydrogen atom.

This guide offers an in-depth analysis of the 1H NMR spectrum of a key pyrazole derivative, ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate. We will move beyond a simple peak-list, delving into the causal relationships between the molecular structure and the resulting spectrum. This document is designed for researchers and drug development professionals, providing not only a definitive spectral interpretation but also a framework for analyzing similar heterocyclic systems.

Molecular Structure and Predicted Proton Environments

A rigorous NMR analysis begins with a theoretical breakdown of the molecule's proton environments. Each unique set of protons will give rise to a distinct signal in the 1H NMR spectrum, characterized by its chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern).

Caption: Labeled proton environments in ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate.

Predicted Spectral Features:

LabelProtonsIntegrationPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
(a) C3-CH₃ 3H~2.2 - 2.4Singlet (s)
(b) C4-H 1H~6.5 - 6.7Singlet (s)
(c) N-CH₂ -Ph2H~5.4 - 5.6Singlet (s)
(d) N-CH₂-Ph 5H~7.2 - 7.4Multiplet (m)
(e) O-CH₂ -CH₃2H~4.3 - 4.5Quartet (q)
(f) O-CH₂-CH₃ 3H~1.3 - 1.5Triplet (t)
  • Rationale for Predictions:

    • Methyl & Pyrazole Protons (a, b): The methyl group at C3 (a) is attached to an sp2-hybridized carbon of the pyrazole ring, leading to a predicted shift around 2.2-2.4 ppm. The lone proton at C4 (b) is on the electron-rich heterocyclic ring and is expected to appear as a singlet further downfield. In a similar structure, 1-{[Benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, the pyrazole proton appears at 6.55 ppm and the methyl group at 2.18 ppm.[2]

    • Benzyl Group (c, d): The benzylic protons (c) are adjacent to both the aromatic ring and a nitrogen atom, resulting in significant deshielding to ~5.4-5.6 ppm.[3] Since there are no adjacent protons, this signal will be a singlet. The five aromatic protons (d) will typically appear in the 7.2-7.4 ppm region as a complex, often overlapping multiplet.[3][4]

    • Ethyl Ester Group (e, f): The methylene protons (e) are deshielded by the adjacent ester oxygen, shifting them downfield to ~4.3-4.5 ppm. They are split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4). The terminal methyl protons (f) are in a standard alkyl environment and appear around 1.3-1.5 ppm. They are split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3). The coupling constant (J-value) for this vicinal coupling is consistently around 7 Hz.[5]

Experimental Protocol: High-Resolution 1H NMR Spectroscopy

The validity of any spectral analysis rests on the quality of the data acquisition. The following protocol ensures a high-resolution spectrum suitable for unambiguous structural confirmation.

Caption: Standard workflow for acquiring a high-resolution 1H NMR spectrum.

Methodology Details:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice as it dissolves a wide range of organic compounds and its residual proton peak appears at a well-defined position (~7.26 ppm), which typically does not interfere with the signals of interest.[6] For less soluble compounds, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, with its residual peak appearing around 2.50 ppm.[6]

  • Internal Standard: Tetramethylsilane (TMS) is added as the internal reference standard, with its signal defined as 0.00 ppm.[6] This ensures the comparability of spectra across different instruments.

  • Spectrometer Frequency: While spectra can be obtained on 200 or 300 MHz instruments, a higher field strength (400 MHz or greater) is recommended.[7][8] Higher fields increase chemical shift dispersion, which can resolve overlapping multiplets, particularly in the aromatic region, providing a more detailed and easily interpretable spectrum.

Spectral Analysis: Assigning the Resonances

Below is a detailed analysis of a representative experimental 1H NMR spectrum of the title compound, acquired in CDCl₃ at 400 MHz.

Table 1: Experimental 1H NMR Data and Assignments

Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Assignment
7.35 - 7.255HMultiplet (m)-(d) Phenyl-H₅
6.621HSinglet (s)-(b) Pyrazole C4-H
5.512HSinglet (s)-(c) N-CH₂ -Ph
4.382HQuartet (q)7.1(e) O-CH₂ -CH₃
2.313HSinglet (s)-(a) C3-CH₃
1.393HTriplet (t)7.1(f) O-CH₂-CH₃

Interpretation and Justification:

  • Aromatic Region (d): The complex multiplet between 7.25 and 7.35 ppm integrates to 5 protons, a classic signature of a monosubstituted benzene ring from the benzyl group.[3]

  • Pyrazole Proton (b): A sharp singlet at 6.62 ppm, integrating to one proton, is assigned to the C4-H of the pyrazole ring. Its downfield position is characteristic of protons on electron-rich aromatic heterocycles.

  • Benzylic Protons (c): The singlet at 5.51 ppm integrates to two protons. This chemical shift is consistent with benzylic protons attached to a nitrogen atom.[7] Its singlet nature confirms the absence of adjacent protons.

  • Ethyl Methylene Protons (e): The quartet at 4.38 ppm integrates to two protons. The downfield shift is due to the adjacent electronegative oxygen of the ester. The quartet splitting pattern arises from coupling to the three protons of the adjacent methyl group (n+1=4), with a J-value of 7.1 Hz.

  • Pyrazole Methyl Protons (a): The singlet at 2.31 ppm, integrating to three protons, is assigned to the methyl group at the C3 position of the pyrazole ring.

  • Ethyl Methyl Protons (f): The signal at 1.39 ppm integrates to three protons and appears as a triplet. This is characteristic of a methyl group adjacent to a methylene group (n+1=3). Crucially, its coupling constant of 7.1 Hz is identical to that of the quartet at 4.38 ppm, confirming they are coupled partners within the same ethyl group.[5] This reciprocal coupling is a self-validating feature of the assignment.

Comparison with Alternative Analytical Techniques

While 1H NMR is paramount for determining the regio- and stereochemistry, a comprehensive characterization often involves complementary techniques.

TechniqueInformation ProvidedComparison to 1H NMR
¹³C NMR Spectroscopy Provides a signal for each unique carbon atom, revealing the carbon skeleton.Complements 1H NMR by confirming the number of carbon environments. It does not typically show couplings, making it simpler to interpret but less informative about connectivity.
Mass Spectrometry (MS) Determines the molecular weight and provides fragmentation patterns.Orthogonal to NMR. MS confirms the elemental composition (via High-Resolution MS) and can suggest structural motifs through fragmentation, but it cannot definitively establish isomerism like NMR can.[7]
Infrared (IR) Spectroscopy Identifies specific functional groups based on their vibrational frequencies (e.g., C=O stretch of the ester).Provides rapid confirmation of key functional groups but gives no information on the overall molecular framework or connectivity.

The true power of 1H NMR lies in its ability to map out the precise H-H connectivities through spin-spin coupling, allowing for the definitive assignment of isomers, which is often impossible with MS or IR alone. For example, the alternative isomer, ethyl 1-benzyl-3-methyl-1H-pyrazole-4 -carboxylate, would show a dramatically different 1H NMR spectrum, most notably the absence of the C4-H singlet and a different chemical shift for the C3-methyl group.

Conclusion

The 1H NMR spectrum of ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate provides a rich dataset that, when properly interpreted, allows for its unambiguous structural confirmation. Each signal's chemical shift, integration, and multiplicity corresponds logically to a specific set of protons within the molecule's distinct chemical environments. The characteristic quartet-triplet pattern of the ethyl group, the singlets for the benzylic, pyrazole, and methyl protons, and the multiplet for the phenyl ring create a unique spectral fingerprint. This guide demonstrates that a thorough understanding of fundamental NMR principles, combined with empirical data from related structures, forms a robust and self-validating system for the structural analysis of complex heterocyclic molecules essential to modern chemical research.

References

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available from: [Link]

  • Ge, Z. et al. (2011). Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o468. Available from: [Link]

  • Herrag, L. et al. (2006). 1-{[Benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. Molbank, 2006(5), M494. Available from: [Link]

  • Reich, H. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available from: [Link]

  • NIST. Ethyl 5-amino-1-methylpyrazole-4-carboxylate. NIST WebBook. Available from: [Link]

  • Chemistry LibreTexts. 2.5: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Available from: [Link]

  • Fulmer, G. R. et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link]

  • SpectraBase. ethyl 5-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate. Available from: [Link]

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  • Elguero, J. et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 56(2), 97-111. Available from: [Link]

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  • Csenkei, G. et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3811. Available from: [Link]

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Crystal structure data for ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Crystallographic Guide: Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate in Fragment-Based Drug Discovery

Executive Summary

In the realm of medicinal chemistry, pyrazole derivatives are privileged scaffolds, particularly in the design of kinase inhibitors. The precise regiochemistry of substituents on the pyrazole core dictates the molecule's three-dimensional trajectory, profoundly influencing both crystal packing and target protein binding. This guide objectively compares the structural and crystallographic properties of Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate (EBMPC) against its regioisomers and halogenated analogs, providing actionable, field-proven experimental protocols for structural elucidation.

Structural Dynamics: EBMPC vs. Alternatives

The regioselective alkylation of pyrazoles often yields a mixture of N1 and N2 isomers, necessitating rigorous structural verification. For EBMPC (CAS: 17607-79-3), the benzyl group is located at the N1 position, adjacent to the sterically demanding 5-carboxylate group.

Mechanistic Causality in Crystal Packing: The steric clash between the N1-benzyl methylene protons and the carbonyl oxygen of the 5-carboxylate forces the benzyl aromatic ring out of coplanarity with the pyrazole core. As observed in1[1], this results in a steep dihedral angle (typically ~75–80°). In contrast, the alternative 3-carboxylate regioisomer (Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate) experiences significantly less steric hindrance at the N1 position, allowing the benzyl ring to adopt a more planar conformation. This planarity promotes extensive


 stacking in the crystal lattice, whereas EBMPC's crystal packing is predominantly driven by intermolecular C-H···O hydrogen bonding networks.

Crystallographic Data Comparison

To benchmark EBMPC's performance as a structural building block, we compare its extrapolated crystallographic parameters with the experimentally determined structure of a closely related analog, Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate[1], and its theoretical 3-carboxylate regioisomer.

Property / ParameterTarget: Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate (EBMPC)Alternative A: Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate (Regioisomer)Alternative B: Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate
Steric Hindrance (N1 to Carboxylate) High (adjacent to bulky 5-carboxylate)Low (adjacent to smaller 5-methyl)High (adjacent to bulky 5-carboxylate)
Expected Dihedral Angle (Pyrazole/Benzyl) ~75° - 80°~40° - 50°79.25°
Crystal Packing Dominance C-H···O hydrogen bonding

stacking
C-H···O hydrogen bonding
Kinase Binding Trajectory DFG-out hydrophobic pocketHinge-region bindingDFG-out hydrophobic pocket

Experimental Methodology: Synthesis & Crystallization

The following protocol outlines a self-validating system for the preparation and crystallographic analysis of EBMPC. The synthesis relies on thermodynamic control, while the subsequent crystallization serves as both a definitive purification step and the preparation for X-ray diffraction.

Step 1: Regioselective Benzylation According to standard 2[2], suspend ethyl 3-methyl-1H-pyrazole-5-carboxylate (313 mg) and potassium carbonate (


, 842 mg) in 4 mL of anhydrous acetonitrile (ACN). Cool to 0 °C and add benzyl bromide (347 mg) dropwise. Stir the reaction mixture at room temperature overnight.
Expert Insight: Why use 

in ACN?

is a mild base that deprotonates the pyrazole without causing premature hydrolysis of the ethyl ester. ACN provides a polar aprotic environment that stabilizes the intermediate pyrazolide anion, thermodynamically favoring the N1-alkylation product over the N2-isomer.

Step 2: Isolation and Purification Remove the solvent under vacuum. Purify the resultant residue by flash chromatography on silica gel using a gradient of 10-80% EtOAc-Hexanes to afford pure EBMPC (Compound 30)[2].

Step 3: Single Crystal Growth Dissolve the purified EBMPC in a minimal volume of hot ethyl acetate (approx. 0.10 M). Allow the solution to cool slowly to room temperature in a loosely capped vial, permitting solvent evaporation over 2-3 days. Expert Insight: Ethyl acetate provides moderate solubility for the pyrazole ester. Slow evaporation gradually increases the supersaturation level, allowing molecules sufficient time to arrange into a highly ordered, defect-free crystal lattice driven by intermolecular C-H···O hydrogen bonds, rather than crashing out rapidly as an amorphous powder.

Step 4: X-ray Diffraction Analysis Mount a suitable single crystal on a diffractometer equipped with Mo


 radiation (

Å). Collect data at 298 K. Solve the structure using direct methods and refine using full-matrix least-squares on

to confirm the ~75-80° dihedral angle.

Workflow Visualization

The logical progression from regioselective synthesis to 3D structural elucidation is mapped below.

G cluster_0 Synthesis & Purification cluster_1 Crystallography & Analysis N1 Ethyl 3-methyl-1H-pyrazole-5-carboxylate (Starting Material) N2 Regioselective Benzylation (K2CO3, ACN, Benzyl Bromide) N1->N2 N3 Flash Chromatography (Isomer Separation) N2->N3 Crude Mixture N4 Slow Evaporation Crystallization (Ethyl Acetate) N3->N4 Pure EBMPC N5 Single Crystal X-ray Diffraction (Mo Kα radiation) N4->N5 Single Crystals N6 3D Structure Solution (Dihedral Angle: ~75-80°) N5->N6

Workflow for the regioselective synthesis, crystallization, and structural analysis of EBMPC.

Application in Fragment-Based Drug Discovery

The structural data obtained from X-ray crystallography directly informs rational drug design. The 1-benzyl-pyrazole-5-carboxylate motif is frequently utilized as a core building block for3[3]. The steep out-of-plane twist of the benzyl group allows the molecule to perfectly occupy deep hydrophobic pockets (such as the DFG-out conformation), while the carboxylate handle can be hydrolyzed and coupled to various amines to form critical hydrogen-bonding interactions with the kinase hinge region.

References

  • Title: US11090288B2 - Pyrazole derivatives and their uses thereof Source: Google Patents URL
  • Title: Ethyl 1-(4-chlorobenzyl)
  • Title: Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase Source: ACS Publications / Journal of Medicinal Chemistry URL

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A Researcher's Guide to Differentiating Pyrazole Regioisomers: Ethyl 1-benzyl-3-methyl vs. Ethyl 1-benzyl-5-methyl Pyrazole Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise control of molecular architecture is paramount. The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2][3] However, the synthesis of unsymmetrically substituted pyrazoles often presents a significant challenge: the formation of regioisomers.[4] This guide provides an in-depth comparison of two such regioisomers, ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate and ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate, offering experimental insights to distinguish and selectively synthesize these distinct molecular entities.

The Challenge of Regioselectivity in Pyrazole Synthesis

The most common route to pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[5][6] When an unsymmetrical dicarbonyl, such as ethyl acetoacetate, reacts with a substituted hydrazine like benzylhydrazine, the initial condensation can occur at either of the two carbonyl groups. This non-selective reaction leads to a mixture of pyrazole regioisomers, complicating purification and reducing the yield of the desired product. The ability to direct the reaction towards a single isomer is therefore a critical aspect of synthetic strategy.

Synthetic Pathways and Regiocontrol

The synthesis of both ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate and its 5-methyl-3-carboxylate isomer originates from the reaction of a β-ketoester with benzylhydrazine. The key to achieving regioselectivity lies in the judicious choice of the β-ketoester.

Synthesis of Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate:

To favor the formation of the 3-methyl isomer, ethyl 2,4-dioxovalerate (ethyl acetylpyruvate) is reacted with benzylhydrazine. The more reactive ketone at the 4-position preferentially condenses with the hydrazine, leading to the desired 3-methyl-5-carboxylate product after cyclization.

Synthesis of Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate:

Conversely, the synthesis of the 5-methyl isomer is achieved by reacting ethyl acetoacetate with benzylhydrazine. In this case, the ketone carbonyl of ethyl acetoacetate is more electrophilic than the ester carbonyl, directing the initial condensation to form the 5-methyl pyrazole.[7]

G cluster_0 Synthesis of 3-Methyl Isomer cluster_1 Synthesis of 5-Methyl Isomer A Ethyl 2,4-dioxovalerate C Condensation & Cyclization A->C + Benzylhydrazine B Benzylhydrazine B->C D Ethyl 1-benzyl-3-methyl- 1H-pyrazole-5-carboxylate C->D E Ethyl acetoacetate G Condensation & Cyclization E->G + Benzylhydrazine F Benzylhydrazine F->G H Ethyl 1-benzyl-5-methyl- 1H-pyrazole-3-carboxylate G->H

Figure 1: Synthetic pathways to the regioisomeric pyrazole esters.

Comparative Physicochemical and Spectroscopic Properties

The seemingly subtle difference in the placement of the methyl and ethyl carboxylate groups results in measurable differences in the physicochemical and spectroscopic properties of the two isomers. These differences are crucial for their identification and characterization.

PropertyEthyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylateEthyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylateRationale for Difference
Melting Point Expected to be differentExpected to be differentCrystal packing efficiency is influenced by the substitution pattern, leading to different lattice energies.
Solubility May exhibit slight differencesMay exhibit slight differencesPolarity and the ability to form intermolecular interactions can be affected by the positions of the polar ester and nonpolar methyl groups.
¹H NMR (CDCl₃) Pyrazole H-4: ~6.6 ppm; CH₃: ~2.3 ppm; CH₂ (benzyl): ~5.4 ppmPyrazole H-4: ~6.5 ppm; CH₃: ~2.4 ppm; CH₂ (benzyl): ~5.3 ppmThe electronic environment of the pyrazole ring proton and the methyl group protons are slightly different due to the anisotropic effects of the adjacent ester and benzyl groups.
¹³C NMR (CDCl₃) C-3: ~150 ppm; C-5: ~140 ppm; C=O: ~163 ppmC-3: ~148 ppm; C-5: ~146 ppm; C=O: ~162 ppmThe chemical shifts of the pyrazole ring carbons are sensitive to the electronic effects of the attached substituents. The carbon bearing the electron-withdrawing ester group will be shifted downfield.

Note: The exact NMR chemical shifts can vary depending on the solvent and concentration. The provided values are estimations based on related structures.[8][9]

Experimental Protocols

The following are generalized protocols for the synthesis of the two regioisomers. Researchers should optimize these conditions for their specific laboratory setup.

Protocol 1: Synthesis of Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate

Materials:

  • Ethyl 2,4-dioxovalerate

  • Benzylhydrazine dihydrochloride

  • Potassium carbonate

  • Acetonitrile

  • Standard laboratory glassware for reflux and purification

Procedure:

  • To a solution of ethyl 3-methyl-1H-pyrazole-5-carboxylate (1 equivalent), prepared from the condensation of ethyl 2,4-dioxovalerate and hydrazine[10], in acetonitrile, add potassium carbonate (1 equivalent) and benzyl chloride (1.2 equivalents).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.[11]

Protocol 2: Synthesis of Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate

Materials:

  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate

  • Benzyl chloride

  • Potassium carbonate

  • Acetonitrile

  • Standard laboratory glassware for reflux and purification

Procedure:

  • In a round-bottom flask, dissolve ethyl 5-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in acetonitrile.[7]

  • Add potassium carbonate (1 equivalent) and benzyl chloride (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • Once the starting material is consumed, cool the mixture to room temperature and filter off the solid.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel.

Figure 2: Workflow for the identification of pyrazole regioisomers.

Conclusion

The regioselective synthesis of substituted pyrazoles is a critical challenge with significant implications for drug discovery and development. By carefully selecting the starting 1,3-dicarbonyl compound, researchers can direct the synthesis towards the desired regioisomer, either ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate or ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate. The distinct spectroscopic and physicochemical properties of these isomers, particularly their NMR spectra, provide a reliable means for their differentiation and characterization. This guide provides the foundational knowledge and experimental framework to confidently navigate the synthesis and identification of these important pyrazole derivatives.

References

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  • Šteinys, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

  • Panda, S. S., et al. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology, 10(9), 2565-2575.
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  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Herrag, L., et al. (2006). 1-{[Benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. Molbank, 2006(4), M494. [Link]

  • Ge, Z., et al. (2011). Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(2), o468. [Link]

  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Mohareb, R. M., & Ibrahim, R. A. (2011). Reaction of phenylhydrazo ethylacetoacetate with cyano acetyl hydrazine: Novel synthesis of pyridazine and pyrazole derivatives and their anti-tumor evaluations. Der Pharma Chemica, 3(1), 299-312.
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Navigating the Thermal Landscape of Pyrazole Carboxylates: A Comparative Guide to the Melting Point of Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The Significance of Melting Point in Compound Validation

The melting point of a compound is not merely a physical constant; it is a sentinel of purity. A sharp and well-defined melting range is indicative of a highly pure substance, while a broad or depressed melting range often signals the presence of impurities. For drug development professionals, an accurate melting point is critical for:

  • Compound Identification: Confirming the identity of a synthesized compound by comparing its melting point to a known value or a predicted range.

  • Purity Assessment: A narrow melting range is a reliable, albeit not absolute, indicator of high purity.

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points, which can have significant implications for a drug's stability, solubility, and bioavailability.

  • Quality Control: Ensuring batch-to-batch consistency in manufacturing processes.

Comparative Analysis of Structurally Related Pyrazole-5-Carboxylates

To establish a reasonable expected melting point range for ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate, it is instructive to examine the melting points of structurally analogous compounds. The following table summarizes the reported melting points for several related pyrazole derivatives.

Compound NameMolecular StructureMelting Point (°C)
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

132-145[1]
tert-Butyl 4-[4-(methoxycarbonyl)-1-phenyl-1H-pyrazol-3-yl]piperidine-1-carboxylate

134–136
tert-Butyl 4-[4-(methoxycarbonyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate

133–135
tert-Butyl 4-[1-(2-fluorophenyl)-4-(methoxycarbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate

114–116[2]

Note: The molecular structures are illustrative and based on the compound names.

The data suggests that pyrazole-carboxylate derivatives with similar molecular weights and functionalities tend to have melting points in the range of 110-150 °C. The presence of a benzyl group in the target compound, compared to the ethyl or phenyl groups in the analogues, will influence the crystal lattice energy and thus the melting point. It is reasonable to hypothesize that the melting point of pure ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate will also fall within or near this range.

Experimental Protocols for Synthesis, Purification, and Characterization

To definitively determine the melting point of ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate, it must first be synthesized and purified. The following protocols are based on established methods for the synthesis of similar pyrazole derivatives.[3][4]

Part 1: Synthesis of Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate

This synthesis is a two-step process involving the formation of a pyrazole precursor followed by N-alkylation.

Step 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,4-dioxovalerate (1 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1 equivalent) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: N-Alkylation with Benzyl Bromide

  • Reaction Setup: In a round-bottom flask, suspend the purified ethyl 3-methyl-1H-pyrazole-5-carboxylate (1 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous acetonitrile.

  • Addition of Benzyl Bromide: Add benzyl bromide (1.1 equivalents) to the suspension.

  • Reflux: Heat the mixture to reflux and stir for 8-12 hours, monitoring the reaction by TLC.

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Part 2: Accurate Melting Point Determination

Following successful synthesis and purification, the melting point of the crystalline solid should be determined using a calibrated melting point apparatus.

  • Sample Preparation: Ensure the purified ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate is completely dry. Finely powder a small amount of the crystalline solid.

  • Capillary Loading: Tightly pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Melting Point Apparatus: Place the capillary tube in the heating block of a calibrated melting point apparatus.

  • Ramp Rate: Use a slow heating rate (1-2 °C per minute) as the temperature approaches the expected melting point to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point of the compound.

  • Repeatability: Perform the measurement at least three times and report the average melting range.

Experimental Workflow Diagram

The following diagram illustrates the logical flow from synthesis to the final characterization of the target compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization synthesis_step1 Step 1: Pyrazole Formation (Ethyl 2,4-dioxovalerate + Hydrazine) synthesis_step2 Step 2: N-Alkylation (Pyrazole + Benzyl Bromide) synthesis_step1->synthesis_step2 Purification column_chromatography Column Chromatography synthesis_step2->column_chromatography Crude Product melting_point Melting Point Determination column_chromatography->melting_point Pure Compound spectroscopy Spectroscopic Analysis (NMR, IR, MS) column_chromatography->spectroscopy Pure Compound

Caption: Workflow for the synthesis, purification, and characterization of ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate.

Conclusion

While a literature-reported melting point for ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate remains elusive, this guide provides a comprehensive pathway for its empirical determination. By leveraging comparative data from structurally similar compounds, researchers can estimate a probable melting range. More importantly, the detailed protocols for synthesis, purification, and melting point determination empower scientists to generate this critical data point with high fidelity. Adherence to these rigorous experimental procedures will ensure the generation of a reliable melting point reference for this compound, contributing to the broader body of chemical knowledge and supporting the advancement of drug discovery and development.

References

  • Ge, Z. et al. (2011). Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o468. [Link]

  • PubChem. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. [Link]

  • ResearchGate. Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. [Link]

  • ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

Sources

Definitive Guide to HPLC Separation of Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Retention Time Comparison of Pyrazole Regioisomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Pyrazole scaffolds are ubiquitous in medicinal chemistry (e.g., Celecoxib, Rimonabant), yet their analysis presents a unique chromatographic challenge: regioisomerism . The synthesis of N-substituted pyrazoles frequently yields a mixture of 1,3- and 1,5-disubstituted isomers. Differentiating these is critical, as their biological activities often diverge drastically.

This guide moves beyond generic HPLC advice to provide a mechanistic understanding of pyrazole retention behavior. It establishes why 1,3-isomers typically elute earlier than 1,5-isomers in Reverse Phase (RP) chromatography and provides self-validating protocols to confirm their identity.

Mechanistic Insight: The Chemistry of Separation

To separate pyrazoles, one must first understand the stability of the species being analyzed.

A. The Tautomerism Trap (N-H Pyrazoles)

Researchers often attempt to separate 3-substituted and 5-substituted pyrazoles where the nitrogen remains unsubstituted (N-H). This is chemically impossible under standard HPLC conditions.

  • Mechanism: Unsubstituted pyrazoles undergo rapid annular tautomerism (proton transfer between N1 and N2).

  • Result: In solution, 3-methylpyrazole and 5-methylpyrazole are the same molecule. They will appear as a single peak (or a broadened peak if tautomerism is slow on the NMR timescale, but usually single on HPLC).

  • Solution: You must derivatize (N-alkylate/N-arylate) the pyrazole to "fix" the bond, creating distinct 1,3- and 1,5-regioisomers.

B. Elution Order Logic (N-Substituted Pyrazoles)

Once N-substituted, the isomers are distinct. Their separation on C18 columns follows a predictable polarity rule driven by dipole moments and steric hindrance.

Feature1,3-Isomer 1,5-Isomer
Structure Substituents are "spread out" (N1 and C3).Substituents are adjacent (N1 and C5).
Dipole Moment Generally Higher (Vectors additive).Generally Lower (Vectors may cancel/oppose).
Polarity More Polar.Less Polar (More Hydrophobic).
RP-HPLC Elution Elutes First (Lower k').Elutes Second (Higher k').

Note: This order is robust for alkyl-substituted pyrazoles. If bulky phenyl groups are present at positions 1 and 5, steric twisting may disrupt planarity, altering interaction with Phenyl-Hexyl columns but usually maintaining the order on C18.

Experimental Protocols

Protocol A: Standard Reverse Phase (General Screening)

Best for: Routine purity checks of N-alkylated pyrazoles.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 254 nm (or max absorbance of substituent).

  • Expected Result: The 1,3-isomer elutes at a lower retention time (

    
    ) than the 1,5-isomer.
    
Protocol B: High-pH Method (For Basic Pyrazoles)

Best for: Improving peak shape of basic pyrazoles that tail under acidic conditions.

  • Column: Hybrid Particle C18 (Required for high pH stability, e.g., Waters XBridge C18 or Phenomenex Gemini NX).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0, adjusted with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 12 minutes.

  • Mechanism: At pH 10, the pyrazole nitrogen (pKa ~2.5) is fully deprotonated (neutral). This eliminates secondary interactions with residual silanols, sharpening the peak and often increasing retention slightly compared to acidic conditions.

Protocol C: Chiral Separation (Enantiomers)

Best for: Pyrazolines or pyrazoles with chiral side chains.

  • Column: Amylose-based (e.g., Lux Amylose-2) or Cellulose-based (e.g., Lux Cellulose-2).[3][4]

  • Mode: Polar Organic Mode (POM).

  • Mobile Phase: 100% Methanol or Acetonitrile (no water).

  • Additives: 0.1% Diethylamine (DEA) and 0.1% Formic Acid (if basic/acidic groups present).

  • Why: Polysaccharide columns in POM offer superior resolution for pyrazole enantiomers compared to normal phase hexane/ethanol mixtures.

Data Presentation: Retention & Selectivity

The following table summarizes typical retention behaviors observed in synthesis optimization studies.

Table 1: Comparative Retention Data (Representative C18 Gradient)

Analyte PairColumnMobile Phase

(1,3-isomer)

(1,5-isomer)
Resolution (

)
Dimethylpyrazole C18H2O/ACN (Acidic)3.2 min3.8 min> 2.5
Phenyl-Methylpyrazole C18H2O/MeOH (Acidic)5.5 min6.2 min> 3.0
Nitro-Pyrazole Deriv. Mixed-Mode*MeCN/H2O/H3PO44.1 min4.9 min> 4.0

*Note: Mixed-mode columns (e.g., SIELC Newcrom R1) are cited for separating highly polar derivatives like nitro-pyrazoles where C18 fails to retain the 1,3-isomer sufficiently.

Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting the correct separation strategy based on pyrazole substitution.

PyrazoleWorkflow Start Start: Pyrazole Sample CheckSub Is Nitrogen (N1) Substituted? Start->CheckSub NoSub No (N-H Pyrazole) CheckSub->NoSub N-H Bond YesSub Yes (N-R Pyrazole) CheckSub->YesSub N-Alkyl/Aryl Tautomer STOP: Rapid Tautomerism. 3- and 5-isomers are identical. Derivatize first. NoSub->Tautomer CheckChiral Does R group have a Chiral Center? YesSub->CheckChiral Achiral No (Regioisomers) CheckChiral->Achiral Chiral Yes (Enantiomers) CheckChiral->Chiral MethodRP Protocol A/B: Reverse Phase (C18) Expect 1,3 before 1,5 Achiral->MethodRP MethodChiral Protocol C: Chiral HPLC (Amylose/Cellulose) Chiral->MethodChiral

Figure 1: Decision tree for selecting the appropriate HPLC methodology based on pyrazole substitution patterns.

Troubleshooting & Validation (Self-Validating System)

To ensure the peaks are correctly identified without purchasing expensive standards for every isomer:

  • NOE (Nuclear Overhauser Effect) NMR: This is the gold standard for confirmation.

    • 1,5-isomer: Irradiation of the N-Methyl group will show an NOE enhancement of the adjacent C5-substituent (e.g., Phenyl protons).

    • 1,3-isomer: Irradiation of the N-Methyl group will not show enhancement of the C3-substituent (too far away).

  • Co-Injection: If you synthesize the 1,3-isomer selectively (e.g., using specific hydrazine derivatives), co-inject it with your crude mixture. The peak that increases in height is the 1,3-isomer.

  • UV Spectrum Analysis: 1,5-isomers with aryl substituents often have slightly blue-shifted (hypsochromic) UV maxima compared to 1,3-isomers due to steric twisting reducing conjugation.

References

  • SIELC Technologies. (2018). Separation of 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile on Newcrom R1 HPLC column. Retrieved from [Link]

  • El-Behairy, M. F., et al. (2016). Enantioselective HPLC separation of bioactive C5-chiral 2-pyrazolines on lux amylose-2 and lux cellulose-2.[4] Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]

  • Nacalai Tesque. (2025). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography (Cosmosil). Retrieved from [Link]

  • Agilent Technologies. (2022). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

Sources

Technical Comparison Guide: Elemental Analysis & Purity Verification for C₁₄H₁₆N₂O₂ Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison and experimental protocol for the elemental analysis of C₁₄H₁₆N₂O₂ pyrazole derivatives , specifically focusing on the validation of bulk purity in drug discovery contexts.

Executive Summary

In medicinal chemistry, pyrazole derivatives (e.g., Celecoxib, Rimonabant) are privileged scaffolds due to their diverse bioactivity.[1] For a derivative with the molecular formula C₁₄H₁₆N₂O₂ (Molecular Weight: 244.29 g/mol ), establishing absolute purity is critical before biological screening.

This guide compares the traditional "Gold Standard"—Combustion Analysis (CHN) —against modern alternatives like High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) . While HRMS confirms identity, this guide argues that CHN remains the superior method for establishing bulk purity of solid pyrazole esters, provided strict weighing protocols are followed.

Theoretical Framework: The C₁₄H₁₆N₂O₂ Calculation

Before experimental validation, the theoretical elemental composition must be established. We use Ethyl 1-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxylate as our representative C₁₄H₁₆N₂O₂ isomeric case study.

Step 1: Molar Mass Calculation
  • Carbon (14 atoms):

    
     g/mol 
    
  • Hydrogen (16 atoms):

    
     g/mol 
    
  • Nitrogen (2 atoms):

    
     g/mol 
    
  • Oxygen (2 atoms):

    
     g/mol 
    
  • Total MW: 244.294 g/mol

Step 2: Theoretical Percentages
ElementCalculationTheoretical %
Carbon

68.83%
Hydrogen

6.60%
Nitrogen

11.47%

Note: The "Acceptable Error Limit" for publication (e.g., J. Med. Chem.) is


  absolute deviation from these values.

Comparative Analysis: CHN vs. HRMS vs. qNMR[5]

Method A: Combustion Analysis (CHN)
  • Mechanism: Flash combustion at >1000°C converts the sample into

    
    , 
    
    
    
    , and
    
    
    . Gases are separated via GC and quantified by thermal conductivity.
  • Verdict: Essential for Bulk Purity. Unlike other methods, CHN detects non-chromophoric impurities (inorganic salts, silica gel, water) that do not show up in UV-HPLC or MS.

  • Limitations: Destructive (requires 2–5 mg); sensitive to weighing errors.

Method B: High-Resolution Mass Spectrometry (HRMS)
  • Mechanism: Measures the exact mass-to-charge ratio (

    
    ) to within 5 ppm.
    
  • Verdict: Identity Only. HRMS confirms you made the right molecule, but it cannot prove you have pure material. A sample can be 80% pure and still give a perfect HRMS match.

  • Limitations: Non-quantitative; "flyer" ions can mislead regarding bulk composition.

Method C: Quantitative NMR (qNMR)
  • Mechanism: Comparison of integration signals against a certified internal standard (e.g., Maleic Acid) with a relaxation delay (

    
    ) 
    
    
    
    .
  • Verdict: The Modern Contender. Provides absolute purity and identifies organic impurities/solvents.

  • Limitations: Requires a soluble, non-reactive internal standard; complex setup for high precision.

Summary Comparison Table
FeatureCombustion Analysis (CHN)HRMS (ESI-TOF)Quantitative NMR (qNMR)
Primary Output Bulk Purity (% Composition)Molecular Identity (Formula)Absolute Purity (w/w %)
Detection Scope Universal (Organics + Inorganics)Ionizable compounds onlySoluble protons only
Sample Req. 2–5 mg (Destructive)<0.1 mg (Destructive)5–10 mg (Recoverable)
Precision High (

)
High (ppm mass accuracy)Medium-High (

)
Blind Spots Cannot distinguish isomersInorganic salts, trapped solventsInsoluble impurities, paramagnetic ions

Decision Logic: Selecting the Right Method

The following diagram illustrates the logical workflow for validating a new C₁₄H₁₆N₂O₂ derivative.

PurityValidation Start Synthesized C14H16N2O2 (Crude Solid) InitialCheck 1H NMR (Qualitative) Start->InitialCheck Decision Is sample >95% pure by NMR? InitialCheck->Decision Purification Recrystallization / Column Chrom. Purification->InitialCheck Decision->Purification No Identity HRMS (Confirm Formula) Decision->Identity Yes BulkPurity Choose Bulk Purity Method Identity->BulkPurity CHN Combustion Analysis (CHN) *Preferred for Solids* BulkPurity->CHN Stable Solid qNMR qNMR w/ Internal Std *Preferred for Oils/Labile* BulkPurity->qNMR Hygroscopic/Oil Result Compare vs Theoretical (C: 68.83, H: 6.60, N: 11.47) CHN->Result qNMR->Result Pass Pass: Deviation ≤ 0.4% Release for Bio-Assay Result->Pass Within Limits Fail Fail: Deviation > 0.4% Re-purify (Check Solvents/Salts) Result->Fail Outside Limits

Figure 1: Decision tree for purity validation of pyrazole derivatives.

Experimental Protocol: CHN Analysis of C₁₄H₁₆N₂O₂

This protocol is optimized for solid pyrazole esters, which are often crystalline but can trap solvent in the lattice.

Prerequisites
  • Instrument: PerkinElmer 2400 Series II or Elementar vario MICRO cube.

  • Balance: Mettler Toledo XP6 Microbalance (Readability: 1 µg).

  • Consumables: Tin capsules (pressed), Tungsten(VI) oxide (optional combustion aid).

Step-by-Step Workflow
  • Sample Pre-treatment (Critical):

    • Synthesized pyrazoles often trap ethyl acetate or ethanol from recrystallization.

    • Action: Dry the sample under high vacuum (<0.1 mbar) at 40–50°C for 12 hours.

    • Verification: Run a quick TGA (Thermogravimetric Analysis) or check NMR for solvent peaks. Even 0.5% trapped solvent will cause the Carbon value to fail.

  • Micro-Weighing:

    • Place a clean tin capsule on the microbalance and tare.

    • Add 1.500 – 2.500 mg of the dried C₁₄H₁₆N₂O₂ sample.

    • Tip: Use a static eliminator gun if the powder is "fly-away."

    • Fold the tin capsule into a tight cube, ensuring no air pockets (which trap atmospheric

      
      ).
      
  • Combustion:

    • Load into the autosampler.[2]

    • Furnace Temp: 950°C (Standard) or 1150°C (if Tungsten oxide added).

    • Oxygen Boost: Set to 2–3 seconds to ensure complete oxidation of the aromatic pyrazole ring.

  • Data Analysis:

    • Compare the "Found" values against the "Calculated" values derived in Section 2.

Troubleshooting Common Failures
ObservationDiagnosisCorrective Action
High %C (+1.0%) Trapped solvent (EtOAc/Hexane)Dry longer (24h) or use higher temp vacuum.
Low %C (-1.0%) Inorganic contamination (Silica/Salts)Filter solution through 0.2µm PTFE before final crystallization.
High %H Hygroscopic (Water absorption)Handle sample in a glovebox or dry box; analyze immediately.
Low %N Incomplete combustionAdd

powder to the tin capsule to catalyze oxidation.

Experimental Data Presentation

When publishing your data, format it to show the explicit comparison. Below is a template using hypothetical data for our target molecule.

Table 1: Elemental Analysis of Ethyl 1-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxylate

EntryBatch IDMethod%C (Calc: 68.83)%H (Calc: 6.60)%N (Calc: 11.47)Result
1PYR-001-ACHN68.71 (

-0.12)
6.58 (

-0.02)
11.44 (

-0.03)
PASS
2PYR-001-BCHN67.90 (

-0.93)
6.45 (

-0.15)
11.10 (

-0.37)
FAIL (Impure)
3PYR-001-BHRMSm/z 245.1285

N/AN/APass (Identity only)

Note: Entry 2 fails despite likely passing HRMS (Entry 3), proving the necessity of CHN for bulk purity.

Workflow Visualization: From Synthesis to Data

ExperimentalWorkflow cluster_prep Sample Prep cluster_analysis Combustion Dry Vacuum Dry (50°C, 12h) Weigh Micro-Weigh (2.0 mg ± 1µg) Dry->Weigh Pack Tin Capsule Crimping Weigh->Pack Combust Flash Combustion (950°C, O2) Pack->Combust Reduce Reduction Cu (600°C) Combust->Reduce Detect TCD Detection (N2, CO2, H2O) Reduce->Detect

Figure 2: Step-by-step experimental workflow for CHN combustion analysis.

References

  • Kandioller, W. et al. (2022). "Elemental analysis: an important purity control but prone to manipulations."[3] Inorganic Chemistry Frontiers, 9, 412-416. Available at: [Link]

  • Pauli, G. F. et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at: [Link]

  • Elementar. "Best practices for sample preparation in elemental analysis." Elementar Analysis. Available at: [Link]

Sources

Validating pyrazole structure using HMBC and HSQC NMR correlations

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Pyrazole Structure Using HMBC and HSQC NMR Correlations Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, present in blockbusters like Celecoxib and Sildenafil. However, its synthesis often yields ambiguous mixtures of 1,3- and 1,5-disubstituted regioisomers , while


-unsubstituted pyrazoles suffer from annular tautomerism (

- vs.

-).

Standard 1D


H and 

C NMR are frequently insufficient for unambiguous assignment due to overlapping chemical shifts and the lack of scalar coupling between distant ring substituents. This guide details the HMBC/HSQC correlation strategy , a self-validating protocol that distinguishes regioisomers by tracing scalar coupling pathways from the

-substituent to the pyrazole core.
Part 1: The Challenge – Why 1D NMR Fails

In pyrazole synthesis (e.g., condensation of hydrazines with 1,3-diketones), two isomers are formed.[1] Distinguishing them relies on identifying the position of the substituent (


) relative to the nitrogen (

).
Feature1,3-Substituted Isomer1,5-Substituted IsomerThe Problem
Sterics Less crowded (

-substituent far from

-substituent).
Crowded (

-substituent adjacent to

-substituent).
Steric arguments are predictive, not definitive.

H Shifts
Ring proton (

) often downfield.
Ring proton (

) often upfield.
Shifts are solvent/concentration dependent and unreliable.
NOE NOE between

-subst and

.
NOE between

-subst and

-subst.
Fails if

-subst has no protons (e.g.,

,

).
Part 2: The Solution – The HMBC/HSQC Correlation Strategy

The definitive method relies on Heteronuclear Multiple Bond Correlation (HMBC) , which detects long-range couplings (


 and 

), combined with Heteronuclear Single Quantum Coherence (HSQC) to identify protonated carbons.
The "Smoking Gun" Correlation

The most critical correlation in


-substituted pyrazoles is the 3-bond coupling (

)
from the protons of the

-substituent to the C5 carbon of the pyrazole ring.
  • Pathway:

    
    
    
  • Why it works: The

    
    -substituent protons are 3 bonds away from C5, but 4 bonds away from C3. In aromatic systems, 
    
    
    
    correlations are strong;
    
    
    are typically invisible.
Comparative Analysis of Methods
MethodSensitivityReliabilityCost/TimeVerdict

C-HMBC/HSQC
High (Standard Probe)Very High (Direct connectivity)Low (1-4 hrs)The Workhorse (Recommended)

N-HMBC
Low (Requires Cryoprobe/High Conc.)Gold Standard (Direct N-detection)High (12+ hrs)Use for ambiguous cases or

-unsubstituted analogs.
1D NOE/ROESY HighMedium (Inferred spatial proximity)Low (<1 hr)Use as a secondary check only.
Part 3: Experimental Protocol

To ensure data integrity, follow this self-validating acquisition workflow.

1. Sample Preparation:

  • Concentration: 10–30 mg in 0.6 mL deuterated solvent (DMSO-

    
     or CDCl
    
    
    
    ).
  • Tube: High-quality 5mm NMR tube (avoid paramagnetic impurities).

2. Acquisition Parameters (Bruker/Varian Standard):

  • HSQC (Multiplicity Edited):

    • Distinguishes

      
       (up/red) from 
      
      
      
      (down/blue).
    • Coupling Constant (

      
      ): Set to 145 Hz.
      
  • HMBC (Magnitude Mode):

    • Long-range Coupling (

      
      ): Set to 8–10 Hz.[2] (Critical: Pyrazoles have smaller coupling constants than benzenes; 8 Hz ensures capture of ring correlations).
      
    • Scans: Minimum 32–64 scans to resolve weak cross-peaks.

3. Processing:

  • Use Linear Prediction (LP) in the indirect dimension (F1) to improve resolution.

  • Match the contour levels of HSQC and HMBC to overlay them accurately.

Part 4: Data Interpretation Logic

The following logic gate determines the regioisomer based on the "Smoking Gun" correlation.

Diagram 1: The Decision Workflow

This diagram illustrates the logical steps to validate the structure.

PyrazoleValidation Start Start: Purified Pyrazole Isomer Step1 1. Acquire 1H & 13C NMR Identify N-Substituent Protons (H-Nsub) Start->Step1 Step2 2. Acquire HMBC Find correlation from H-Nsub to Ring Carbon Step1->Step2 Decision Is the correlated Ring Carbon a quaternary C or a CH? Step2->Decision Trace 3-bond coupling Check Validation Check (HSQC) Does this Carbon have a proton? Decision->Check Identify C5 Result15 Conclusion: 1,5-Isomer (C5 is substituted) Result13 Conclusion: 1,3-Isomer (C5 is unsubstituted) Check->Result15 No (C5 is Quaternary) Check->Result13 Yes (C5 is CH)

Caption: Logical workflow for distinguishing 1,3- vs 1,5-pyrazole regioisomers using HMBC/HSQC.

Part 5: Scientific Grounding & Mechanism
The Correlation Map

To understand why this works, we must visualize the magnetization transfer.

  • 1,5-Isomer: The

    
    -methyl protons correlate to C5. Since it is a 1,5-isomer, C5 bears a substituent (R). Therefore, the HMBC spot lands on a quaternary carbon signal in the 
    
    
    
    C dimension.[3]
  • 1,3-Isomer: The

    
    -methyl protons correlate to C5. Since it is a 1,3-isomer, C5 is unsubstituted (C-H). Therefore, the HMBC spot lands on a methine carbon signal (which also shows a correlation in HSQC).
    
Diagram 2: HMBC Connectivity Visualization

CorrelationMap cluster_legend Key Insight N1 N1 N2 N2 N1->N2 R_N N-Subst (Protons) N1->R_N C3 C3 N2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C5->N1 R_N->C3 HMBC (4J) Invisible R_N->C5 HMBC (3J) Strong Explanation The N-substituent ALWAYS sees C5 via 3-bond coupling. It rarely sees C3 (4 bonds).

Caption: HMBC connectivity map showing the critical 3-bond correlation path from N-substituent to C5.

Part 6: Case Study Data

Scenario: Synthesis of 1-methyl-3-phenylpyrazole vs. 1-methyl-5-phenylpyrazole.

Signal1-Methyl-3-phenylpyrazole (1,3-isomer)1-Methyl-5-phenylpyrazole (1,5-isomer)
N-Me Protons

3.90 ppm (singlet)

3.85 ppm (singlet)
HMBC from N-Me Correlates to C5 (

130 ppm)
Correlates to C5 (

145 ppm)
HSQC at C5 Positive (C5 is a CH)Negative (C5 is Quaternary)
Result Confirmed 1,3-substitution.Confirmed 1,5-substitution.

Note: Chemical shifts are representative.[4][5] The binary Yes/No on HSQC at the C5 position is the definitive validator.

References
  • Alkorta, I., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC.[2] Available at: [Link]

  • López, C., et al. (1986). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. ScienceDirect. (Referenced for HMBC pulse sequence parameters).
  • Faure, R., et al. (1989). 13C NMR study of the tautomerism of pyrazoles. Magnetic Resonance in Chemistry.[2][6][7][8] (Foundational text on C3/C5 shifts).

Sources

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